1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-oxo-2,3-dihydroindene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTBWJINDJVNDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC(=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372844 | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60899-34-5 | |
| Record name | 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60899-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-Cyano-1-indanone, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1][2][3] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its physicochemical constants, solubility profile, spectral data, and thermal stability. The methodologies for determining these properties are detailed, offering field-proven insights into experimental choices and data interpretation.
Physicochemical Properties
The fundamental physical constants of this compound provide a baseline for its identity and purity. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [4][5] |
| Molecular Weight | 157.17 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 116-117 °C | [5][9] |
| Boiling Point | 330.1 ± 31.0 °C (Predicted) | [9] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [9] |
| Refractive Index | 1.596 (Predicted) | [9] |
Expertise & Experience in Property Determination:
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range (typically ≤ 1°C) is indicative of high purity. The reported range of 116-117 °C suggests a well-defined crystalline structure.[5][9] The boiling point, being predicted, should be used with caution as it may not reflect the potential for decomposition at elevated temperatures. Direct measurement under vacuum would be necessary for experimental verification.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Insoluble (Predicted) |
Experimental Protocol for Solubility Determination:
A standardized protocol to determine the solubility in a broader range of solvents, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, would involve the following steps:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for the presence of undissolved solid.
-
Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved solid determined by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
The choice of solvents for solubility testing should cover a range of polarities to build a comprehensive profile. Starting with common laboratory solvents provides a practical understanding of its handling and reactivity in different chemical environments.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The methylene protons of the indanone ring would likely appear as multiplets in the aliphatic region (around 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm). The nitrile carbon (C≡N) would appear in the range of 115-125 ppm. Aromatic and aliphatic carbon signals would also be present in their respective expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Nitrile (C≡N) Stretch | ~2230-2210 |
| Carbonyl (C=O) Stretch | ~1700-1680 |
| Aromatic C=C Stretch | ~1600 and ~1475 |
Trustworthiness of Spectroscopic Data:
The combination of a sharp, strong absorption band for the nitrile group and a strong carbonyl absorption in the specified regions provides a high degree of confidence in the identification of the this compound structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of cyclic ketones is often complex. Key fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as CO, HCN, and ethene from the molecular ion.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and phase behavior of the compound.
Experimental Workflow for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis.
Expertise in Data Interpretation:
-
DSC: The DSC thermogram would confirm the melting point observed by other methods and could reveal other thermal events such as polymorphism (the existence of different crystal forms), which is a critical consideration in drug development.
-
TGA: The TGA curve would indicate the temperature at which the compound begins to decompose, providing a measure of its thermal stability. This information is vital for determining safe handling and storage conditions, as well as for designing chemical reactions at elevated temperatures.
Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 4-Hydroxy-1-indanone, has been determined.[10]
Significance in Drug Development:
Obtaining the crystal structure of this compound would be highly valuable. It would provide definitive proof of its molecular structure and reveal details about its solid-state packing, including intermolecular interactions. This information is crucial for understanding its physical properties, predicting its behavior in different solid forms, and for rational drug design when it is used as a scaffold.
Safety and Handling
Based on available data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]
Conclusion
This technical guide has synthesized the available data on the physical properties of this compound. While key physicochemical constants are established, a notable gap exists in the public domain regarding detailed experimental data for solubility, spectroscopy, and thermal analysis. For researchers and drug development professionals, the generation of this comprehensive data is a critical step towards the full and efficient utilization of this important chemical intermediate. The protocols and interpretive guidance provided herein offer a framework for obtaining and understanding these essential physical properties.
References
- 1. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. ajpamc.com [ajpamc.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H7NO | CID 2751583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. xh.sxrebecca.com [xh.sxrebecca.com]
- 9. chembk.com [chembk.com]
- 10. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Cyano-1-Indanone: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of 4-Cyano-1-Indanone
In the landscape of medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Cyano-1-indanone, a bifunctional aromatic compound, has emerged as a highly valuable intermediate due to its unique structural features and versatile reactivity.[1][2] Its rigid indanone core, combined with the synthetically malleable ketone and nitrile functional groups, provides a robust platform for constructing complex molecular architectures.
This guide offers a comprehensive overview of the core chemical characteristics of 4-cyano-1-indanone, providing researchers, scientists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their synthetic endeavors. We will delve into its physicochemical properties, detailed spectral analysis, common synthetic pathways, and critical role as a precursor in the synthesis of significant pharmaceutical compounds.
Core Compound Identifiers:
-
Chemical Name: 4-Cyano-1-indanone
-
Synonyms: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile, 1-Oxoindane-4-carbonitrile[3][4][5]
Physicochemical Properties: A Quantitative Overview
The physical properties of 4-cyano-1-indanone are foundational to its handling, storage, and application in various reaction conditions. The compound typically appears as a solid at room temperature.[7]
| Property | Value | Source(s) |
| Melting Point | 116-117 °C | [6] |
| Boiling Point | 330.1 ± 31.0 °C (Predicted at 760 mmHg) | [3][6] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3][6] |
| Flash Point | 153.4 °C | [3][6] |
| Vapor Pressure | 0.00017 mmHg at 25°C | [3][6] |
| Storage | Room Temperature, Sealed in Dry Conditions | [5][6] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), good solubility in organic solvents like dichloromethane and chloroform. | [7] |
Spectral Characterization: Confirming Identity and Purity
¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region (typically δ 7.5-8.0 ppm), exhibiting splitting patterns (doublets, triplets) characteristic of a substituted benzene ring. The two methylene groups (-CH₂-) of the cyclopentanone ring are diastereotopic and will appear as two distinct multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).
¹³C Nuclear Magnetic Resonance (¹³C NMR)
The carbon NMR spectrum is instrumental in confirming the carbon backbone. Key expected signals include:
-
Carbonyl Carbon (C=O): A weak signal far downfield, typically around δ 200-206 ppm.[8]
-
Nitrile Carbon (C≡N): A signal in the range of δ 115-125 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-155 ppm.
-
Aliphatic Carbons (-CH₂-): Signals in the upfield region, typically between δ 25-40 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in 4-cyano-1-indanone.
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.[8]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band in the region of 2220-2240 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, 4-cyano-1-indanone will exhibit a distinct molecular ion peak (M⁺) at m/z = 157, corresponding to its molecular weight. Common fragmentation patterns would involve the loss of small molecules such as carbon monoxide (CO) from the ketone group.
Synthesis of 4-Cyano-1-Indanone: A Strategic Approach
Multiple synthetic routes to 4-cyano-1-indanone have been developed. A common and effective strategy involves a multi-step synthesis starting from naphthalene, which leverages well-established organic reactions to build the indanone core and introduce the cyano functionality.[9]
Workflow: From Naphthalene to 4-Cyano-1-Indanone
Caption: A multi-step synthetic pathway to 4-cyano-1-indanone starting from naphthalene.
Experimental Protocol (Illustrative)
-
Reduction of Naphthalene: Naphthalene is first reduced to form 1,2-dihydronaphthalene. This can be achieved using methods like Birch reduction.
-
Oxidative Cleavage: The double bond in 1,2-dihydronaphthalene is cleaved via oxidation (e.g., ozonolysis followed by a reductive workup) to yield a dicarboxylic acid derivative.
-
Intramolecular Cyclization: The resulting dicarboxylic acid is cyclized under acidic conditions (e.g., using a Lewis acid or a strong protic acid like polyphosphoric acid) in an intramolecular Friedel-Crafts acylation to form 4-carboxy-1-indanone.[9] The causality here lies in the electrophilic aromatic substitution mechanism, where the carboxylic acid is converted to a more reactive acylium ion that attacks the electron-rich benzene ring.
-
Conversion to Nitrile: The carboxylic acid group of 4-carboxy-1-indanone is then converted to the target nitrile. This is a critical step and can be accomplished through several methods, such as conversion to a primary amide followed by dehydration, or via a Sandmeyer-type reaction on an amino-indanone intermediate. This final derivatization yields 4-cyano-1-indanone.[9]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 4-cyano-1-indanone stems from the distinct reactivity of its functional groups. The indanone scaffold is a prominent motif in numerous natural products and pharmaceuticals, valued for its rigid structure which can favorably position substituents for interaction with biological targets.[1][2]
Key Reactions and Transformations
-
Ketone Group: The carbonyl group is susceptible to nucleophilic addition and condensation reactions. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used in aldol-type condensations to build larger molecular frameworks.[9]
-
Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This versatility allows for the introduction of diverse functionalities.
-
α-Position to Carbonyl: The methylene group adjacent to the ketone (the α-carbon) can be deprotonated to form an enolate, which can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol reactions.[1]
Application as a Key Pharmaceutical Intermediate
4-Cyano-1-indanone is not just a theoretical building block; it is a proven intermediate in the synthesis of high-value pharmaceutical agents.
-
Ozanimod Intermediate: It is a crucial intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used for the treatment of relapsing multiple sclerosis (RMS) and ulcerative colitis.[10] The synthesis involves the stereoselective reduction of the ketone to an amine, forming the chiral 4-cyano-1-aminoindane core of the drug.[9]
-
Anticonvulsant Agents: The compound serves as a reagent for the preparation of indolyl pyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity as AMPA receptor antagonists.[6]
Caption: Role of 4-cyano-1-indanone as a key precursor in the synthesis of Ozanimod.
Safety and Handling
While specific hazard classifications for 4-cyano-1-indanone are not universally listed, standard laboratory precautions for handling fine chemicals should be strictly followed.[11] Based on data for the parent compound, 1-indanone, and general chemical safety principles, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
-
First Aid: In case of contact, wash the affected skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air.[11]
Conclusion
4-Cyano-1-indanone stands out as a strategically important building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity make it an invaluable tool for researchers. Its demonstrated role in the synthesis of complex and impactful drugs like Ozanimod underscores its significance. This guide provides the foundational knowledge required for scientists to confidently and effectively incorporate 4-cyano-1-indanone into their research and development pipelines, paving the way for the discovery of next-generation therapeutics.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chembk.com [chembk.com]
- 7. Buy 6-Cyano-1-indanone | 69975-66-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 10. xh.sxrebecca.com [xh.sxrebecca.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. westliberty.edu [westliberty.edu]
- 13. combi-blocks.com [combi-blocks.com]
Spectroscopic Blueprint of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A Guide for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-Cyano-1-indanone), a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Significance of this compound
This compound (CAS No. 60899-34-5) is a versatile bicyclic molecule featuring a ketone, a nitrile group, and an aromatic ring. Its structural framework is a valuable scaffold in medicinal chemistry, notably serving as a crucial building block in the synthesis of a range of therapeutic agents. For instance, it is a documented precursor in the preparation of certain pesticide compounds as detailed in US Patent 5,023,259 A.[1] Given its role in the development of complex molecules, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in synthetic workflows.
This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data of this compound, providing a solid foundation for its application in research and development.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, particularly NMR, a clear and consistent atom numbering system is essential. The structure of this compound is presented below with the IUPAC numbering convention.
References
An In-Depth Technical Guide to the Solubility and Stability of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a pivotal intermediate in the synthesis of contemporary pharmaceuticals, most notably as a precursor to the sphingosine-1-phosphate (S1P) receptor modulator, Ozanimod. The efficacy of the synthetic route and the purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the physicochemical properties of this key intermediate. This technical guide provides a comprehensive analysis of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols. By elucidating the causality behind experimental choices and grounding claims in established scientific principles, this document serves as an essential resource for researchers and professionals in drug development and chemical synthesis.
Introduction: The Critical Role of a Key Intermediate
The journey of a drug from laboratory synthesis to clinical application is paved with meticulous attention to the purity and stability of every component. For complex small molecules, the physicochemical characteristics of synthetic intermediates are of paramount importance. This compound (Figure 1) has emerged as a compound of significant interest due to its integral role in the manufacturing of S1P receptor modulators.[1] These modulators are at the forefront of treating autoimmune diseases such as multiple sclerosis.[2]
Figure 1. Chemical Structure of this compound
CAS Number: 60899-34-5 Molecular Formula: C₁₀H₇NO Molecular Weight: 157.17 g/mol
Understanding the solubility and stability of this indanone derivative is not merely an academic exercise; it has profound practical implications. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the efficiency and scalability of the synthesis. Stability, on the other hand, is a critical determinant of storage conditions, shelf-life, and the impurity profile of the subsequent API. This guide is structured to provide a deep dive into these two crucial aspects, empowering researchers to handle this intermediate with the scientific rigor it demands.
Solubility Profile: A Practical Perspective
While extensive quantitative solubility data for this compound is not widely published, a qualitative and extrapolated profile can be constructed based on its chemical structure and available information on related compounds. The presence of a polar nitrile group and a ketone function, combined with a largely non-polar indane backbone, results in a nuanced solubility behavior.
Qualitative Solubility Assessment
Based on available supplier information and the general solubility principles of indanone derivatives, a qualitative assessment is as follows:
-
Soluble: Dimethyl sulfoxide (DMSO)[2]
-
Predicted to be Soluble: Other polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are likely to be good solvents due to their ability to interact with the polar functionalities of the molecule.
-
Sparingly Soluble to Insoluble: Water and other highly polar protic solvents. One source explicitly predicts it to be insoluble in water.[3] The hydrophobic indane ring system limits its miscibility with aqueous media.
-
Variable Solubility: Common organic solvents such as alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane). Solubility in these solvents is expected to be moderate and temperature-dependent.
Quantitative Solubility Data (Predicted and Comparative)
To provide a more practical framework, the following table presents predicted and comparative solubility data. The predicted values are based on the general behavior of similar chemical structures. For context, the solubility of the parent compound, 1-indanone, is included where available, as it is known to be more soluble in organic solvents than in water.[4]
| Solvent | Predicted Solubility of this compound (mg/mL at 25°C) | Comparative Solubility of 1-Indanone | Rationale for Prediction |
| Water | < 0.1 | Moderately soluble[4] | The addition of the non-polar cyano group is expected to decrease aqueous solubility compared to the parent indanone. |
| Methanol | 5 - 15 | Good solubility | The polar protic nature of methanol can interact with the ketone and nitrile groups, but the non-polar backbone limits high solubility. |
| Ethanol | 10 - 25 | Good solubility | Similar to methanol, but the slightly larger alkyl chain of ethanol can better accommodate the indane structure. |
| Acetone | 20 - 50 | Good solubility | As a polar aprotic solvent, acetone is a good solvent for many ketones and nitriles. |
| Acetonitrile | 15 - 40 | Good solubility | The nitrile group of the solvent can interact favorably with the cyano group of the solute. |
| Ethyl Acetate | 10 - 30 | Good solubility | A moderately polar solvent that can dissolve a wide range of organic compounds. |
| Dichloromethane | 30 - 70 | Good solubility | A versatile, non-polar aprotic solvent that is effective for many organic solids. |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[2] |
Disclaimer: The quantitative solubility data presented above are estimations and should be experimentally verified for any critical application.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain accurate and reliable solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that equilibrium is reached and accurately measured.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is established.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours). The duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing no significant change in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the saturated solution from the calibration curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Perform the experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Temperature Control: Solubility is highly dependent on temperature; precise control is essential for accurate and reproducible results.
-
Filtration: Prevents undissolved particles from artificially inflating the measured concentration.
-
Validated HPLC Method: Provides the necessary specificity, linearity, and accuracy for reliable quantification.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Cyano-1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid bicyclic framework provides a valuable template for the design of small molecule inhibitors that can interact with a variety of biological targets.[1] The introduction of a cyano group at the 4-position of the indanone ring system, yielding 4-cyano-1-indanone (also known as 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile), significantly alters its electronic and steric properties.[3][4][5] This modification can influence molecular interactions, crystal packing, and, ultimately, the compound's pharmacokinetic and pharmacodynamic profiles. A detailed understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and development.[6]
This in-depth technical guide outlines the critical steps and considerations for determining and analyzing the crystal structure of 4-cyano-1-indanone. It serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical methodologies required for such an investigation.
Synthesis and Spectroscopic Characterization
A prerequisite for any crystallographic study is the synthesis and purification of the target compound. 4-Cyano-1-indanone can be synthesized through various established organic chemistry methodologies.[7]
Synthesis of 4-Cyano-1-indanone
A common route involves the multi-step synthesis starting from commercially available precursors. While several synthetic pathways exist for indanones, a plausible approach for 4-cyano-1-indanone could involve the cyanation of a suitable indanone precursor.[7]
Experimental Protocol: Synthesis of 4-Cyano-1-indanone (Illustrative)
-
Starting Material: A suitable precursor, such as a halogenated or protected hydroxy-indanone, is chosen.
-
Cyanation Reaction: The precursor is subjected to a cyanation reaction, for example, using a cyanide salt like potassium cyanide in the presence of a catalyst. The reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to maximize yield and minimize side products.
-
Work-up and Purification: Following the reaction, the crude product is isolated through standard work-up procedures, which may include extraction, washing, and drying. Purification is typically achieved through column chromatography or recrystallization to obtain high-purity 4-cyano-1-indanone.
Spectroscopic Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized 4-cyano-1-indanone must be unequivocally confirmed using a suite of spectroscopic techniques.[4][8]
| Technique | Expected Observations for 4-Cyano-1-indanone |
| ¹H NMR | Resonances corresponding to the aromatic and aliphatic protons of the indanone core. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |
| ¹³C NMR | Signals for the carbonyl carbon, the cyano carbon, and the aromatic and aliphatic carbons. The number of distinct signals will reflect the molecule's symmetry. |
| FTIR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration (typically around 1700 cm⁻¹), and a sharp absorption for the nitrile (C≡N) stretch (around 2230 cm⁻¹).[9][10] |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of 4-cyano-1-indanone (C₁₀H₇NO, M.W. 157.17 g/mol ).[4] |
Single-Crystal X-ray Diffraction: From Crystal to Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12] The process involves several key stages, from growing suitable crystals to refining the final structural model.
Crystal Growth
The first and often most challenging step is obtaining high-quality single crystals suitable for diffraction.[11] For a small organic molecule like 4-cyano-1-indanone, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.
The choice of solvent is critical and often determined empirically.
Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[13] The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[6]
Experimental Workflow for Single-Crystal X-ray Diffraction
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. fiveable.me [fiveable.me]
A Technical Guide to Quantum Chemical Calculations for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A DFT-Based Approach
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, a molecule of interest in medicinal chemistry and materials science.[1][2] The methodologies detailed herein are grounded in Density Functional Theory (DFT), a robust and widely adopted computational approach for investigating the electronic structure and properties of molecules.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing and interpreting these calculations. The causality behind the selection of computational methods and the validation of the results are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative for In Silico Analysis
This compound (CAS No. 60899-34-5) is a member of the indanone family of compounds, which have garnered significant attention in drug discovery for their potential as inhibitors of various biological targets.[4][5][6] Computational investigations of indanone derivatives have revealed their potential in modulating E3 ubiquitin ligases and acting as anticancer agents.[4][5][6] Given its structural features, including a conjugated system and a nitrile group, a detailed understanding of the electronic properties of this compound is paramount for elucidating its reactivity, stability, and potential biological activity.[1]
Quantum chemical calculations offer a powerful, non-invasive lens through which to probe the molecular world.[7] By solving the Schrödinger equation, albeit with approximations, we can predict a wealth of information, including optimized molecular geometry, vibrational frequencies, electronic distribution, and spectroscopic properties.[8] This in silico approach not only complements experimental data but can also guide synthetic efforts and provide mechanistic insights that are often difficult to obtain through empirical methods alone.[7]
This guide will focus on a Density Functional Theory (DFT) based workflow, a computational method that balances accuracy and computational cost effectively for molecules of this size.[9][3] We will explore the rationale for selecting appropriate functionals and basis sets, detail the procedural steps for key calculations, and provide a framework for interpreting the rich data that these computations yield.
Theoretical & Methodological Framework: A Self-Validating System
The cornerstone of a reliable computational study is a well-justified and validated methodology. The choices made at each step of the calculation directly influence the quality and interpretability of the results.
The Choice of Density Functional Theory (DFT)
For a molecule like this compound, DFT is the method of choice due to its excellent balance of computational efficiency and accuracy in describing electronic correlation.[9][3] Unlike more computationally expensive ab initio methods, DFT approximates the many-electron wavefunction by using the electron density as the fundamental variable, significantly reducing computational time while still providing high-quality results for a wide range of molecular properties.[3]
Selecting the Functional and Basis Set: The Heart of the Calculation
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
The B3LYP Functional: For organic molecules, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and widely used choice.[10] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of molecular properties for many systems.
-
The 6-311++G(d,p) Basis Set: The choice of basis set determines the flexibility the calculation has to describe the molecular orbitals. For a detailed analysis of a molecule with heteroatoms and potential for diffuse electron density, a Pople-style basis set such as 6-311++G(d,p) is recommended.[10] This basis set is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. The ++G indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs. The (d,p) denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bonding and non-spherical electron distributions.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the quantum chemical analysis of this compound using a computational chemistry software package such as Gaussian or ORCA.[4][11]
Step 1: Molecular Structure Input The initial step involves constructing the 3D structure of this compound. This can be done using a molecular builder like GaussView or Avogadro.[12][13] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.
Step 2: Geometry Optimization The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step as all subsequent calculations will be performed on this optimized geometry.
-
Protocol:
-
Select the chosen DFT functional (B3LYP) and basis set (6-311++G(d,p)).
-
Specify the calculation type as "Optimization".
-
Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).
-
Initiate the calculation. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
Step 3: Vibrational Frequency Calculation A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure corresponds to a true energy minimum.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Use the same functional and basis set as in the optimization.
-
Specify the calculation type as "Frequency".
-
Run the calculation. The output will contain the vibrational frequencies. A true minimum is characterized by the absence of any imaginary frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
Step 4: Analysis of Electronic Properties Once a true minimum geometry is confirmed, a wealth of electronic properties can be calculated and analyzed.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[5][14][15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to quantify charge transfer between atoms and analyze hyperconjugative interactions.
Step 5: Prediction of Spectroscopic Properties DFT calculations can be used to predict various spectroscopic data, which can then be compared with experimental results for validation.
-
Infrared (IR) Spectrum: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.
-
Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate NMR chemical shifts (¹H and ¹³C).[17] These theoretical shifts can be a powerful tool in structure elucidation and confirmation.
Data Presentation and Interpretation
The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.
Optimized Molecular Geometry
The optimized geometry is presented in terms of bond lengths, bond angles, and dihedral angles.
Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Atom(s) | Value (Å or °) |
| Bond Lengths | ||
| C=O | Calculated Value | |
| C≡N | Calculated Value | |
| C-C (aromatic) | Calculated Value | |
| C-C (aliphatic) | Calculated Value | |
| Bond Angles | ||
| O=C-C | Calculated Value | |
| N≡C-C | Calculated Value | |
| C-C-C (ring) | Calculated Value | |
| Dihedral Angles | ||
| Specify 4 atoms | Calculated Value |
(Note: This table contains placeholder "Calculated Value" entries. An actual study would populate this with the numerical output from the calculation.)
Electronic Properties
Key electronic properties are summarized to provide insights into the molecule's reactivity and stability.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| Energy of HOMO | Calculated Value |
| Energy of LUMO | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value |
| Dipole Moment | Calculated Value (Debye) |
(Note: This table contains placeholder "Calculated Value" entries.)
Visualization of Computational Results
Visual representations are indispensable for interpreting the complex data generated from quantum chemical calculations. The following diagrams are generated using the DOT language for Graphviz.
Computational Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5 [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 8. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Cyano-1-Indanone: From Synthesis to Application
Introduction
4-Cyano-1-indanone, with the chemical formula C₁₀H₇NO, is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its rigid, bicyclic structure and the presence of reactive keto and cyano functional groups make it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 4-cyano-1-indanone, tailored for researchers, scientists, and professionals in drug development. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds, and is notably the core of the Alzheimer's drug Donepezil. The addition of a cyano group at the 4-position of the indanone ring system opens up a vast chemical space for the development of novel therapeutics.
Historical Context and Discovery
While a singular, seminal publication detailing the initial "discovery" of 4-cyano-1-indanone is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of indanone chemistry for medicinal applications. The indanone framework has been a subject of interest since the early 20th century, with numerous synthetic methods and derivatives being reported over the decades. The synthesis of 4-cyano-1-indanone likely arose from the need for functionalized indanones as precursors for more complex molecules, particularly in the realm of drug discovery. Its significance became more pronounced with its use as a key intermediate in the synthesis of modern pharmaceuticals, such as the immunomodulatory drug Ozanimod. This highlights a common trajectory for many valuable synthetic intermediates: their history is often written in the patents and publications detailing the synthesis of the final, biologically active compounds they enable.
Synthetic Strategies for 4-Cyano-1-Indanone
The synthesis of 4-cyano-1-indanone can be approached through several strategic routes, primarily involving the construction of the indanone core followed by the introduction of the cyano group, or the cyclization of a precursor already bearing the cyano moiety.
Route 1: Multi-step Synthesis from Naphthalene
A comprehensive synthetic pathway starting from the readily available and economical naphthalene has been detailed in the patent literature. This multi-step process offers a scalable route to 4-cyano-1-indanone.
Caption: Multi-step synthesis of 4-cyano-1-indanone from naphthalene.
This pathway involves an initial reduction of naphthalene, followed by oxidative cleavage of one of the rings to form a dicarboxylic acid derivative. An intramolecular Friedel-Crafts acylation then constructs the indanone ring system, yielding 4-carboxy-1-indanone. The final step is the conversion of the carboxylic acid group to a nitrile.
Route 2: Synthesis from Pre-functionalized Precursors
Alternative strategies often commence with an already substituted benzene derivative, which simplifies the synthesis by reducing the number of steps.
2.1. From 4-Bromo-1-indanone: A common precursor for the introduction of the cyano group is 4-bromo-1-indanone. The cyanation can be achieved through a palladium-catalyzed reaction using a cyanide source, such as zinc cyanide.
2.2. Via Sandmeyer Reaction: The Sandmeyer reaction provides a classic and effective method for converting an aryl amine to a nitrile. In this approach, 4-amino-1-indanone is the key precursor. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with a copper(I) cyanide salt to introduce the cyano group.
Caption: Synthesis of 4-cyano-1-indanone via the Sandmeyer reaction.
Detailed Experimental Protocol: Conversion of 4-Carboxy-1-indanone to 4-Cyano-1-indanone
This protocol describes the conversion of the carboxylic acid functionality of 4-carboxy-1-indanone to the nitrile group, a key step in one of the major synthetic routes. This transformation can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.
Step 1: Amide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-carboxy-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Activation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of HCl gas ceases. This converts the carboxylic acid to the more reactive acid chloride.
-
Amination: Cool the reaction mixture back to 0 °C. Carefully add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise.
-
Work-up: Stir the mixture vigorously for 1-2 hours. The product, 4-carbamoyl-1-indanone, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Dehydration of the Amide
-
Reaction Setup: In a dry round-bottom flask, suspend the 4-carbamoyl-1-indanone (1 equivalent) in a suitable solvent like phosphorus oxychloride or use a dehydrating agent such as trifluoroacetic anhydride in pyridine.
-
Dehydration: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice. The product, 4-cyano-1-indanone, will precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-cyano-1-indanone.
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| CAS Number | 60899-34-5 | |
| Molecular Formula | C₁₀H₇NO | |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 116-117 °C | |
| Boiling Point | 330.1 ± 31.0 °C (Predicted) |
Spectroscopic Data:
While a comprehensive, publicly available spectral analysis for 4-cyano-1-indanone is not extensively documented in peer-reviewed journals, the expected spectroscopic features can be predicted based on its structure and comparison with analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns influenced by the substitution on the benzene ring. The two methylene groups of the cyclopentanone ring will appear as two distinct multiplets in the upfield region (typically δ 2.5-3.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a characteristic downfield chemical shift (around δ 200 ppm). The nitrile carbon will appear in the range of δ 115-120 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the two aliphatic methylene carbons will be observed in the upfield region (δ 25-40 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands for the carbonyl (C=O) stretch of the ketone, typically around 1710-1730 cm⁻¹, and the nitrile (C≡N) stretch, which is usually observed in the range of 2220-2260 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the indanone ring system.
Applications in Drug Development
4-Cyano-1-indanone is a valuable building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to further elaborate both the cyano and the keto functionalities. For instance, the ketone can be reduced to an alcohol or converted to an amine, while the nitrile can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.
A prime example of its application is in the synthesis of Ozanimod, an immunomodulatory drug. In this synthesis, the 4-cyano-1-indanone is converted to the corresponding chiral amine, which serves as a key intermediate for the construction of the final drug molecule. The indanone scaffold is also being investigated for its potential in developing agents against neurodegenerative disorders.
Conclusion
4-Cyano-1-indanone, while not having a widely celebrated moment of discovery, has established itself as an indispensable tool in the arsenal of medicinal chemists. Its synthesis, achievable through multiple reliable routes, provides access to a versatile scaffold for the development of novel therapeutics. The continued exploration of indanone-based compounds in drug discovery ensures that 4-cyano-1-indanone will remain a relevant and highly sought-after intermediate for the foreseeable future. This guide provides a foundational understanding of its synthesis, properties, and significance, empowering researchers to leverage this valuable molecule in their scientific endeavors.
The Pivotal Intermediate: A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Introduction: The Unseen Architect in Modern Therapeutics
In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that molecule is paved with critical intermediates—compounds that, while not therapeutic themselves, are the essential building blocks upon which complex drugs are constructed. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, stands as a premier example of such a pivotal intermediate.
This bicyclic aromatic ketone is a cornerstone in the synthesis of a new generation of therapeutics, most notably Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod, which is approved for the treatment of multiple sclerosis.[1][2] Its rigid indane scaffold and strategically placed functional groups—a reactive ketone and a versatile nitrile—provide the necessary handles for complex molecular elaborations, particularly the stereospecific installation of an amine, a crucial step in building the final pharmacophore.
This guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its synthesis, explore its key transformations with a focus on mechanistic causality, and contextualize its significance in contemporary drug discovery.
Physicochemical & Safety Profile
A foundational understanding of a compound's properties is paramount for its safe and effective handling in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [3] |
| Molar Mass | 157.17 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 116-117 °C | ChemBK |
| CAS Number | 60899-34-5 | |
| Purity (Typical) | ≥97% | |
| Storage | Sealed in a dry environment at room temperature. |
Safety Information: This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis of the Core Scaffold: A Stepwise Approach
The construction of the 4-cyano-1-indanone core is efficiently achieved via a multi-step sequence commencing from readily available aromatic precursors. A robust and scalable method involves the intramolecular Friedel-Crafts acylation of an activated carboxylic acid derivative.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic pathway to 4-cyano-1-indanone via Friedel-Crafts cyclization.
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthetic strategy outlined in the patent literature, which employs a classic intramolecular acylation.[4][6][7]
Step 1: Synthesis of 3-(2-Cyanophenyl)propanoic Acid
-
To a suitable reaction vessel, charge 2-cyanobenzaldehyde, Meldrum's acid, formic acid, and a suitable base (e.g., triethylamine) in an appropriate solvent.
-
Stir the mixture to facilitate the Knoevenagel condensation reaction.
-
Upon completion, the intermediate undergoes in-situ hydrolysis and decarboxylation to yield 3-(2-cyanophenyl)propanoic acid.
-
Isolate the product through standard aqueous workup and extraction procedures.
Step 2: Acyl Chloride Formation
-
Dissolve the 3-(2-cyanophenyl)propanoic acid from Step 1 in an inert solvent (e.g., dichloromethane).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR spectroscopy for the disappearance of the broad O-H stretch and appearance of the sharp acyl chloride C=O stretch).
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 3-(2-cyanophenyl)propionyl chloride.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Cool a suspension of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a dry, non-polar solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add a solution of the crude acyl chloride from Step 2 to the AlCl₃ suspension. Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing the electrophilicity of the carbonyl carbon and enabling it to attack the electron-rich aromatic ring. The intramolecular nature of this reaction is highly efficient for forming 5-membered rings.[6][8]
-
Stir the reaction at low temperature, allowing it to proceed until cyclization is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it over ice and water. This hydrolyzes the aluminum complexes and destroys the catalyst.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield this compound as a solid.
Key Synthetic Transformation: Asymmetric Amination
The primary utility of 4-cyano-1-indanone in drug development is its role as a prochiral ketone, ready for conversion into a chiral amine.[2][9] The (S)-enantiomer of the resulting 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is the specific building block required for Ozanimod.[9] This transformation highlights the contrast between modern biocatalytic methods and classical chemical approaches.
The Modern Approach: Biocatalytic Amination via Transaminase
The use of enzymes offers unparalleled stereoselectivity, milder reaction conditions, and a greener footprint compared to traditional chemistry. Transaminase enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with exceptional enantiomeric control.[9]
Caption: Simplified mechanism of transaminase-catalyzed asymmetric amination.
Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile (Adapted from Sethi et al., 2020)[9]
-
Prepare a suitable buffer solution (e.g., triethanolamine buffer) and adjust the pH to the optimal range for the chosen enzyme (typically pH 8-9).
-
Add the transaminase enzyme, pyridoxal phosphate (PLP) cofactor, and the amine donor (e.g., isopropylamine).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture. Causality Note: The co-solvent is necessary due to the low aqueous solubility of the ketone substrate.
-
Maintain the reaction at a controlled temperature (e.g., 40 °C) with gentle agitation for 24-96 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, perform a basic workup (e.g., adding 10% NaOH) to stop the enzymatic reaction and deprotonate the product amine.
-
Extract the chiral amine product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under vacuum, and verify the enantiomeric excess (e.e.) using chiral HPLC. Self-Validating System: This method provides the desired (S)-amine with typically >99% e.e., eliminating the need for a separate, often difficult, chiral resolution step.[9]
The Classical Approach: Chemical Reductive Amination
Conventional methods often involve forming an imine or a related derivative, followed by reduction. While effective, these routes typically produce a racemic mixture, requiring a subsequent resolution step that halves the theoretical maximum yield.
A common industrial approach involves the formation of a chiral sulfinylimine, which guides the stereochemistry of a subsequent reduction step.
-
Condensation: React 4-cyano-1-indanone with a chiral amine auxiliary, such as (R)-tert-butanesulfinamide, in the presence of a Lewis acid (e.g., Ti(OEt)₄). This forms a chiral tert-butylsulfinyl imine.
-
Diastereoselective Reduction: Reduce the imine intermediate with a hydride reagent like sodium borohydride (NaBH₄). The bulky tert-butylsulfinyl group sterically directs the hydride attack, leading to a high diastereomeric excess of the desired amine product.
-
Hydrolysis: Remove the chiral auxiliary by treating the product with acid (e.g., HCl) to yield the enantiomerically enriched amine salt.
Application in Drug Development: The Path to Ozanimod
The true value of 4-cyano-1-indanone is realized in its role as a key precursor to Ozanimod. The (S)-aminoindane fragment derived from it forms a critical part of the final molecule, responsible for key interactions with the S1P receptor.
Caption: Role of 4-cyano-1-indanone as a key starting material for Ozanimod.
The synthesis of Ozanimod involves coupling the chiral amine with another heterocyclic fragment to construct the central 1,2,4-oxadiazole ring system.[1] The precise stereochemistry of the amino group, installed via the methods described above, is essential for the drug's biological activity.
Spectroscopic Characterization
Unambiguous identification of this compound relies on standard spectroscopic techniques. Below are the expected NMR chemical shifts, justified by the molecule's electronic structure.
| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| H-5, H-6, H-7 | 7.5 - 7.9 | Aromatic protons in an electron-deficient ring, deshielded by the adjacent ketone and nitrile groups. Complex splitting pattern expected. |
| H-3 (CH₂) | ~3.2 | Aliphatic protons α to the aromatic ring. |
| H-2 (CH₂) | ~2.8 | Aliphatic protons β to the aromatic ring and α to the carbonyl group, deshielded. |
| Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| C=O (C-1) | > 195 | Ketone carbonyl carbon, highly deshielded. |
| Aromatic Quaternary Cs | 130 - 155 | Aromatic carbons attached to other carbons, including the one bearing the nitrile. |
| Aromatic CHs (C-5,6,7) | 124 - 138 | Aromatic methine carbons. |
| C≡N | 115 - 120 | Nitrile carbon, characteristic chemical shift. |
| CH₂ (C-3) | ~36 | Aliphatic carbon adjacent to the aromatic ring. |
| CH₂ (C-2) | ~26 | Aliphatic carbon adjacent to the carbonyl. |
| (Note: Expected shifts are based on general NMR principles and data for analogous indanone structures.[10] Actual values may vary based on solvent and experimental conditions.) |
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling tool in medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable entry point for constructing complex, stereochemically rich molecules. The evolution of its synthetic transformations, particularly the shift towards highly efficient and selective biocatalytic methods, mirrors the broader trends in modern pharmaceutical manufacturing towards greener and more precise chemistry. As research into S1P modulators and other complex therapeutics continues, the demand for and importance of this pivotal indanone building block are set to endure.
References
- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. ajpamc.com [ajpamc.com]
- 10. researchgate.net [researchgate.net]
Biological Activity Screening of 4-Cyano-1-Indanone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Emergent Potential of the Indanone Scaffold
The indanone framework, a privileged bicyclic ketone, has consistently demonstrated its significance in medicinal chemistry, serving as the foundational core for a multitude of pharmacologically active agents.[1][2][3] Its inherent structural rigidity and amenability to diverse chemical modifications have established it as a versatile scaffold for the development of novel therapeutics.[3] Among the various substituted indanones, the introduction of a cyano (CN) group at the 4-position of the 1-indanone core presents a compelling area for drug discovery. The electron-withdrawing nature of the cyano group can significantly modulate the molecule's electronic properties, influencing its binding affinity to biological targets and thereby its therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel 4-cyano-1-indanone derivatives, drawing upon established methodologies and the known biological landscape of the broader indanone class.
I. A Strategic Approach to Screening: From Broad Cytotoxicity to Mechanistic Insights
Given the nascent stage of research into 4-cyano-1-indanone derivatives specifically, a tiered screening approach is recommended. This strategy, outlined below, allows for the efficient identification of promising compounds and the elucidation of their mechanisms of action.
Caption: A tiered approach to screening 4-cyano-1-indanone derivatives.
II. Tier 1: Foundational Biological Activity Assessment
The initial tier of screening aims to cast a wide net, identifying any significant biological activity of the synthesized 4-cyano-1-indanone derivatives. This stage focuses on general cytotoxicity against a panel of cancer cell lines and broad-spectrum antimicrobial activity.
A. Anticancer Activity: Initial Cytotoxicity Screening
Indanone derivatives have demonstrated notable anticancer properties.[1][4] For instance, certain indanone-based thiazolyl hydrazone derivatives have shown significant cytotoxicity against colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM.[4][5] Therefore, a primary screen for anticancer activity is a logical starting point.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]
-
Cell Plating: Seed cancer cells (e.g., HT-29 and HCT 116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the 4-cyano-1-indanone derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
B. Antimicrobial Activity Screening
The indanone scaffold is also present in compounds with antimicrobial properties.[8] A primary screen against a panel of clinically relevant bacteria and fungi is therefore warranted.
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
-
Preparation of Inoculum: Grow bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.[10]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 4-cyano-1-indanone derivatives in the appropriate broth.[12]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).[10]
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
III. Tier 2: Elucidating the Mode of Action of "Hits"
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to secondary assays to validate their activity and begin to unravel their mechanism of action.
A. In-depth Anticancer Evaluation
For hits from the cytotoxicity screen, further investigation into their potential as anticancer agents is crucial. This involves confirming their activity in a broader panel of cell lines and exploring potential molecular targets.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazolyl hydrazone derivative of 1-indanone | HT-29 (colorectal) | 0.41 ± 0.19 | [4][5] |
| Thiazolyl hydrazone derivative of 1-indanone | COLO 205 (colorectal) | 1.23 ± 0.45 | [4][5] |
| Thiazolyl hydrazone derivative of 1-indanone | KM 12 (colorectal) | 2.15 ± 0.87 | [4][5] |
| Gallic acid based indanone derivative | MCF-7 (breast) | Not specified, but showed activity | [1] |
B. Anti-inflammatory Activity Assessment
Inflammation is a key process in many diseases, including cancer and neurodegenerative disorders.[14] Indanone derivatives have been reported to possess anti-inflammatory properties, making this a promising avenue of investigation.[15][16][17] A recent study on novel indanone derivatives showed a significant reduction in the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a concentration-dependent manner.[15][18]
The COX-2 enzyme is a key mediator of inflammation, and its inhibition is a common strategy for anti-inflammatory drug development.[19]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor, and the substrate (arachidonic acid).[19][20]
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the 4-cyano-1-indanone derivatives at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.[21][22]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.[20]
-
Detection: The activity of COX-2 can be measured using various methods, including fluorometric detection of prostaglandin G2 or LC-MS/MS analysis of prostaglandin E2.[19][21]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Inhibition of nitric oxide synthase, another key pro-inflammatory enzyme, is a valuable indicator of anti-inflammatory potential.[23]
-
Sample Preparation: Prepare cell lysates from cells stimulated to produce NO (e.g., RAW 264.7 macrophages stimulated with lipopolysaccharide).[16]
-
NOS Reaction: In a 96-well plate, combine the cell lysate with a reaction mixture containing the NOS substrate (L-arginine) and necessary cofactors. Add the 4-cyano-1-indanone derivatives at various concentrations.[24][25]
-
NO Detection: The amount of NO produced is determined by measuring the accumulation of its stable oxidation products, nitrite and nitrate, using the Griess reagent.[23][26]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[26]
-
Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.
IV. Tier 3: Advanced Mechanistic and Pathway Analysis
For compounds that exhibit robust and validated activity in Tier 2, the final stage of in vitro screening focuses on identifying their specific molecular targets and understanding their impact on cellular signaling pathways.
Caption: Potential anti-inflammatory mechanism of 4-cyano-1-indanone derivatives.
This phase would involve techniques such as thermal shift assays, kinase profiling, and Western blotting to identify protein targets and map the affected signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.[5]
V. Conclusion and Future Directions
The 4-cyano-1-indanone scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic screening strategy outlined in this guide, progressing from broad phenotypic assays to specific mechanistic studies, provides a robust framework for identifying and characterizing the biological activities of these derivatives. The documented anticancer and anti-inflammatory potential of the broader indanone class strongly supports the rationale for this focused investigation. Future research should aim to establish clear structure-activity relationships, optimize lead compounds for potency and selectivity, and ultimately progress the most promising candidates into preclinical in vivo models.
References
- 1. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. assaygenie.com [assaygenie.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the In Silico Modeling of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives as Putative Kinase Inhibitors
Abstract
The 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of its derivatives as potential kinase inhibitors. We will navigate the essential computational techniques, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET property prediction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of potent and selective kinase inhibitors.[1][2][3]
Introduction: The Rationale for In Silico Modeling
The journey of a drug from concept to clinic is long, arduous, and expensive. Computational drug design, or in silico modeling, has emerged as an indispensable tool to rationalize and expedite this process.[4][5][6] By simulating the interactions between a potential drug molecule (ligand) and its biological target (e.g., a protein), we can predict its binding affinity, understand its mechanism of action, and evaluate its drug-like properties before committing to costly and time-consuming wet-lab synthesis and testing.[7][8][9][10]
The this compound core and its analogues have been explored for various biological activities.[11][12] Notably, related indeno frameworks have shown promise as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer.[3][13][14] This guide will, therefore, focus on a hypothetical scenario where we are screening a library of this compound derivatives against a specific protein kinase.
Our workflow will encompass a multi-faceted computational approach, integrating structure-based and ligand-based methods to build a robust and predictive model for the therapeutic potential of these compounds.[1][15]
The Computational Drug Discovery Workflow
A well-designed in silico workflow is crucial for generating reliable and actionable data. The following diagram illustrates the interconnected stages of our computational analysis.
Caption: A generalized workflow for the in silico evaluation of small molecules.
Part I: Ligand and Protein Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This preparatory phase is arguably the most critical step in the entire workflow.
Ligand Preparation
This involves converting the 2D chemical structures of our this compound derivatives into energetically minimized 3D conformations suitable for docking.
Protocol: Ligand Preparation
-
Obtain 2D Structures: Draw the derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch) or retrieve them from databases like PubChem if available.[16][17] Save the structures in a common format like SDF or MOL2.
-
Convert to 3D: Use a tool like Open Babel to generate 3D coordinates.
-
Protonation and Tautomeric States: At a physiological pH of 7.4, molecules can exist in different protonation and tautomeric states. It is crucial to generate plausible states. Web servers and software packages like Schrödinger's LigPrep or ChemAxon's Standardizer can automate this process.
-
Energy Minimization: The initial 3D structures are often not in their lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to obtain a stable conformation.[18]
Target Protein Preparation
For this guide, we will hypothesize that our target is a protein kinase, for instance, Mitogen-Activated Protein Kinase (MAPK).
Protocol: Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[18][19] Choose a high-resolution structure that is co-crystallized with a ligand, as this helps in identifying the binding site.
-
Clean the PDB File: The raw PDB file often contains non-essential components. Using visualization software like PyMOL or UCSF Chimera, remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.[16][20]
-
Add Hydrogens: Crystal structures usually do not include hydrogen atoms. Add hydrogens, as they are critical for forming hydrogen bonds.
-
Assign Protonation States and Repair Missing Residues: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH. Some PDB structures may have missing residues or atoms; these need to be modeled in. Tools like Schrödinger's Protein Preparation Wizard or the H++ server can perform these tasks.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It's important to constrain the heavy atoms to preserve the experimentally determined backbone conformation.
Part II: Structure-Based Drug Design
With our ligand library and target protein prepared, we can now simulate their interactions.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][19] It provides a "docking score," which is an estimate of the binding affinity.[19]
Caption: Key steps in a typical molecular docking experiment.
Protocol: Molecular Docking using AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools.[17] This format includes atomic charges and atom type definitions.
-
Define the Grid Box: The grid box defines the search space for the docking simulation.[17][19] It should encompass the entire binding site of the protein. If a co-crystallized ligand was present, its location is an excellent guide for placing the grid box.
-
Run Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[19][20] This will generate several possible binding poses for each ligand, along with their corresponding docking scores.
-
Analyze Results: The primary output is the binding affinity, typically in kcal/mol.[19] More negative values indicate stronger predicted binding. It is crucial to also visually inspect the top-ranked poses to ensure they make sense chemically (e.g., formation of hydrogen bonds, hydrophobic interactions).[19]
Data Presentation: Hypothetical Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Derivative_01 | -9.5 | MET109, GLY110, LYS53 | 2 |
| Derivative_02 | -8.7 | LEU104, VAL38, ALA51 | 1 |
| Derivative_03 | -9.2 | MET109, ILE10, LYS53 | 2 |
| Parent_Scaffold | -7.1 | LEU104, VAL38 | 0 |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, revealing how the complex behaves over time.[21][22] This is crucial for assessing the stability of the binding pose predicted by docking.[2][22]
Protocol: MD Simulation using GROMACS
-
System Setup: Take the best-ranked docked complex and place it in a simulation box. Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[23] Position restraints are usually applied to the protein and ligand heavy atoms during this phase.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the stability of the protein-ligand complex.
-
Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.
Part III: Ligand-Based Assessment - ADMET Prediction
A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[7][8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in filtering out compounds that are likely to fail in later stages of drug development.[9]
Protocol: ADMET Prediction
-
Select Tools: Utilize open-access web servers like SwissADME, pkCSM, or PreADMET for a comprehensive ADMET profile.[7][24]
-
Input Structures: Input the SMILES strings or upload the 2D structures of the derivatives.
-
Analyze Properties: Evaluate key properties such as:
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.
-
Blood-Brain Barrier (BBB) penetration: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
hERG Inhibition: A key indicator of cardiotoxicity.
-
Ames Mutagenicity: Predicts the potential to be carcinogenic.
-
Data Presentation: Hypothetical ADMET Profile
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | BBB Permeant | hERG Inhibitor |
| Derivative_01 | 350.4 | 2.8 | 1 | 4 | Yes | No |
| Derivative_02 | 322.3 | 2.1 | 1 | 3 | Yes | No |
| Derivative_03 | 364.4 | 3.1 | 1 | 4 | Yes | Yes |
| Parent_Scaffold | 157.17[25] | 1.5 | 0 | 2 | Yes | No |
Conclusion: Synthesizing the Data for Hit Selection
The final step is to integrate the data from all our in silico experiments to select the most promising candidates for synthesis and biological testing. A successful candidate will exhibit:
-
A strong predicted binding affinity (low docking score).
-
A stable binding pose confirmed by MD simulations.
-
Favorable ADMET properties, indicating good drug-likeness and a low risk of toxicity.
By employing this rigorous, multi-step computational approach, we can significantly enhance the efficiency of the drug discovery process, prioritizing compounds with the highest probability of success and ultimately accelerating the development of new medicines.
References
- 1. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpamc.com [ajpamc.com]
- 12. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational Drug Design [biophys.mpg.de]
- 16. youtube.com [youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 24. biorxiv.org [biorxiv.org]
- 25. This compound | C10H7NO | CID 2751583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile, a valuable chemical intermediate, from 3-(2-cyanophenyl)propanoic acid. The protocol is centered around an intramolecular Friedel-Crafts acylation, a robust and classical method for the formation of the 1-indanone core.[1] This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction and Significance
The 1-indanone scaffold is a privileged structural motif frequently found in biologically active molecules and natural products.[1] Its derivatives are integral to the development of therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's.[1][2] Specifically, this compound (also known as 4-cyano-1-indanone) serves as a key building block in the synthesis of advanced pharmaceutical intermediates, such as those with potential anticonvulsant activity.[3][4][5]
The synthesis described herein employs an intramolecular Friedel-Crafts acylation, a powerful cyclization strategy. This reaction type is fundamental in organic synthesis for constructing cyclic ketones from aryl-aliphatic acids.[6] This guide utilizes Polyphosphoric Acid (PPA), a potent and reliable reagent that functions as both a Brønsted acid catalyst and a dehydrating agent to facilitate the necessary ring closure.[7][8]
Reaction Principle and Mechanism
The conversion of 3-(2-cyanophenyl)propanoic acid to this compound is achieved through an electrophilic aromatic substitution pathway.[1] The process is initiated by the activation of the carboxylic acid by Polyphosphoric Acid (PPA).
The key mechanistic steps are:
-
Activation of the Carboxylic Acid: The carboxylic acid group of the starting material is protonated by the strong acid PPA. Subsequent loss of water is facilitated by PPA's dehydrating properties, leading to the formation of a highly electrophilic acylium ion intermediate.[1][9]
-
Intramolecular Electrophilic Attack: The generated acylium ion is positioned in close proximity to the aromatic ring. The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium carbon in an intramolecular fashion to form a new carbon-carbon bond and a six-membered ring intermediate (an arenium ion).[10]
-
Rearomatization: A proton is eliminated from the arenium ion to restore the aromaticity of the benzene ring, yielding the final 1-indanone product.[1]
The cyano (-CN) substituent on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the intramolecular nature of the reaction, where the electrophile is tethered to the nucleophile, significantly increases the effective concentration and facilitates the cyclization despite the deactivation.[9] The use of a strong activating agent like PPA at elevated temperatures provides the necessary energy to overcome the activation barrier.
Detailed Experimental Protocol
This protocol outlines the direct cyclization of the carboxylic acid using PPA. An alternative two-step method involves converting the acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by a Lewis acid-catalyzed (e.g., AlCl₃) cyclization.[2][11] The one-step PPA method is often preferred for its operational simplicity.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-(2-cyanophenyl)propanoic acid | C₁₀H₉NO₂ | 175.18 | 5.00 g | 28.5 | Starting Material |
| Polyphosphoric Acid (PPA) | (HPO₃)n | ~83% P₂O₅ | 50 g | - | Catalyst & Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | 100 mL | - | Neutralizing Agent |
| Brine (Saturated NaCl) | NaCl (aq) | 58.44 | 50 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Drying Agent |
| Deionized Water | H₂O | 18.02 | As needed | - | Quenching/Washing |
| Crushed Ice | H₂O (s) | 18.02 | ~200 g | - | Quenching Agent |
Step-by-Step Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. PPA is highly corrosive and viscous; handle with extreme care, especially when hot.[9]
-
Reaction Setup:
-
Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube (filled with calcium chloride).
-
Add Polyphosphoric Acid (50 g) to the flask. Note: PPA is very viscous. It can be gently warmed (to ~60 °C) to facilitate transfer.[8]
-
-
Addition of Starting Material:
-
Begin stirring the PPA and add 3-(2-cyanophenyl)propanoic acid (5.00 g, 28.5 mmol) portion-wise over 10-15 minutes to control any initial exotherm.
-
-
Reaction Execution:
-
Heat the reaction mixture to 85-95 °C using an oil bath.
-
Maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The starting material and product should have different Rf values.
-
-
Reaction Quenching and Work-up:
-
After the reaction is complete (as indicated by TLC), remove the oil bath and allow the mixture to cool to about 60-70 °C.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g).
-
CAUTION: Carefully and slowly pour the warm reaction mixture onto the crushed ice with stirring. This is a highly exothermic process. The PPA will hydrolyze, and the product will likely precipitate as a solid.
-
Rinse the reaction flask with a small amount of water and add it to the beaker to ensure complete transfer.
-
-
Extraction:
-
Once all the ice has melted, transfer the aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 70 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extracts sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) - CAUTION: Effervescence (CO₂ release) will occur. Vent the separatory funnel frequently.
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter off the drying agent and wash it with a small amount of fresh dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure this compound.
-
Experimental Workflow Diagram
Data Summary and Expected Results
| Parameter | Value / Observation |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 85 - 95 °C |
| Expected Yield | 70 - 85% (after purification) |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | 116 - 117 °C[12] |
| Molecular Formula | C₁₀H₇NO[13] |
| Molecular Weight | 157.17 g/mol [13] |
Troubleshooting and Field-Proven Insights
-
Problem: Low or no product yield.
-
Cause & Solution: Insufficient activation of the carboxylic acid. Ensure the PPA is of good quality (low water content). The reaction may require a higher temperature or longer reaction time, but monitor for charring or decomposition. Confirm the identity and purity of the starting material.
-
-
Problem: Difficult work-up; formation of an emulsion during extraction.
-
Cause & Solution: This can occur due to the nature of the hydrolyzed PPA mixture. Adding more brine during the washing steps can help break up emulsions. Allow the layers to separate for a longer period.
-
-
Problem: Product is dark or oily.
-
Cause & Solution: The reaction may have been overheated, causing decomposition. Purification by column chromatography is recommended to remove colored impurities. Ensure the reaction temperature does not exceed 100 °C.
-
-
Expert Insight: The viscosity of PPA is a major handling challenge. Pre-warming the PPA bottle in a warm water bath before dispensing makes it significantly easier to pour and measure.[8] Mechanical stirring is highly recommended over magnetic stirring to ensure the viscous mixture is homogenous, which is critical for consistent heating and reaction progress.
Conclusion
The intramolecular Friedel-Crafts acylation of 3-(2-cyanophenyl)propanoic acid using Polyphosphoric Acid is an effective and direct method for the synthesis of this compound. This protocol provides a reliable and scalable procedure for obtaining this important synthetic intermediate in good yield. The key to success lies in careful temperature control and a meticulous work-up procedure to isolate and purify the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile | 60899-34-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccsenet.org [ccsenet.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. echemi.com [echemi.com]
- 13. This compound | C10H7NO | CID 2751583 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 4-Cyano-1-Indanone via Intramolecular Friedel-Crafts Acylation
For: Researchers, scientists, and drug development professionals.
Abstract
The 1-indanone scaffold is a privileged structural motif integral to numerous biologically active molecules, including therapeutics for neurodegenerative diseases like Alzheimer's.[1][2] This document provides a comprehensive guide to the synthesis of 4-cyano-1-indanone, a key intermediate in the development of various pharmaceutical agents. We will delve into the robust and widely employed method of intramolecular Friedel-Crafts acylation, detailing the underlying mechanistic principles, providing a field-proven experimental protocol, and outlining critical parameters for success.
Introduction: The Significance of 4-Cyano-1-Indanone
4-Cyano-1-indanone is a valuable building block in medicinal chemistry. The cyano group offers a versatile handle for further chemical transformations, while the indanone core is a recognized pharmacophore.[3][4] Its derivatives have shown promise in a range of therapeutic areas, including as anticonvulsants and AMPA antagonists.[5] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to drug discovery and development programs.
The intramolecular Friedel-Crafts acylation is a classical and highly effective method for constructing the 1-indanone core.[1][6] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its more reactive acyl chloride derivative, onto the aromatic ring.[1][6] The choice of this synthetic route is underpinned by its reliability and adaptability to various substituted aromatic systems.
Mechanistic Insights: The "Why" Behind the Protocol
The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway.[1] Understanding the mechanism is crucial for troubleshooting and optimizing the reaction.
Step 1: Generation of the Acylium Ion Electrophile The reaction commences with the activation of the carboxylic acid derivative. For this synthesis, we utilize the more reactive 3-(3-cyanophenyl)propanoyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom of the acyl chloride coordinates with the Lewis acid.[7][8] This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly electrophilic acylium ion.[7] The acylium ion is resonance-stabilized, which prevents rearrangements that can plague Friedel-Crafts alkylations.[7]
Step 2: Intramolecular Electrophilic Aromatic Substitution The highly reactive acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion.[1] This step forms a new carbon-carbon bond, creating the five-membered ring of the indanone structure and a carbocation intermediate known as a sigma complex.[9]
Step 3: Restoring Aromaticity The final step involves the deprotonation of the sigma complex to restore the aromaticity of the benzene ring, yielding the final 4-cyano-1-indanone product and regenerating the catalyst.[1][7]
Caption: Workflow for the synthesis of 4-cyano-1-indanone.
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-cyano-1-indanone from 3-(3-cyanophenyl)propanoic acid. The procedure is divided into two main parts: the formation of the acyl chloride and the subsequent intramolecular Friedel-Crafts acylation.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-cyanophenyl)propanoic acid | ≥98% | Commercially Available | |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Use in a fume hood. |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.9% | Commercially Available | Highly hygroscopic. Handle in a glovebox or under an inert atmosphere. |
| Anhydrous Dichloromethane (DCM) | DriSolv or equivalent | Commercially Available | |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
3.2. Part A: Synthesis of 3-(3-cyanophenyl)propanoyl chloride
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-cyanophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Then, slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-(3-cyanophenyl)propanoyl chloride is obtained as an oil and can be used in the next step without further purification.
3.3. Part B: Intramolecular Friedel-Crafts Acylation
-
Catalyst Suspension: In a separate, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an inert gas inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude 3-(3-cyanophenyl)propanoyl chloride from Part A in anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.[10] This step is highly exothermic and should be performed with caution in a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[6]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-cyano-1-indanone.[6]
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dry.[10][11]
-
Thionyl chloride and acetyl chloride are corrosive and lachrymators. They must be handled in a well-ventilated fume hood.[11]
-
Dichloromethane is a suspected carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.[11]
-
The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in a fume hood.
Characterization of 4-Cyano-1-Indanone
The identity and purity of the synthesized 4-cyano-1-indanone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and nitrile (C≡N) stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[5]
-
Melting Point: To assess the purity of the final product. The reported melting point is 116-117 °C.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Deactivated catalyst | Use fresh, anhydrous aluminum chloride. Ensure all glassware and solvents are dry. | |
| Sub-optimal stoichiometry | Titrate the starting material to ensure accurate reagent ratios. | |
| Multiple Products | Side reactions | Maintain a low reaction temperature during the addition of the acyl chloride. |
| Impure starting materials | Purify the starting materials before use. |
Conclusion
The intramolecular Friedel-Crafts acylation is a powerful and reliable method for the synthesis of 4-cyano-1-indanone. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. benchchem.com [benchchem.com]
Preparation of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A Detailed Protocol for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals. The described synthetic route is a two-step process commencing with the synthesis of the precursor, 3-(2-cyanophenyl)propanoic acid, from 2-cyanobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This document emphasizes the rationale behind the procedural steps, safety considerations, and methods for characterization to ensure the synthesis of a high-purity final product.
Introduction
This compound, also known as 4-cyano-1-indanone, is a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of a reactive ketone and a cyano group make it a versatile scaffold for further chemical modifications. Notably, this compound is a key intermediate in the synthesis of Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis.[1] It has also been investigated for its potential as an AMPA antagonist, highlighting its relevance in neuroscience research.[2][3]
The synthetic strategy detailed herein is based on well-established chemical transformations, ensuring a reliable and reproducible protocol. The core of this synthesis is the intramolecular Friedel-Crafts acylation, a powerful and widely used method for the formation of cyclic ketones.[3][4][5]
Overall Synthetic Scheme
The synthesis of this compound is achieved in two main steps, as illustrated in the scheme below. The first step involves the synthesis of the precursor acid, 3-(2-cyanophenyl)propanoic acid, starting from 2-cyanobenzaldehyde. The second step is the intramolecular cyclization of this precursor to the desired indanone product.
References
Application Notes and Protocols for the α-Derivatization of 4-Cyano-1-Indanone
Introduction: Strategic Importance of 4-Cyano-1-Indanone Derivatives
4-Cyano-1-indanone is a versatile scaffold in medicinal chemistry and materials science. The indanone core is a privileged structure found in numerous biologically active compounds and natural products.[1][2][3] The presence of a nitrile (cyano) group at the 4-position significantly influences the molecule's electronic properties, enhancing its potential as a pharmacophore or a functional material component. Derivatization at the α-position (C-2) of the indanone ring allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.
This guide provides a comprehensive overview of key synthetic strategies for the α-derivatization of 4-cyano-1-indanone, complete with detailed experimental protocols and an in-depth discussion of the underlying chemical principles. The protocols are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.
Core Principles: The Enolate Chemistry of 4-Cyano-1-Indanone
The reactivity at the α-position of 4-cyano-1-indanone is governed by the acidity of the α-protons and the subsequent nucleophilicity of the corresponding enolate. The electron-withdrawing nature of both the carbonyl group and the aromatic cyano group increases the acidity of the α-protons, facilitating their removal by a suitable base to form a resonance-stabilized enolate.[4][5][6] This enolate is the key reactive intermediate for a variety of C-C bond-forming reactions.
The choice of base and reaction conditions is critical for controlling the regioselectivity and efficiency of the derivatization. For complete and irreversible enolate formation, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed in aprotic solvents at low temperatures.[7] For reactions where a catalytic amount of base is sufficient, such as aldol-type condensations, weaker bases like sodium hydroxide or sodium ethoxide can be used.[8]
Diagram 1: Enolate Formation of 4-Cyano-1-Indanone
Caption: General scheme of enolate formation from 4-cyano-1-indanone.
Protocol 1: α-Alkylation of 4-Cyano-1-Indanone
Direct alkylation of the α-position is a fundamental transformation for introducing alkyl, benzyl, or allyl groups. This protocol details the benzylation of 4-cyano-1-indanone as a representative example. The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete enolate formation and minimize self-condensation or other side reactions.[7]
Experimental Protocol: Synthesis of 2-Benzyl-4-cyano-1-indanone
Materials:
-
4-Cyano-1-indanone
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-cyano-1-indanone (1.0 eq).
-
Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-benzyl-4-cyano-1-indanone.
Causality and Experimental Choices:
-
Anhydrous Conditions: The enolate intermediate is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous THF and flame-dried glassware are essential.
-
Low Temperature (-78 °C): The formation of the lithium enolate is typically performed at low temperatures to prevent side reactions and ensure kinetic control of deprotonation.[7]
-
LDA as Base: LDA is a strong, sterically hindered base, making it ideal for rapid and quantitative deprotonation without acting as a nucleophile and attacking the carbonyl group.[7]
-
Quenching with NH₄Cl: A mild acid quench is used to neutralize any remaining base and enolate without causing hydrolysis of the nitrile group or other acid-sensitive functionalities.
Expected Data for α-Alkylated Derivatives
| Derivative | R-Group | Typical Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) |
| 2a | Methyl | 75-85 | 95-98 | 1.3 (d, 3H), 2.7-2.9 (m, 2H), 3.3-3.5 (m, 1H), 7.4-7.9 (m, 3H) | 16.5, 33.8, 43.2, 120-150 (aromatic), 206.0 (C=O) | 2225 (CN), 1715 (C=O) |
| 2b | Benzyl | 80-90 | 110-113 | 2.8-3.4 (m, 3H), 3.7-3.9 (m, 2H), 7.1-7.9 (m, 8H) | 34.1, 44.5, 45.8, 120-150 (aromatic), 205.5 (C=O) | 2228 (CN), 1718 (C=O) |
Note: Spectroscopic data are predictive and based on analogous structures. Actual values may vary.[9][10]
Protocol 2: Claisen-Schmidt Condensation for 2-Benzylidene Derivatives
The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones by reacting a ketone with an aromatic aldehyde that lacks α-protons.[8][11] This reaction is typically base-catalyzed and proceeds via an aldol addition followed by spontaneous dehydration to yield the thermodynamically stable conjugated system.
Experimental Protocol: Synthesis of (E)-2-Benzylidene-4-cyano-1-indanone
Materials:
-
4-Cyano-1-indanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-cyano-1-indanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
While stirring at room temperature, add a 10% aqueous solution of NaOH (2.0 eq) dropwise.
-
A precipitate should form upon addition of the base. Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Acidify the mixture to pH ~5 with 1 M HCl.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure (E)-2-benzylidene-4-cyano-1-indanone.
Causality and Experimental Choices:
-
Base Catalyst: A catalytic amount of a relatively weak base like NaOH is sufficient to generate the enolate, which then attacks the aldehyde.[8]
-
Aromatic Aldehyde: Benzaldehyde is used as it lacks α-protons and therefore cannot undergo self-condensation, leading to a cleaner reaction.[8]
-
Dehydration: The initial aldol addition product readily dehydrates under the reaction conditions to form the highly conjugated and stable benzylidene product. This dehydration step drives the reaction to completion.
Diagram 2: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of 2-benzylidene-4-cyano-1-indanone.
Protocol 3: Mannich Reaction for α-Aminomethylation
The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of an enolizable ketone.[12][13] This reaction involves the formation of an Eschenmoser's salt-like intermediate (an iminium ion) from an amine and formaldehyde, which is then attacked by the enolate of the ketone.
Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-4-cyano-1-indanone
Materials:
-
4-Cyano-1-indanone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, create a mixture of 4-cyano-1-indanone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated HCl (a few drops).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH 8-9 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the Mannich base.
Causality and Experimental Choices:
-
Iminium Ion Formation: The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion from the amine and formaldehyde.[12]
-
Paraformaldehyde: This is a stable, solid source of formaldehyde, which is easier to handle than aqueous formalin.
-
Basification during Workup: The product is a basic amine (Mannich base), which is protonated under the acidic reaction conditions. Basification is necessary to deprotonate the product and allow for its extraction into an organic solvent.
Expected Data for Mannich Base Derivatives
| Derivative | Amine | Typical Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) |
| 3a | Dimethylamine | 60-70 | Oil | 2.3 (s, 6H), 2.5-3.4 (m, 5H), 7.4-7.9 (m, 3H) | 33.5, 45.2, 58.9, 120-150 (aromatic), 206.2 (C=O) | 2226 (CN), 1716 (C=O) |
| 3b | Piperidine | 65-75 | 88-91 | 1.4-1.7 (m, 6H), 2.4-3.4 (m, 9H), 7.4-7.9 (m, 3H) | 24.5, 26.3, 33.6, 54.8, 60.1, 120-150 (aromatic), 206.0 (C=O) | 2227 (CN), 1717 (C=O) |
Note: Spectroscopic data are predictive and based on analogous structures. Actual values may vary.[12][13]
Conclusion and Future Perspectives
The protocols detailed in this guide provide a solid foundation for the α-derivatization of 4-cyano-1-indanone. The electron-withdrawing cyano group enhances the acidity of the α-protons, making enolate formation and subsequent reactions efficient. These methods open the door to a wide array of novel 2-substituted 4-cyano-1-indanone derivatives for evaluation in drug discovery programs and for the development of new functional materials. Further exploration could involve asymmetric variations of these reactions to access enantiomerically pure compounds, which is often crucial for biological applications.
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 11. praxilabs.com [praxilabs.com]
- 12. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indanone-based Mannich bases: Design, synthesis, in-silico molecular docking, ADME predictions and biological evaluation including carbonic anhydrases, acetylcholinesterase inhibition and cytotoxicities | Scilit [scilit.com]
Application Notes and Protocols: 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Cyano-Functionalized Indanone
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, has emerged as a highly valuable and versatile building block. Its rigid bicyclic framework, combined with the orthogonal reactivity of a ketone and a nitrile group, offers a powerful platform for the synthesis of a diverse array of bioactive molecules and functional materials. The indanone core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the cyano group serves as a versatile handle for a multitude of chemical transformations, including its conversion into amines, carboxylic acids, and various heterocyclic systems.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this unique building block. We will explore key transformations with detailed, field-proven protocols, explain the mechanistic rationale behind these synthetic strategies, and showcase its application in the synthesis of high-value compounds.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of a building block is crucial for its effective use.
| Property | Value |
| Molecular Formula | C₁₀H₇NO |
| Molecular Weight | 157.17 g/mol |
| Appearance | Solid |
| CAS Number | 60899-34-5 |
| Purity | Typically ≥97% |
| Storage | Sealed in a dry environment at room temperature |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Signal Word: Warning
-
Pictogram: GHS07[1]
Core Applications in Pharmaceutical Synthesis: The Enantioselective Synthesis of Ozanimod
A prime example of the strategic importance of this compound is its role as a key starting material in the synthesis of Ozanimod.[2][3] Ozanimod is a potent modulator of the sphingosine-1-phosphate (S1P) receptor, approved for the treatment of relapsing multiple sclerosis.[2][4] The following multi-step synthesis highlights the utility of both the ketone and nitrile functionalities of the starting material.
Synthetic Strategy Overview
The enantioselective synthesis of Ozanimod from 4-cyano-1-indanone can be achieved in five steps, with the crucial chiral center being introduced in the final step via an asymmetric transfer hydrogenation. This late-stage introduction of chirality is highly efficient and minimizes the need for extensive chiral purity controls throughout the synthesis.[2][3]
Caption: Overall workflow for the enantioselective synthesis of Ozanimod.
Detailed Protocols
Step 1: Acetal Protection of the Ketone
-
Rationale: The ketone functionality is temporarily protected as an acetal to prevent it from interfering with the subsequent transformations of the nitrile group. This is a standard and highly effective strategy in multi-step synthesis.
-
Protocol:
-
To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected indanone. The product is typically used in the next step without further purification.
-
Step 2: Formation of the Amidoxime
-
Rationale: The nitrile group is converted to an amidoxime, which will serve as one of the key components for the construction of the 1,2,4-oxadiazole ring.
-
Protocol:
-
Dissolve the protected indanone from Step 1 (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amidoxime.
-
Step 3: Construction of the 1,2,4-Oxadiazole Ring
-
Rationale: A condensation reaction between the amidoxime and an activated carboxylic acid derivative forms the central heterocyclic core of Ozanimod.[2]
-
Protocol:
-
To a solution of 3-cyano-4-isopropoxybenzoic acid (1.0 eq) in a suitable solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amidoxime from Step 2 (1.0 eq) to the reaction mixture.
-
Heat the reaction to around 100-120 °C and stir until the formation of the oxadiazole is complete (monitored by LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Step 4: Deprotection of the Ketone
-
Rationale: The acetal protecting group is removed to regenerate the ketone, which is now ready for the crucial stereoselective amination step.
-
Protocol:
-
Dissolve the oxadiazole intermediate from Step 3 in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-TsOH.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the deprotected ketone.
-
Step 5: Asymmetric Reductive Amination
-
Rationale: This is the key chirality-inducing step. The ketone is first condensed with ethanolamine to form an imine in situ, which is then reduced enantioselectively using a chiral catalyst. Asymmetric transfer hydrogenation with a tethered Ru(II) catalyst is highly effective for this transformation.[3][4]
-
Protocol:
-
In a suitable solvent (e.g., isopropanol), dissolve the deprotected ketone from Step 4 (1.0 eq) and ethanolamine (1.2 eq).
-
Add a chiral ruthenium catalyst, such as a Wills' catalyst (e.g., (S,S)-Ts-DENEB™), typically at a low loading (e.g., 0.1-1 mol%).
-
Add a hydrogen source for the transfer hydrogenation, such as formic acid/triethylamine azeotrope.
-
Heat the reaction mixture and stir until complete conversion of the ketone (monitored by LC-MS).
-
Cool the reaction, and perform a suitable work-up, which may involve filtration to remove the catalyst and extraction to isolate the product.
-
The final product, Ozanimod, can be purified by crystallization to achieve high enantiomeric and chemical purity (>99% ee).[2][3]
-
Expanding the Synthetic Utility: Further Transformations
The reactivity of this compound extends far beyond its use in the synthesis of Ozanimod. The presence of both a ketone and an α-methylene group allows for a variety of classical and modern organic reactions.
Knoevenagel Condensation
The active methylene group at the C2 position can be readily deprotonated, making it a suitable substrate for Knoevenagel condensation with aldehydes and ketones. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated systems.
Caption: Knoevenagel condensation with an aromatic aldehyde.
Protocol for Knoevenagel Condensation with Benzaldehyde (Adapted from general procedures):
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The formation of the brightly colored product is often visually apparent.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.
The resulting 2-arylidene derivatives are valuable intermediates for further reactions, such as Michael additions and cycloadditions, to build more complex fused and spirocyclic systems.[5]
Gewald Reaction for Thiophene Annulation
The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[6][7] In this case, the indanone can react with another active methylene compound in the presence of sulfur and a base to form a thiophene ring fused to the indene core.
Conceptual Protocol for Gewald Reaction:
-
To a mixture of this compound (1.0 eq), an active methylene nitrile such as malononitrile or ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in a suitable solvent like ethanol or DMF, add a base (e.g., morpholine or triethylamine, 1.2 eq).
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, the product can often be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography.
This reaction provides a direct route to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
Synthesis of Spirocyclic Compounds
The ketone functionality of 4-cyano-1-indanone is a key handle for the construction of spirocyclic frameworks. One common approach is the [3+2] cycloaddition of an in situ generated azomethine ylide with a dipolarophile derived from the indanone.
Synthetic Strategy for Spiro[indene-2,2'-pyrrolidine] Derivatives:
Caption: [3+2] Cycloaddition for the synthesis of spiro-pyrrolidines.
Conceptual Protocol for Spiro-pyrrolidine Synthesis:
-
First, synthesize the 2-arylidene-4-cyano-1-indanone via the Knoevenagel condensation as described previously.
-
In a suitable solvent such as refluxing methanol or toluene, mix the 2-arylidene-4-cyano-1-indanone (1.0 eq), an isatin derivative (1.1 eq), and sarcosine (1.1 eq).
-
The reaction generates an azomethine ylide in situ from the isatin and sarcosine, which then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the indanone derivative.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting spirocyclic product can be purified by column chromatography to isolate the desired diastereomer.[8][9]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive ketone and a modifiable nitrile group on a rigid indanone scaffold provides chemists with a reliable platform for the efficient construction of a wide range of valuable molecules. From the synthesis of complex pharmaceuticals like Ozanimod to the creation of novel heterocyclic and spirocyclic systems, the applications of this starting material are extensive and continue to grow. The protocols and strategies outlined in this application note serve as a comprehensive guide for harnessing the full synthetic potential of this important chemical intermediate.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 3. Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ozanimod intermediate from 4-cyano-1-indanone
Application Notes & Protocols
Topic: Synthesis of a Key Ozanimod Intermediate from 4-Cyano-1-Indanone: A Guide to Modern Synthetic Strategies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] A critical component of its structure is the chiral (S)-1-amino-4-cyanoindane moiety, which is pivotal for its interaction with S1P receptors. The synthesis of this key intermediate, starting from the readily available 4-cyano-1-indanone, is a crucial step in the overall production of Ozanimod. This document provides a detailed guide to scientifically robust and efficient synthetic strategies for preparing this intermediate. We will explore and contrast two primary approaches: a chemo-catalytic route via Asymmetric Transfer Hydrogenation (ATH) and a biocatalytic route using engineered enzymes. This guide is designed to offer researchers both the theoretical understanding and the practical protocols necessary to implement these syntheses in a laboratory setting.
Introduction: The Strategic Importance of the Chiral Aminoindane Core
The therapeutic efficacy of Ozanimod is intrinsically linked to its specific stereochemistry. The (S)-enantiomer of the 1-aminoindane fragment is essential for the desired pharmacological activity.[3] Consequently, the development of stereoselective methods to synthesize this fragment is of paramount importance. The common starting material, 4-cyano-1-indanone, is a prochiral ketone, offering a strategic point for the introduction of chirality.
This guide will focus on methods that establish the chiral amine at the C1 position of the indanone ring, converting 4-cyano-1-indanone into (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile or its derivatives.
Retrosynthetic Analysis of Ozanimod
A common retrosynthetic approach for Ozanimod disconnects the molecule at the central 1,2,4-oxadiazole ring and the N-hydroxyethyl group on the aminoindane. This strategy highlights two key building blocks: the chiral aminoindane core and a substituted benzoic acid derivative. The chiral aminoindane itself is traced back to 4-cyano-1-indanone.[4]
Figure 1: Retrosynthetic disconnection of Ozanimod.
Chemo-Catalytic Approach: Asymmetric Transfer Hydrogenation (ATH)
One of the most efficient and scalable chemical methods for establishing the chiral amine is through an Asymmetric Transfer Hydrogenation (ATH) of an imine intermediate. A notable advantage of this strategy is the introduction of the stereocenter in the final step of the intermediate's synthesis, which minimizes the number of steps requiring enantiomeric purity control.[1] A highly effective five-step synthesis has been reported with an overall yield of 55% and an enantiomeric excess (ee) of 99%.[1]
Workflow for the ATH-based Synthesis
The process begins by protecting the ketone in 4-cyano-1-indanone as an acetal. This prevents side reactions in the subsequent step. The cyano group is then converted to an amidoxime, which is reacted with a benzoic acid derivative to form the 1,2,4-oxadiazole ring found in the final Ozanimod structure. After deprotection of the ketone, it is reacted with an amine (e.g., ethanolamine) to form an imine in situ, which is then asymmetrically reduced to the desired chiral amine using a ruthenium catalyst.[1][4]
Figure 2: Workflow for the chemo-catalytic synthesis via ATH.
Protocol 1: Synthesis via Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Taddei and colleagues.[1]
Step 1: Protection of 4-cyano-1-indanone
-
To a solution of 4-cyano-1-indanone (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected acetal.
Step 2: Amidoxime Formation
-
Dissolve the protected indanone from Step 1 in ethanol.
-
Add an aqueous solution of hydroxylamine (approx. 50%, 2.0 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture at 80 °C for several hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Dry the combined organic layers and concentrate to yield the amidoxime.
Step 3: Oxadiazole Ring Formation
-
Dissolve the amidoxime (1.0 eq) and 3-cyano-4-isopropoxybenzoic acid (1.0 eq) in a suitable solvent like DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Step 4 & 5: Deprotection and Asymmetric Transfer Hydrogenation
-
Dissolve the oxadiazole intermediate from Step 3 in a mixture of acetone and aqueous HCl (e.g., 2M).
-
Stir at room temperature until the acetal is fully hydrolyzed back to the ketone.
-
Neutralize the acid and extract the product. After solvent removal, dissolve the crude ketone in a suitable solvent (e.g., dichloromethane).
-
Add ethanolamine (1.2 eq) and stir to form the imine.
-
In a separate vessel, prepare the catalyst solution by dissolving a Wills' catalyst, such as (1R,2R)-TsDPEN-Ru-Cp* (0.01 eq), in a formic acid/triethylamine azeotropic mixture (5:2).[1]
-
Add the catalyst solution to the imine mixture and stir at the recommended temperature (e.g., 28-40 °C) for 24-48 hours.
-
Monitor for conversion and enantiomeric excess (chiral HPLC).
-
Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography to yield the final chiral aminoindane intermediate.
Biocatalytic Approach: Enzymatic Reductive Amination
Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods. Enzymes like transaminases (TAs) and imine reductases (IREDs) can catalyze the asymmetric synthesis of chiral amines with exceptional enantioselectivity (>99% ee) and under mild reaction conditions.[5][6]
Workflow for Biocatalytic Synthesis
This approach typically involves a one-pot reaction where the 4-cyano-1-indanone substrate is converted directly to the chiral amine product.
-
Using Transaminases (TAs): The ketone is directly aminated using a chiral amine donor (e.g., isopropylamine). The enzyme facilitates the transfer of the amino group to the ketone, generating the desired (S)-amine with high chiral purity.[5][7]
-
Using Imine Reductases (IREDs): The ketone is first condensed with an amine (e.g., 2-hydroxyethylamine) to form an imine in situ. An engineered IRED then reduces the imine to the corresponding chiral amine, using a cofactor like NADH which is regenerated in a cyclic process.[8]
Figure 3: Workflow for the one-step biocatalytic synthesis using a transaminase.
Protocol 2: Synthesis via Transaminase-Catalyzed Amination
This protocol is a generalized representation based on published biocatalytic methods.[5][6]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5).
-
Add the required cofactor, pyridoxal 5'-phosphate (PLP) (typically 1-2 mM).
-
Add the amine donor, such as isopropylamine, in excess (e.g., 0.5-1.0 M).
-
Add the transaminase enzyme preparation (commercially available or produced in-house). The specific enzyme loading will depend on its activity.
-
Substrate Addition: Dissolve 4-cyano-1-indanone in a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 50-100 mM). A fed-batch strategy may be employed to avoid substrate inhibition.[8]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) for 24-48 hours. The acetone by-product from the isopropylamine donor helps drive the equilibrium towards product formation.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them via HPLC for substrate conversion and enantiomeric excess.
-
Work-up and Isolation: Once the reaction reaches completion, terminate it by adding a quenching agent or by centrifugation to remove the enzyme.
-
Adjust the pH of the supernatant to basic (e.g., pH > 10) with NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. Further purification can be achieved by crystallization or chromatography if necessary.
Comparison of Synthetic Strategies
The choice of synthetic route depends on various factors including scale, available equipment, cost, and desired environmental impact.
| Parameter | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis (Transaminase) |
| Number of Steps | Multiple steps (e.g., 5 steps)[1] | Typically one step from the ketone[5] |
| Overall Yield | Good (Reported as 55%)[1] | Good to Excellent (Isolated yields of ~70% reported)[8] |
| Enantioselectivity | Excellent (>99% ee)[1] | Excellent (>99% ee)[5][8] |
| Reaction Conditions | Requires organic solvents, metal catalyst, and potentially elevated temperatures. | Aqueous medium, mild pH and temperature. |
| Key Reagents | Chiral Ru-catalyst, formic acid/triethylamine.[1] | Renewable enzyme, amine donor (e.g., isopropylamine).[5] |
| Advantages | Well-established chemical method, high catalyst turnover, scalable. | High selectivity, environmentally friendly ("green"), minimal side products, one-pot reaction. |
| Disadvantages | Use of heavy metal catalyst, requires multiple intermediate steps and purifications. | Requires enzyme screening/engineering, potential for substrate/product inhibition. |
Conclusion
The synthesis of the chiral aminoindane intermediate from 4-cyano-1-indanone is a well-studied and critical process in the manufacturing of Ozanimod. Both chemo-catalytic and biocatalytic methods have proven to be highly effective. The Asymmetric Transfer Hydrogenation route offers a robust and scalable chemical process, distinguished by its late-stage introduction of chirality.[1] In contrast, biocatalytic methods, particularly using transaminases, represent a more modern and sustainable approach, providing the desired chiral amine in a single step from the ketone with outstanding selectivity and under environmentally benign conditions.[5] The selection of the optimal method will depend on the specific requirements of the research or production environment, with biocatalysis presenting a compelling case for future-focused drug development.
References
- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Progress in the Synthesis of Ozanimod Hydrochloride [cjph.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. ajpamc.com [ajpamc.com]
- 6. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for the Synthesis of Novel Indenopyrimidine-based Anticonvulsant Agents
Introduction: The Therapeutic Potential of the Indanone Scaffold
The indanone framework is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its rigid, bicyclic nature provides a valuable scaffold for the design of small molecules that can interact with high specificity to biological targets. Notably, indanone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] The successful development of donepezil, an indanone derivative, for the treatment of Alzheimer's disease has further solidified the importance of this scaffold in the pursuit of novel therapeutics for neurological disorders.[1][5]
This application note details a synthetic protocol for the preparation of novel anticonvulsant agents derived from 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. The strategic incorporation of a pyrimidine ring, a heterocycle known for its presence in numerous anticonvulsant drugs, onto the indanone core is proposed to yield a new class of compounds with potential therapeutic value in epilepsy. The presence of the nitrile group is of particular interest, as this functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to target proteins.[6][7][8]
Synthetic Strategy: A Modified Biginelli Reaction Approach
The core of our synthetic strategy revolves around a modified Biginelli-type cyclocondensation reaction. This one-pot reaction is a cornerstone of heterocyclic chemistry, allowing for the efficient construction of dihydropyrimidine scaffolds. In this proposed synthesis, this compound will serve as the ketone component, reacting with an aromatic aldehyde and urea (or thiourea) to form the target indenopyrimidine derivatives. The active methylene group adjacent to the ketone in the indanone ring is crucial for the initial condensation step with the aldehyde.
The general reaction scheme is depicted below:
Caption: Proposed synthetic workflow for indenopyrimidine derivatives.
Experimental Protocol: Synthesis of 4-Aryl-5-cyano-1,2,3,4-tetrahydroindeno[1,2-d]pyrimidin-2-one/thione
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative indenopyrimidine derivative.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea or Thiourea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
-
Glacial Acetic Acid
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol), the chosen substituted aromatic aldehyde (10 mmol), and urea or thiourea (15 mmol).
-
Solvent and Catalyst Addition: To the flask, add 30 mL of absolute ethanol as the solvent. Subsequently, add a catalytic amount of concentrated hydrochloric acid (approximately 0.5 mL).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form. Pour the mixture into 100 mL of ice-cold water and stir for 15-20 minutes.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the pure indenopyrimidine derivative.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Data Presentation: Expected Physicochemical and Spectroscopic Data
The following table summarizes the expected data for a representative synthesized compound, for instance, using 4-chlorobenzaldehyde as the aromatic aldehyde.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₈H₁₂ClN₃O |
| Molecular Weight | 321.76 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons, pyrimidine CH, indene CH₂, NH protons |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, C=O, C≡N, pyrimidine and indene carbons |
| IR (KBr, cm⁻¹) | N-H stretching, C=O stretching, C≡N stretching, C=C stretching |
| Mass Spectrum (m/z) | [M]+ peak corresponding to the molecular weight |
Rationale and Scientific Insights
The choice of the Biginelli reaction is predicated on its efficiency and atom economy in constructing the dihydropyrimidine core. The reaction proceeds through a series of steps initiated by the acid-catalyzed condensation of the aldehyde and urea/thiourea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic attack of the enolate of the this compound and subsequent cyclization and dehydration to yield the final product.
The nitrile group at the 4-position of the indanone starting material is expected to remain intact throughout the reaction. This cyano functionality can contribute to the overall pharmacological profile of the synthesized compounds in several ways:
-
Polarity and Solubility: The nitrile group can influence the polarity and solubility of the molecule, which are critical parameters for drug absorption and distribution.[6]
-
Metabolic Stability: The cyano group is generally considered to be metabolically stable, which can lead to an improved pharmacokinetic profile.[7]
-
Target Interactions: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the molecule to its biological target.[8]
The anticonvulsant activity of the synthesized indenopyrimidines will be evaluated using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9] These tests are well-established for the preliminary screening of potential anticonvulsant agents and can provide insights into their mechanism of action.
Caption: Overall workflow from synthesis to evaluation.
Conclusion
This application note provides a comprehensive guide for the synthesis of novel indenopyrimidine-based compounds as potential anticonvulsant agents, starting from this compound. The described protocol is based on a robust and efficient synthetic methodology. The resulting compounds, featuring a unique fusion of the indanone and pyrimidine ring systems with a strategically placed cyano group, represent a promising new avenue for the development of therapeutics for epilepsy and other neurological disorders. Further investigation into the structure-activity relationships (SAR) of this new class of compounds is warranted to optimize their anticonvulsant efficacy and safety profile.
References
- 1. Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient one-pot synthesis of indanone fused heterocyclic compounds via SeO2/FeCl3 promoted intramolecular Friedel-Craft acylation reaction | Semantic Scholar [semanticscholar.org]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. The effects of anticonvulsants on 4-aminopyridine-induced bursting: in vitro studies on rat peripheral nerve and dorsal roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The involvement of iNOS activity in the anticonvulsant effect of grape seed extract on the penicillin-induced epileptiform activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticonvulsant and neurotoxicity evaluation of some new pyrimidine-5-carbonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Cyano-1-Indanone Scaffold: A Strategic Starting Point for Novel AMPA Receptor Antagonists
Introduction: The Therapeutic Promise of AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system (CNS), is implicated in a multitude of neurological and psychiatric disorders.[1][2] Excessive activation of AMPA receptors contributes to excitotoxicity, a neuronal damage cascade pivotal in conditions like cerebral ischemia, epilepsy, and amyotrophic lateral sclerosis (ALS).[1][2] Consequently, the development of potent and selective AMPA receptor antagonists has been a significant focus of medicinal chemistry for decades, aiming to deliver neuroprotective agents.[1] While established scaffolds like quinoxaline-2,3-diones have yielded potent antagonists, the quest for novel chemical matter with improved physicochemical properties and differentiated pharmacological profiles remains a priority.[1][3]
This guide outlines a comprehensive drug development workflow, conceptualizing the 4-cyano-1-indanone core as a versatile and promising starting scaffold. While the indanone nucleus is a recognized pharmacophore in CNS drug discovery, its specific application, particularly with a 4-cyano substitution, for AMPA receptor antagonism represents a novel exploratory path.[4][5][6] We will detail a hypothetical, yet scientifically rigorous, pathway from initial chemical synthesis and structure-activity relationship (SAR) exploration to detailed in vitro and in vivo characterization.
Part 1: Synthetic Strategy & Library Generation
The 4-cyano-1-indanone scaffold offers several strategic vectors for chemical modification. The cyano group, the aromatic ring, and the methylene positions adjacent to the ketone are all amenable to diverse chemical transformations. The initial synthetic approach would focus on creating a diverse library of analogues to probe the SAR at the AMPA receptor.
Protocol 1: General Synthesis of Arylidene-Indanone Derivatives
A foundational reaction for diversifying the 1-indanone scaffold is the Claisen-Schmidt (aldol) condensation, which introduces a substituted benzylidene moiety at the 2-position.[7][8] This reaction is robust and allows for the introduction of a wide array of substituents on the appended phenyl ring.
Objective: To synthesize a library of 2-arylidene-4-cyano-1-indanone derivatives.
Materials:
-
4-cyano-1-indanone
-
Various substituted benzaldehydes
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-cyano-1-indanone in ethanol.
-
Addition of Benzaldehyde: Add 1.1 equivalents of the desired substituted benzaldehyde to the solution.
-
Base Catalysis: Slowly add a catalytic amount of aqueous NaOH or KOH solution to the flask while stirring at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate out of solution.
-
Neutralization & Filtration: Acidify the mixture with dilute HCl to neutralize the excess base. Collect the precipitated solid by vacuum filtration and wash with cold water and then cold ethanol.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Part 2: In Vitro Characterization – A Tiered Screening Cascade
A tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds from the synthesized library. This cascade begins with high-throughput binding assays to assess affinity for the AMPA receptor, followed by functional assays to determine the mode of antagonism.
Workflow for In Vitro Screening
Caption: Tiered in vitro screening workflow.
Protocol 2: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the AMPA receptor by measuring their ability to displace a known radiolabeled antagonist.
Objective: To determine the binding affinity (Ki) of synthesized compounds for the AMPA receptor.
Materials:
-
Rat cortical membranes (prepared in-house or commercially available)
-
[³H]-AMPA or another suitable radiolabeled AMPA receptor antagonist
-
Synthesized test compounds
-
Incubation buffer (e.g., Tris-HCl with KSCN)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and scintillation counter
Step-by-Step Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice. Homogenize and resuspend in incubation buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add incubation buffer, the radioligand (e.g., [³H]-AMPA at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess non-labeled antagonist like NBQX).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at 4°C for 1-2 hours.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" functional assay directly measures the effect of antagonists on AMPA receptor-mediated currents in living cells.[3] It is crucial for confirming antagonism and determining the mechanism (competitive vs. non-competitive).
Objective: To characterize the functional inhibitory effect (IC50) and mode of action of lead compounds on AMPA receptors.
Materials:
-
HEK293 cells transiently or stably expressing desired AMPA receptor subunits (e.g., GluA1/GluA2).[3]
-
Cell culture reagents and glass coverslips.
-
Patch-clamp rig (inverted microscope, micromanipulators, amplifier, data acquisition system).
-
Borosilicate glass pipettes.
-
External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Internal pipette solution (e.g., containing CsF or CsCl, EGTA, HEPES, ATP, GTP).
-
AMPA receptor agonist (e.g., Glutamate or AMPA).
-
Test compounds.
Step-by-Step Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.[3]
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with external solution.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[3]
-
Agonist Application: Apply a short pulse of an AMPA receptor agonist (e.g., 1 mM glutamate) to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at varying concentrations with the agonist to measure the inhibition of the agonist-evoked current.[3]
-
Data Acquisition and Analysis: Record the peak inward currents in the absence and presence of the antagonist. Plot the percentage of inhibition against the log of the antagonist concentration and fit to a dose-response curve to determine the IC50. To assess the mode of action, generate agonist dose-response curves in the presence of a fixed concentration of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response indicates competitive antagonism, whereas a reduction in the maximal response suggests non-competitive antagonism.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from the in vitro assays will guide the next round of synthesis. The goal is to establish a clear SAR for the 4-cyano-1-indanone scaffold.
Hypothetical SAR Insights
Based on the general principles of AMPA receptor pharmacology, the following SAR trends might be anticipated:
-
Arylidene Substituents: The electronic and steric properties of substituents on the 2-benzylidene ring are likely to be critical. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) could significantly impact potency and selectivity.
-
The 4-Cyano Group: This group is a strong electron-withdrawing moiety and may serve as a key hydrogen bond acceptor. Modifications, such as reduction to an aminomethyl group or hydrolysis to a carboxylic acid, would be important to explore.
-
The Indanone Core: The planarity and rigidity of the indanone system are likely important for orienting the key pharmacophoric elements. Modifications to the aromatic part of the indanone core (e.g., adding methoxy groups) could probe additional binding interactions.
Data Presentation: SAR Table
| Compound ID | R-Group on Benzylidene | Ki (nM) [³H]-AMPA Binding | IC50 (µM) Electrophysiology |
| Lead-001 | 4-Cl | 150 | 1.2 |
| Lead-002 | 4-NO₂ | 75 | 0.6 |
| Lead-003 | 4-OCH₃ | 500 | 5.8 |
| Lead-004 | 3,4-diCl | 90 | 0.8 |
| Control | NBQX | 25 | 0.1 |
Note: Data are hypothetical for illustrative purposes.
Part 4: In Vivo Pharmacology
Promising candidates with good in vitro potency, selectivity, and drug-like properties should advance to in vivo testing. The choice of animal model depends on the intended therapeutic indication.
Protocol 4: Maximal Electroshock (MES) Seizure Model
This is a standard screening model for anticonvulsant drugs, relevant for epilepsy.
Objective: To assess the in vivo efficacy of lead compounds in a model of generalized tonic-clonic seizures.
Materials:
-
Male ICR mice (20-25 g).
-
Corneal electrode apparatus.
-
Test compound formulated in a suitable vehicle (e.g., 5% DMSO in saline).[4]
-
Positive control (e.g., phenytoin).
Step-by-Step Procedure:
-
Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice at various doses.[4] Allow for a 30-60 minute pre-treatment time.
-
Electrode Application: Apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Shock Delivery: Place the corneal electrodes on the corneas and deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds).
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the assay.
-
Data Analysis: Determine the percentage of mice protected from seizures at each dose. Calculate the ED50 (the dose required to protect 50% of the animals) using probit analysis.
Workflow for In Vivo Studies
Caption: Integrated in vivo evaluation workflow.
Conclusion
The development of AMPA receptor antagonists from the novel 4-cyano-1-indanone scaffold presents a compelling research avenue. The synthetic tractability of the core allows for rapid generation of chemical diversity. By employing a systematic and tiered screening approach, from high-throughput binding assays to gold-standard electrophysiology and relevant in vivo models, a clear path exists for identifying and optimizing lead candidates. This structured workflow, grounded in established pharmacological principles, provides a robust framework for drug development professionals to explore this and other novel scaffolds for the treatment of CNS disorders.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top 15 Central nervous system agents in medicinal chemistry papers published in 2018 [scispace.com]
- 3. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Indanone Keystone: A Synthetic Guide to S1PR Modulators Derived from 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Introduction: The Therapeutic Promise of S1PR Modulation and the Rise of Indanone-Based Scaffolds
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a pivotal role in regulating a multitude of physiological processes, most notably the trafficking of lymphocytes from lymphoid organs.[1][2] Modulation of these receptors, particularly the S1P subtype 1 receptor (S1PR1), has emerged as a powerful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[1][3][4] By preventing the egress of lymphocytes, S1PR modulators can curtail the autoimmune assault on the central nervous system.[3]
The evolution of S1PR modulators has seen a shift from the first-generation, non-selective fingolimod to second-generation molecules with improved selectivity and pharmacokinetic profiles. Within this landscape, a key structural motif has gained prominence: the chiral amino-indane scaffold. This is where our focus lies, specifically on the versatile starting material, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile . This application note provides a detailed guide for researchers and drug development professionals on the synthesis of S1PR modulators, with a focus on the critical transformations of this indanone keystone. We will delve into both traditional chemical and modern biocatalytic approaches to furnish the pivotal chiral amine intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a crucial building block for drugs like Ozanimod and Ponesimod.[5]
The Strategic Importance of this compound
This compound serves as an ideal starting point for the synthesis of a specific class of S1PR modulators due to several key features:
-
Rigid Scaffold: The indane ring system provides a conformationally restricted backbone, which can aid in achieving high-affinity binding to the target receptor.
-
Chiral Center Potential: The ketone functionality at the 1-position is a prochiral center, allowing for the stereoselective introduction of an amine group to generate the essential (S)-enantiomer.
-
Versatile Cyano Group: The nitrile at the 4-position is a versatile chemical handle that can be elaborated into various heterocycles, a common feature in many S1PR modulators.
The overall synthetic strategy hinges on the efficient and stereocontrolled synthesis of the (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile intermediate.
Diagram: General Synthetic Pathway
Caption: General workflow for S1PR modulator synthesis.
Part 1: Stereoselective Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
The cornerstone of the synthesis is the stereoselective formation of the chiral amine. We present two robust methodologies: a chiral auxiliary-based chemical approach and a highly efficient biocatalytic method.
Method A: Chiral Auxiliary-Mediated Reductive Amination
This method relies on the use of a chiral sulfinamide to direct the stereochemical outcome of the reduction.
Protocol 1: Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile via (S)-2-Methylpropane-2-sulfinamide
-
Step 1: Imine Formation.
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, toluene) is added (S)-2-methylpropane-2-sulfinamide (1.1 eq).
-
A Lewis acid catalyst (e.g., Ti(OEt)₄, 1.5 eq) is added, and the mixture is heated to reflux for 12-24 hours, with monitoring by TLC or LC-MS for the formation of the corresponding N-sulfinylimine.
-
Upon completion, the reaction is cooled to room temperature.
-
-
Step 2: Diastereoselective Reduction.
-
The reaction mixture containing the N-sulfinylimine is cooled to -40 to -78 °C.
-
A reducing agent, typically sodium borohydride (2.0-3.0 eq), is added portion-wise, maintaining the low temperature.
-
The reaction is stirred at this temperature for several hours until complete reduction of the imine is observed.
-
-
Step 3: Deprotection.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of a strong acid (e.g., 2M HCl).
-
The mixture is allowed to warm to room temperature and stirred for 1-2 hours to effect the cleavage of the sulfinamide group.
-
The aqueous layer is separated, and the organic layer is extracted with the aqueous acid.
-
The combined aqueous layers are basified with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10.
-
The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
| Parameter | Condition | Rationale |
| Chiral Auxiliary | (S)-2-Methylpropane-2-sulfinamide | Readily available and provides high diastereoselectivity in the reduction step. |
| Lewis Acid | Ti(OEt)₄ | Promotes the formation of the imine by activating the ketone and scavenging water. |
| Reducing Agent | Sodium Borohydride | A mild and effective reducing agent for the sulfinylimine. |
| Deprotection | Acidic Hydrolysis | Efficiently cleaves the N-S bond to liberate the free amine. |
Method B: Biocatalytic Transamination
This cutting-edge approach utilizes a transaminase enzyme to directly convert the prochiral ketone into the desired (S)-amine with high enantioselectivity.[5]
Protocol 2: Enzymatic Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
-
Step 1: Preparation of Buffer and Reaction Mixture.
-
Prepare a buffer solution (e.g., triethanolamine buffer, pH 8) containing a cofactor (pyridoxal phosphate, PLP) and an amine donor (e.g., isopropylamine, secondary butylamine).[5]
-
In a reaction vessel, add the buffer solution and the transaminase enzyme.
-
A solution of this compound in a water-miscible organic co-solvent (e.g., DMSO) is added to the enzyme-buffer mixture.[5]
-
-
Step 2: Biocatalytic Conversion.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation for 24-96 hours.[5]
-
The progress of the reaction is monitored by HPLC to determine the conversion of the ketone and the enantiomeric excess of the amine product.
-
-
Step 3: Product Isolation.
-
Upon completion, the reaction mixture is basified (e.g., with 10% NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).[5]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the highly enantiopure (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[5]
-
| Parameter | Condition | Rationale |
| Biocatalyst | Transaminase (ω-TA) | Provides high enantioselectivity (>99% ee) and operates under mild reaction conditions. |
| Amine Donor | Isopropylamine or s-Butylamine | Serves as the source of the amino group, generating a volatile byproduct (acetone or 2-butanone) that can be removed to drive the equilibrium. |
| Cofactor | Pyridoxal Phosphate (PLP) | Essential for the catalytic activity of the transaminase. |
| Solvent System | Aqueous buffer with co-solvent (DMSO) | Maintains enzyme activity while solubilizing the substrate. |
Diagram: Stereoselective Amination Pathways
Caption: Comparison of chemical and biocatalytic amination.
Part 2: Elaboration to a Representative S1PR Modulator: Ozanimod
The following protocol outlines the subsequent steps to convert the chiral amine intermediate into Ozanimod, a marketed S1PR modulator.
Protocol 3: Synthesis of Ozanimod from (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
-
Step 1: Protection of the Amine.
-
The (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is protected, for example, as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
-
Step 2: Alkylation of the Protected Amine.
-
The Boc-protected amine is alkylated with a suitable electrophile, such as (2-bromoethoxy)-tert-butyldimethylsilane, in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF).
-
-
Step 3: Formation of the Amidoxime.
-
The nitrile functionality is converted to an amidoxime by reacting the compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a protic solvent (e.g., ethanol) at elevated temperature.
-
-
Step 4: Oxadiazole Ring Formation.
-
The amidoxime is coupled with a substituted benzoic acid derivative (e.g., 3-cyano-4-isopropoxybenzoic acid) using a coupling agent (e.g., HATU, HOBt/EDC) or by activating the carboxylic acid (e.g., as an acid chloride) to form the 1,2,4-oxadiazole ring. This is often carried out in a polar aprotic solvent like DMF or NMP.
-
-
Step 5: Deprotection.
-
The protecting groups (Boc and silyl ether) are removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final Ozanimod product.
-
The product can be isolated as a free base or a pharmaceutically acceptable salt.
-
Conclusion and Future Perspectives
The synthetic routes starting from this compound offer a robust and efficient platform for the synthesis of a new generation of S1PR modulators. The development of biocatalytic methods for the key stereoselective amination step represents a significant advancement, offering a greener and more efficient alternative to traditional chemical methods. As the therapeutic potential of S1PR modulation continues to be explored for a range of indications beyond multiple sclerosis, the demand for efficient and scalable syntheses of these complex molecules will undoubtedly grow. The methodologies outlined in this application note provide a solid foundation for researchers in this exciting and impactful field of drug discovery.
References
- 1. US11390593B2 - Process for preparing ozanimod - Google Patents [patents.google.com]
- 2. WO2019058290A1 - Improved process for the preparation of ozanimod α-amino compound - Google Patents [patents.google.com]
- 3. WO2018215807A1 - Process for the production of ozanimod - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. ajpamc.com [ajpamc.com]
Application Notes and Protocols for 4-Cyano-1-Indanone in Neurodegenerative Disease Research
Introduction: The Promise of the Indanone Scaffold and the Unique Potential of 4-Cyano-1-Indanone
The indanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2][3] Its significance in the field of neurodegenerative diseases was solidified with the development and approval of Donepezil, an indanone derivative and a cornerstone in the symptomatic treatment of Alzheimer's disease (AD) through acetylcholinesterase (AChE) inhibition.[1][2][3] The versatility of the indanone structure allows for the modulation of multiple targets relevant to neurodegeneration, including monoamine oxidases (MAO-A and -B), which are crucial in Parkinson's disease (PD) pathology.[1][4]
This document focuses on a specific derivative, 4-cyano-1-indanone, a compound with intriguing, albeit less explored, potential in neurodegenerative disease research. While the broader indanone family is known for enzyme inhibition, preliminary data suggests that 4-cyano-1-indanone may act as a precursor for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[5] This opens a distinct and compelling therapeutic avenue, targeting the excitotoxic pathways increasingly implicated in the neuronal death characteristic of diseases like AD and PD.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the neuroprotective potential of 4-cyano-1-indanone. We will delve into its proposed mechanism of action, provide detailed protocols for its evaluation in both in vitro and in vivo models, and offer insights into the experimental choices that underpin a robust research program.
Part 1: Proposed Mechanism of Action - Targeting Excitotoxicity
Neurodegenerative diseases are characterized by the progressive loss of neurons.[6] One of the key mechanisms contributing to this neuronal death is excitotoxicity, a process where excessive stimulation of neurotransmitter receptors, particularly glutamate receptors like AMPA, leads to a cascade of damaging intracellular events. This includes calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, cell death.[7]
Given the indication that 4-cyano-1-indanone can be a reagent for preparing AMPA antagonists,[5] our primary hypothesis is that it exerts neuroprotective effects by modulating glutamate-mediated excitotoxicity. The cyano group offers a versatile chemical handle for further modification, but the parent compound itself warrants investigation.
Caption: Proposed neuroprotective mechanism of 4-Cyano-1-Indanone.
Part 2: In Vitro Evaluation of Neuroprotective Effects
The initial assessment of 4-cyano-1-indanone's potential should be conducted in well-established in vitro models of neurotoxicity. These assays allow for a controlled environment to determine the compound's efficacy in protecting neurons from various insults relevant to neurodegenerative diseases.
Foundational Assays: Cytotoxicity and Neuroprotection
The first step is to determine the inherent toxicity of 4-cyano-1-indanone on neuronal cells and its ability to protect against a general excitotoxic insult. The human neuroblastoma cell line SH-SY5Y is a suitable model for initial screening due to its neuronal characteristics and ease of culture.[8]
Protocol 2.1.1: MTT Assay for Cell Viability in SH-SY5Y Cells
Objective: To determine the non-toxic concentration range of 4-cyano-1-indanone and its ability to protect against glutamate-induced excitotoxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
4-Cyano-1-indanone (stock solution in DMSO)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment (Toxicity): To determine cytotoxicity, treat cells with increasing concentrations of 4-cyano-1-indanone (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Compound Pre-treatment (Neuroprotection): For the neuroprotection assay, pre-treat cells with non-toxic concentrations of 4-cyano-1-indanone for 2 hours.
-
Induction of Excitotoxicity: After pre-treatment, add L-glutamate (e.g., 25 mM final concentration) to the wells for 24 hours.[7] Include control wells (no treatment), vehicle + glutamate wells, and compound alone wells.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
Data Presentation: Expected Outcomes
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5 |
| Vehicle + Glutamate | - | 45 ± 6 |
| 4-Cyano-1-Indanone | 1 | 98 ± 4 |
| 4-Cyano-1-Indanone | 10 | 95 ± 5 |
| 4-Cyano-1-Indanone + Glutamate | 1 | 65 ± 7 |
| 4-Cyano-1-Indanone + Glutamate | 10 | 85 ± 5 |
Disease-Specific In Vitro Models
To assess the relevance of 4-cyano-1-indanone to specific neurodegenerative diseases, it is crucial to use models that replicate key pathological features.
Protocol 2.2.1: Aβ-Induced Neurotoxicity Model for Alzheimer's Disease
Objective: To evaluate the protective effect of 4-cyano-1-indanone against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.
Materials:
-
Primary cortical neurons (from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Aggregated Aβ₁₋₄₂ oligomers
-
4-Cyano-1-indanone
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Neuron Culture: Culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days in vitro (DIV).
-
Pre-treatment: Pre-treat the mature neurons with non-toxic concentrations of 4-cyano-1-indanone for 2 hours.
-
Aβ Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM) to the culture medium for 24 hours.
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).
Protocol 2.2.2: α-Synuclein-Induced Neurotoxicity Model for Parkinson's Disease
Objective: To determine if 4-cyano-1-indanone can protect dopaminergic neurons from toxicity induced by α-synuclein pre-formed fibrils (PFFs).
Materials:
-
Primary midbrain cultures containing dopaminergic neurons or SH-SY5Y cells
-
α-Synuclein PFFs
-
4-Cyano-1-indanone
-
Antibodies for immunocytochemistry: Tyrosine Hydroxylase (TH, for dopaminergic neurons) and MAP2 (for neuronal morphology)
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment: Culture primary midbrain neurons or SH-SY5Y cells. Pre-treat with 4-cyano-1-indanone for 2 hours, followed by the addition of α-synuclein PFFs (e.g., 2 µg/mL) for 72 hours.
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for TH and MAP2.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of surviving TH-positive neurons and analyze neurite length and complexity.
Caption: Experimental workflow for in vitro evaluation.
Part 3: In Vivo Efficacy Studies in Animal Models
Following successful in vitro validation, the neuroprotective potential of 4-cyano-1-indanone must be assessed in relevant animal models of neurodegenerative diseases. These studies are critical for evaluating bioavailability, safety, and efficacy on cognitive and motor functions.
Alzheimer's Disease Animal Models
Transgenic mouse models that recapitulate key aspects of AD pathology, such as amyloid plaque deposition and cognitive deficits, are essential.[9] The 5xFAD or 3xTg-AD models are widely used and develop pathology relatively quickly.[10][11]
Protocol 3.1.1: Cognitive Assessment in a 5xFAD Mouse Model
Objective: To evaluate the effect of chronic 4-cyano-1-indanone administration on cognitive deficits in the 5xFAD mouse model.
Animal Model: 5xFAD transgenic mice and wild-type littermates. Start treatment at 4 months of age, before significant plaque pathology, and continue for 3 months.
Compound Administration:
-
Route: Oral gavage or intraperitoneal injection. Oral bioavailability should be determined first.
-
Dose: A dose-response study should be conducted (e.g., 1, 5, 10 mg/kg/day).
-
Groups:
-
Wild-Type + Vehicle
-
5xFAD + Vehicle
-
5xFAD + 4-Cyano-1-Indanone (Low Dose)
-
5xFAD + 4-Cyano-1-Indanone (High Dose)
-
Behavioral Testing (at 6-7 months of age):
-
Morris Water Maze (MWM): To assess spatial learning and memory.[12]
-
Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.
-
-
Novel Object Recognition (NOR): To assess recognition memory.[12][13]
-
Familiarization Phase: Allow mice to explore two identical objects.
-
Test Phase: Replace one object with a novel one and measure the time spent exploring the novel versus the familiar object. A discrimination index is calculated.
-
Post-mortem Analysis:
-
Brain Tissue Collection: Perfuse mice and collect brain hemispheres.
-
Biochemical Analysis: Use one hemisphere to measure Aβ₄₀ and Aβ₄₂ levels via ELISA.
-
Immunohistochemistry: Use the other hemisphere to stain for amyloid plaques (e.g., with Thioflavin S or antibodies like 6E10) and markers of neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
Data Presentation: Expected Outcomes
| Group | MWM Escape Latency (Day 5, s) | NOR Discrimination Index (%) | Brain Aβ₄₂ (pg/mg) |
| Wild-Type + Vehicle | 20 ± 3 | 65 ± 5 | < 50 |
| 5xFAD + Vehicle | 50 ± 6 | 40 ± 4 | 2500 ± 300 |
| 5xFAD + Compound (10 mg/kg) | 30 ± 5 | 60 ± 6 | 1500 ± 250 |
Parkinson's Disease Animal Models
Neurotoxin-based models are robust for studying the degeneration of dopaminergic neurons and subsequent motor deficits. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a gold standard.[14][15][16]
Protocol 3.2.1: Motor Function Assessment in an MPTP Mouse Model
Objective: To determine if 4-cyano-1-indanone can protect against MPTP-induced dopaminergic neuron loss and motor impairment.
Animal Model: C57BL/6 mice.
Study Design:
-
Pre-treatment: Administer 4-cyano-1-indanone or vehicle for 7 days.
-
MPTP Induction: On day 8, administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart). Continue compound treatment for another 7 days.
-
Groups:
-
Saline + Vehicle
-
MPTP + Vehicle
-
MPTP + 4-Cyano-1-Indanone (e.g., 10 mg/kg)
-
Behavioral Testing (7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance. Measure the latency to fall from a rotating rod.
-
Pole Test: To measure bradykinesia. Record the time taken to turn and descend a vertical pole.
Post-mortem Analysis (14 days post-MPTP):
-
Brain Tissue Collection: Collect the substantia nigra and striatum.
-
Neurochemistry: Use HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Perform stereological cell counting of Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
Caption: Experimental workflow for in vivo efficacy studies.
Conclusion and Future Directions
These application notes provide a foundational framework for a comprehensive investigation into the therapeutic potential of 4-cyano-1-indanone for neurodegenerative diseases. The proposed studies, beginning with fundamental in vitro neuroprotection assays and progressing to robust in vivo efficacy models, are designed to rigorously test the hypothesis that this compound can mitigate neurodegeneration. Positive outcomes from these experiments would warrant further preclinical development, including more detailed mechanism-of-action studies (e.g., direct binding assays to AMPA receptors), safety pharmacology, and IND-enabling toxicology studies. The versatility of the indanone scaffold suggests that 4-cyano-1-indanone could be a valuable lead compound for the development of a new class of neuroprotective agents.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Animal Models of Parkinson’s Disease | Abcam [abcam.cn]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
Application Notes and Protocols for Investigating the Anticancer Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the anticancer properties of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile and its derivatives. This document offers a detailed exploration of the synthesis, in vitro evaluation, and in vivo assessment of these promising compounds, grounded in established scientific literature and best practices.
Introduction: The Therapeutic Potential of the Indanone Scaffold
The 1-oxo-2,3-dihydro-1H-indene, commonly known as 1-indanone, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the design of novel therapeutic agents. The addition of a nitrile group at the 4-position, yielding this compound, further enhances its potential for diverse chemical modifications. Derivatives of this core structure have demonstrated significant anticancer activity across a range of cancer cell lines, establishing them as a compelling area of investigation for novel oncology therapeutics.[1][2]
The primary anticancer mechanisms attributed to these derivatives include the disruption of microtubule dynamics through the inhibition of tubulin polymerization and the modulation of key oncogenic signaling pathways, such as NF-κB.[3][4][5] This dual-pronged attack on cancer cell proliferation and survival underscores the therapeutic promise of this compound class.
These application notes are designed to provide both the conceptual framework and the practical protocols necessary to advance the study of these compounds from chemical synthesis to preclinical evaluation.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical first step in their evaluation as potential anticancer agents. The following protocols describe the synthesis of the core scaffold and a representative derivatization.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the synthesis of the parent compound, 4-cyano-1-indanone.
Materials:
-
3-(2-Cyanophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a round-bottom flask, add 3-(2-cyanophenyl)propanoic acid.
-
Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring at 90-100°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Representative 2-benzylidene-1-indanone Derivative
This protocol details the synthesis of a 2-benzylidene derivative, a class of compounds that has shown significant anticancer activity.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% aqueous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise with continuous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-benzylidene derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Evaluation of Anticancer Properties
A series of in vitro assays are essential to determine the anticancer efficacy and mechanism of action of the synthesized derivatives.
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay assesses the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, COLO 205 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized 1-indanone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: In Vitro Cytotoxicity Screening
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Novel 4-Cyano-1-Indanone Analogs as Antimicrobial and Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4-Cyano-1-Indanone Analogs
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The introduction of a cyano (CN) group at the 4-position of the 1-indanone core presents an intriguing avenue for the development of novel therapeutic agents. The strong electron-withdrawing nature of the cyano group can significantly modulate the electronic properties of the indanone ring system, potentially enhancing its interaction with biological targets and thereby augmenting its antimicrobial and antioxidant activities.[3][4]
These application notes provide a comprehensive guide for the synthesis and evaluation of novel 4-cyano-1-indanone analogs. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Synthesis of 4-Cyano-1-Indanone Analogs: A General Approach
The synthesis of 4-cyano-1-indanone analogs can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing 1-indanone scaffold. For the purpose of these application notes, we will outline a general multi-step synthesis starting from a readily available substituted benzene derivative. This approach allows for the introduction of various substituents on the aromatic ring, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: Synthesis of Substituted 4-Cyano-1-Indanone Analogs
Scientific Rationale
This protocol describes a plausible synthetic route to generate a library of 4-cyano-1-indanone analogs for subsequent biological screening. The choice of starting materials and reagents will dictate the final substitution pattern on the indanone core, which is crucial for SAR studies.[3][4]
Materials and Reagents
-
Substituted 2-bromobenzonitriles
-
Diethyl malonate
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Polyphosphoric acid (PPA)
-
Appropriate solvents (e.g., ethanol, toluene, dichloromethane)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
Step-by-Step Methodology
-
Step 1: Michael Addition
-
In a round-bottom flask, dissolve the substituted 2-bromobenzonitrile in anhydrous ethanol.
-
Add sodium ethoxide to the solution, followed by the dropwise addition of diethyl malonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis and Decarboxylation
-
To the crude product from Step 1, add a solution of concentrated HCl.
-
Reflux the mixture for 8-12 hours to effect hydrolysis of the ester groups and subsequent decarboxylation.
-
Cool the reaction mixture and extract the resulting propanoic acid derivative.
-
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Treat the product from Step 2 with polyphosphoric acid (PPA) at an elevated temperature (e.g., 80-100 °C) for 2-4 hours to induce intramolecular cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 4-cyano-1-indanone analog by recrystallization or column chromatography.
-
Characterization
The synthesized analogs should be thoroughly characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm their structure and purity.
Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized 4-cyano-1-indanone analogs will be determined by assessing their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial and fungal strains.
Scientific Rationale
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). This method is favored for its efficiency in screening multiple compounds and its ability to provide reproducible results. The subsequent determination of the MBC, the lowest concentration that kills 99.9% of the initial bacterial inoculum, provides crucial information on whether the compound is bacteriostatic or bactericidal.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Materials and Reagents
-
Synthesized 4-cyano-1-indanone analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Plate reader (optional, for spectrophotometric reading)
-
Mueller-Hinton Agar (MHA) plates
Step-by-Step Methodology
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized 4-cyano-1-indanone analogs in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI) in a separate 96-well plate to create a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the serially diluted test compounds to the corresponding wells.
-
The final volume in each well will be 200 µL after the addition of the inoculum.
-
Include a positive control (broth with a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
-
Determination of MBC:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and subculture it onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | C. albicans MIC (µg/mL) |
| Analog 1 | 16 | 32 | 64 | >128 | 32 |
| Analog 2 | 8 | 16 | 32 | 64 | 16 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 |
Hypothetical data for illustrative purposes.
Antioxidant Activity Assessment
The antioxidant potential of the 4-cyano-1-indanone analogs will be evaluated using two common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Scientific Rationale
Free radicals and reactive oxygen species (ROS) are implicated in numerous pathological conditions. Antioxidants can neutralize these harmful species, making them valuable for therapeutic development. The DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, causing a color change that can be measured spectrophotometrically. Using both assays provides a more comprehensive assessment of the antioxidant capacity of the compounds.
Protocol 3: DPPH Radical Scavenging Assay
Materials and Reagents
-
Synthesized 4-cyano-1-indanone analogs
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized analogs and the positive control in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
-
Protocol 4: ABTS Radical Cation Decolorization Assay
Materials and Reagents
-
Synthesized 4-cyano-1-indanone analogs
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Methodology
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark green/blue ABTS•⁺ solution.
-
Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Add 10 µL of the test compounds or the positive control at various concentrations.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•⁺ solution without the sample and A_sample is the absorbance with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging (TEAC, µM Trolox equivalents/µM compound) |
| Analog 1 | 45.2 | 0.85 |
| Analog 2 | 28.7 | 1.23 |
| Ascorbic Acid | 15.8 | 1.05 |
| Trolox | 22.5 | 1.00 |
Hypothetical data for illustrative purposes.
Visualization of Experimental Workflows
Diagram 1: Synthesis of 4-Cyano-1-Indanone Analogs
Caption: General synthetic workflow for novel 4-cyano-1-indanone analogs.
Diagram 2: Antimicrobial Activity Assessment Workflow
Caption: Workflow for MIC and MBC determination.
Diagram 3: Antioxidant Activity Assay Workflow
Caption: Workflow for DPPH and ABTS antioxidant assays.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Welcome to the technical support guide for the synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-Cyano-1-indanone). This molecule is a critical intermediate in the development of pharmaceuticals, including Sphingosine-1-Phosphate (S1P) receptor modulators for neurodegenerative diseases.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with its synthesis, improve yield, and ensure high purity.
The primary synthetic route involves an intramolecular Friedel-Crafts acylation of a 3-(cyanophenyl)propanoic acid derivative.[2][3] While conceptually straightforward, this reaction is sensitive to various parameters that can significantly impact the outcome. This document provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've recovered mostly unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue in this synthesis and typically points to insufficient activation of the starting material or suboptimal reaction conditions. The intramolecular Friedel-Crafts acylation requires a strong acid catalyst to promote the cyclization.[2][4]
Potential Causes & Recommended Solutions:
-
Ineffective Catalyst/Dehydrating Agent: The cyclization of the carboxylic acid precursor requires a powerful dehydrating agent to form the acylium ion intermediate.
-
Solution A (PPA): Polyphosphoric acid (PPA) is a common reagent for this transformation.[5][6] However, its high viscosity can make stirring and workup difficult, potentially leading to localized overheating or poor mixing.[6] Ensure vigorous mechanical stirring and temperatures between 80-120°C. The quality of PPA is also crucial; old or improperly stored PPA may have absorbed atmospheric moisture, reducing its efficacy.
-
Solution B (Eaton's Reagent): A superior alternative is Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[7][8] It is less viscous, easier to handle, and often gives higher yields under milder conditions.[7][9] A 1:10 (w/w) mixture of P₂O₅ in CH₃SO₃H is standard.[7]
-
Solution C (Other Lewis Acids): While effective, strong Lewis acids like AlCl₃ can be harsh and may not be compatible with the nitrile functional group, leading to side reactions.[4] Their use requires strict anhydrous conditions and careful temperature control.
-
-
Insufficient Reaction Temperature or Time: This acylation has a significant activation energy barrier.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the recommended time, consider increasing the temperature in 10°C increments or extending the reaction time. Be aware that excessive heat can lead to charring and side-product formation.[10]
-
-
Presence of Moisture: Water will quench the acid catalyst and prevent the formation of the necessary acylium ion.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 2: Formation of Significant Impurities
Question: My crude product analysis (NMR, GC-MS) shows multiple unexpected peaks. What are these impurities and how can I avoid them?
Answer: Side reactions are common in Friedel-Crafts chemistry, especially under harsh acidic conditions.
Potential Causes & Recommended Solutions:
-
** intermolecular Polymerization/Condensation:** At high concentrations or temperatures, the starting material or product can react with itself, forming polymeric tars.
-
Solution: Maintain a moderate reaction concentration. During workup, quench the reaction by pouring it onto a mixture of ice and water rapidly and with vigorous stirring to ensure fast, uniform dilution and cooling.
-
-
Sulfonation: When using Eaton's Reagent (methanesulfonic acid) or other sulfonic acids at high temperatures, sulfonation of the aromatic ring can occur.
-
Solution: Keep the reaction temperature at the minimum required for efficient cyclization, typically not exceeding 120°C. Use the shortest reaction time necessary as determined by reaction monitoring.
-
-
Incomplete Cyclization/Side Products: The nitrile group can be sensitive to the strong acid conditions, potentially leading to hydrolysis or other transformations if conditions are too harsh or prolonged.
-
Solution: Optimize the reaction using a less aggressive catalyst like Eaton's Reagent over PPA or AlCl₃.[7] Careful control of temperature and reaction time is critical.
-
Problem 3: Difficult Product Isolation and Purification
Question: The workup is challenging, and I'm losing a significant amount of product during purification by column chromatography. What's a better approach?
Answer: The workup of reactions involving viscous acids like PPA is notoriously difficult.[6] Furthermore, the product's polarity and potential for interaction with silica gel can complicate chromatographic purification.
Potential Causes & Recommended Solutions:
-
Emulsion during Extraction: The workup of PPA reactions often involves neutralizing a large amount of acid, which can lead to emulsions during the aqueous/organic extraction.
-
Solution: After quenching the reaction on ice, slowly and carefully basify the aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7. Ensure the mixture is still cold to dissipate the heat of neutralization. Extract with a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions persist, adding brine can help break them.
-
-
Product Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[11]
-
Solution A (Recrystallization): this compound is a solid.[12] Recrystallization is the preferred method for purification as it avoids potential degradation on silica and is more scalable. A common solvent system is ethyl acetate/hexanes or isopropanol.
-
Solution B (Optimized Chromatography): If chromatography is necessary, consider deactivating the silica gel by adding 0.5-1% triethylamine to the eluent to neutralize acidic sites.[11] Alternatively, using neutral alumina as the stationary phase can be a good option.
-
Experimental Workflow & Protocols
This section provides a detailed, validated protocol for the synthesis and a flowchart for troubleshooting logic.
Visualized Experimental Workflow
The following diagram outlines the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis of 4-Cyano-1-indanone.
Protocol: Synthesis using Eaton's Reagent
This protocol is adapted from standard procedures for Friedel-Crafts cyclizations.[7][9]
Materials:
-
3-(2-Cyanophenyl)propanoic acid (1.0 eq)
-
Eaton's Reagent (7.5-10% P₂O₅ in CH₃SO₃H, ~10 mL per gram of starting material)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Place 3-(2-Cyanophenyl)propanoic acid in an oven-dried round-bottom flask equipped with a magnetic stir bar. Flush the flask with an inert gas.
-
Reagent Addition: Add Eaton's Reagent to the flask via a cannula or syringe under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction every hour by TLC (e.g., using a 3:7 EtOAc:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Extraction: Slowly add saturated NaHCO₃ solution to the aqueous slurry until gas evolution ceases and the pH is ~8. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate by adding hexanes until turbidity is observed, then allowing it to cool slowly. Filter the resulting crystals and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? A1: The reaction is an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). The strong acid catalyst (like PPA or Eaton's Reagent) protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation re-aromatizes the ring to form the five-membered ketone.[2][13]
Q2: Can I use the corresponding acid chloride as a starting material? A2: Yes, using the 3-(2-cyanophenyl)propanoyl chloride is a classic alternative.[2] This approach avoids the need for a strong dehydrating agent and can proceed with a milder Lewis acid like AlCl₃. However, it adds an extra synthetic step (conversion of the acid to the acid chloride, e.g., with thionyl chloride), and both thionyl chloride and AlCl₃ require careful handling.[2] The direct cyclization of the carboxylic acid is often preferred for process efficiency.
Q3: How do different catalysts affect the yield? A3: The choice of catalyst is critical. The table below provides a qualitative comparison based on literature and established chemical principles.
| Catalyst | Typical Conditions | Advantages | Disadvantages | Expected Yield |
| Polyphosphoric Acid (PPA) | 100-140°C, 2-6h | Inexpensive, effective dehydrator. | Highly viscous, difficult workup, can require high temperatures.[6] | Moderate to Good |
| Eaton's Reagent | 80-100°C, 1-4h | Low viscosity, milder conditions, easier workup, often higher yields.[7][9] | More expensive than PPA. | Good to Excellent |
| Aluminum Chloride (AlCl₃) | 0°C to RT (with acid chloride) | Highly active Lewis acid. | Requires acid chloride, strict anhydrous conditions, potential side reactions.[4] | Moderate to Good |
| Triflic Acid (TfOH) | RT to 80°C | Very strong acid, can promote cyclization under milder conditions.[14] | Expensive, corrosive. | Good to Excellent |
Q4: What analytical techniques are best for monitoring this reaction? A4: A combination of techniques is ideal.
-
TLC: Excellent for rapid, qualitative tracking of the disappearance of the starting material and appearance of the product.
-
HPLC: Provides quantitative data on reaction conversion and can detect the formation of impurities in real-time.
-
GC-MS: Useful for identifying the mass of the product and any volatile impurities in the crude reaction mixture.
-
NMR: ¹H and ¹³C NMR are essential for structural confirmation of the final, purified product.[15]
Troubleshooting Logic Diagram
This flowchart provides a decision-making framework for diagnosing and solving common synthesis problems.
Caption: Decision tree for troubleshooting low-yield syntheses.
References
- 1. ajpamc.com [ajpamc.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Cyano-1-Indanone
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for 4-cyano-1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to overcome common purification challenges, ensuring the integrity and reproducibility of your experimental outcomes.
4-Cyano-1-indanone (CAS: 60899-34-5) is a key building block in the synthesis of various pharmaceutical agents, including the S1P receptor modulator Ozanimod.[1] Its purity is paramount for the success of subsequent synthetic steps and the final product's quality. This guide addresses the most frequent issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure 4-cyano-1-indanone?
Pure 4-cyano-1-indanone should be a white to light yellow crystalline solid.[2] Key physical properties are listed below. Significant deviation from these, particularly a depressed or broad melting point range, is a strong indicator of impurities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO | [3][4] |
| Molar Mass | 157.17 g/mol | [3][4] |
| Melting Point | 116-117 °C | [3] |
| Appearance | White to light yellow crystalline solid | [2] |
Q2: What are the most common impurities I should expect in my crude 4-cyano-1-indanone?
Impurities typically originate from the synthesis, which often involves an intramolecular Friedel-Crafts type cyclization of a precursor like 3-(cyanophenyl)propanoic acid.[2][5] Common impurities include:
-
Unreacted Starting Materials: The precursor acid is more polar than the indanone product.
-
Regioisomers: Depending on the substitution pattern of the starting material, alternative cyclization can lead to isomers (e.g., 7-cyano-1-indanone).[2][6] These often have very similar polarities, making them challenging to separate.
-
Polymeric Byproducts: Strong acid catalysts (e.g., polyphosphoric acid) used in Friedel-Crafts reactions can sometimes lead to the formation of non-volatile, polymeric materials, often appearing as a dark oil or tar.[7]
Q3: Which analytical techniques are best for assessing the purity of my sample?
A multi-pronged approach is recommended for robust purity analysis:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess purity. The presence of multiple spots signals impurities. It is also crucial for developing solvent systems for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 or a cyano column can be effective for separating the target compound from related impurities.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify impurities by comparing the sample's spectrum to a pure standard, revealing unexpected peaks from starting materials or isomers.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value (116-117 °C) indicates high purity. A broad or depressed melting point suggests the presence of contaminants.[2][7]
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter in the lab. The flowchart below provides a general decision-making framework for selecting a purification strategy.
References
- 1. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 4-Cyano-1-indanone CAS# 60899-34-5 [gmall.chemnet.com]
- 5. 1-Indanone - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. Hplc analysis in chromatography | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the derivatization of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Welcome to the technical support center for the derivatization of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. This versatile scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules, including treatments for neurodegenerative diseases.[1][2] Its rigid framework and dual reactive sites—the ketone and the nitrile—offer numerous avenues for chemical modification. However, this reactivity also presents unique challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to overcome common hurdles and accelerate your research.
Troubleshooting Guide: A Question-and-Answer Approach
Section 1: Challenges at the Carbonyl Group (C1-Oxo)
The ketone at the C1 position is a primary site for introducing molecular diversity. However, its reactivity can be influenced by the electron-withdrawing nature of the cyano group and the overall planarity of the bicyclic system.
Q1: My reduction of the ketone to an alcohol is incomplete or yields a complex mixture of byproducts. What are the likely causes and solutions?
A1: This is a frequent challenge. Incomplete reduction or the formation of byproducts often stems from an inappropriate choice of reducing agent or suboptimal reaction conditions.
-
Causality: The indanone ketone is sterically accessible, but the electronic environment demands careful selection of the hydride source. Overly harsh reducing agents can lead to unwanted side reactions, such as reduction of the nitrile or polymerization.
-
Troubleshooting Strategies:
-
Mild Reducing Agents: For a selective reduction of the ketone without affecting the nitrile, sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at low temperatures (0 °C to room temperature) is the preferred method.
-
Avoid Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) should generally be avoided as it will readily reduce both the ketone and the nitrile, leading to the corresponding amino alcohol.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a slight increase in temperature or the addition of a small amount of a Lewis acid catalyst might be beneficial. However, proceed with caution to avoid side reactions.
-
Work-up Procedure: A careful aqueous work-up is crucial to quench any remaining reducing agent and to protonate the resulting alkoxide.
-
Q2: I'm observing poor yields in my Grignard or organolithium addition to the ketone. How can I improve this?
A2: Low yields in nucleophilic additions are often due to the basicity of the organometallic reagent, leading to deprotonation at the alpha-position (C2) of the ketone, or issues with reagent quality.
-
Causality: The protons on the carbon adjacent to the carbonyl group are acidic and can be abstracted by strong bases like Grignard or organolithium reagents.[3] This enolization competes with the desired nucleophilic addition to the carbonyl carbon.
-
Troubleshooting Strategies:
-
Reagent Quality: Ensure your Grignard or organolithium reagent is freshly prepared or titrated. Deactivated reagents are a common source of failure.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions, as any trace of water will quench the organometallic reagent.[3]
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can disfavor the enolization pathway and promote nucleophilic addition.
-
Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche reduction conditions), can enhance the electrophilicity of the carbonyl carbon and improve the yield of the addition product.
-
Q3: How can I selectively protect the ketone while modifying other parts of the molecule?
A3: Protecting the ketone is essential for many multi-step syntheses. The choice of protecting group depends on the reaction conditions you plan to employ for subsequent steps.
-
Causality: A good protecting group should be easy to install, stable to the reaction conditions used for modifying other functional groups, and easy to remove with high yield.
-
Recommended Protecting Groups:
-
Acetals and Ketals: Ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is a common and effective way to protect the ketone as a cyclic ketal. This group is stable to bases, organometallic reagents, and reducing agents like LiAlH₄.
-
Dithianes: 1,3-Propanedithiol can be used to form a dithiane, which is stable to a wide range of conditions.
-
Section 2: Challenges at the Nitrile Group (C4-Carbonitrile)
The aromatic nitrile is a versatile functional group that can be converted into amines, carboxylic acids, or tetrazoles. However, its reactivity is often hindered by its attachment to the aromatic ring.
Q1: My nitrile hydrolysis to a carboxylic acid is sluggish or leads to decomposition. What are the best practices?
A1: Hydrolysis of sterically hindered or electronically deactivated nitriles can be challenging, often requiring harsh conditions that may degrade the indanone core.[4]
-
Causality: The nitrile group is relatively unreactive and requires strong acidic or basic conditions for hydrolysis.[5] These conditions can lead to side reactions on the indanone scaffold.
-
Troubleshooting Strategies:
-
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is a common method.[5][6] The reaction often requires prolonged heating. It's crucial to carefully control the temperature to avoid charring or other decomposition.
-
Basic Hydrolysis: Refluxing with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution is an alternative.[5] The initial product is the carboxylate salt, which needs to be acidified in a separate step to yield the carboxylic acid.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly shorten the reaction times for nitrile hydrolysis and may lead to cleaner reactions with higher yields.
-
Platinum-Catalyzed Hydration: For a milder approach that stops at the amide stage, platinum(II) catalysts with secondary phosphine oxide ligands can be effective under neutral conditions.[7][8]
-
Q2: I'm struggling with the reduction of the nitrile to a primary amine. What are the key parameters to control?
A2: The reduction of an aromatic nitrile to a primary amine can be complicated by the formation of secondary and tertiary amine byproducts.
-
Causality: The intermediate imine formed during the reduction can react with the product primary amine to form a secondary amine, which can then be further reduced.
-
Troubleshooting Strategies:
-
Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) in the presence of ammonia can suppress the formation of secondary amines. Ammonia helps to shift the equilibrium away from the formation of byproducts.
-
Chemical Reduction: Using a reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent is effective but will also reduce the ketone. If the ketone is to be preserved, it must be protected first.
-
Cobalt-Catalyzed Reduction: A combination of cobalt chloride and sodium borohydride can selectively reduce nitriles in the presence of other functional groups.[9]
-
Q3: Can I convert the nitrile to a tetrazole, and what are the common challenges?
A3: Yes, the conversion of the nitrile to a 5-substituted 1H-tetrazole is a common and valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid.[10]
-
Causality: The reaction is a [3+2] cycloaddition between the nitrile and an azide source.[11][12] The primary challenges are the safe handling of azides and driving the reaction to completion.
-
Common Protocols and Troubleshooting:
-
Azide Sources: Sodium azide (NaN₃) is the most common reagent. It is crucial to handle it with care due to its toxicity and potential to form explosive heavy metal azides.
-
Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or triethylamine hydrochloride can be used to activate the nitrile.[13]
-
Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used.
-
Safety: The reaction should be conducted in a well-ventilated fume hood, and acidic work-up should be performed with caution to avoid the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Section 3: Challenges Related to the Aromatic Ring and Benzylic Positions
Q1: I am attempting an electrophilic aromatic substitution, but I am getting a mixture of isomers or no reaction. Why?
A1: The directing effects of the existing substituents on the aromatic ring of the indanone scaffold control the position of further substitution.
-
Causality: The carbonyl group is a deactivating meta-director, while the nitrile group is also a deactivating meta-director. The alkyl portion of the fused ring is a weak activating ortho-, para-director. The interplay of these effects can be complex.
-
Guidance: Predicting the outcome of electrophilic aromatic substitution on this system can be difficult. It is advisable to search for literature precedents for similar substituted indanone systems. In general, forcing conditions are often required, which can lead to a lack of selectivity.
Q2: How can I functionalize the C2 or C3 positions of the indanone ring?
A2: Functionalization at the alpha-position (C2) to the carbonyl is a common strategy.[14]
-
Causality: The protons at the C2 position are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.
-
Strategies for C2 Functionalization:
-
Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl groups at the C2 position.
-
Aldol Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones.
-
Michael Addition: The enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
-
Experimental Protocols
Protocol 1: Selective Reduction of the Ketone to an Alcohol
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of the Nitrile to a 5-Substituted 1H-Tetrazole
-
Safety First: Handle sodium azide with extreme care in a fume hood. Avoid contact with heavy metals and strong acids.
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (NaN₃) (3.0 eq) and triethylamine hydrochloride (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Carefully acidify the mixture to pH 2-3 with 2 M HCl. A precipitate should form.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired tetrazole.
Data Summary
| Transformation | Reagents and Conditions | Key Considerations |
| Ketone Reduction | NaBH₄, MeOH, 0 °C to RT | Selective for the ketone; nitrile is unaffected. |
| Nitrile Hydrolysis | H₂SO₄/H₂O, reflux or NaOH/H₂O, reflux | Harsh conditions required; potential for decomposition. |
| Nitrile Reduction | H₂, Raney Ni, NH₃ or LiAlH₄, THF | Catalytic hydrogenation with ammonia minimizes byproducts. LiAlH₄ will also reduce the ketone. |
| Tetrazole Formation | NaN₃, Et₃N·HCl, DMF, 120 °C | Handle azide with caution. Avoid strong acids during work-up until the azide is fully quenched. |
Visualizing the Workflow
Troubleshooting a Failed Ketone Reduction
Caption: A decision tree for troubleshooting ketone reduction reactions.
Choosing a Nitrile Derivatization Strategy
Caption: A flowchart to guide the selection of a nitrile derivatization method.
Frequently Asked Questions (FAQs)
Q: What are the main stability issues with the this compound scaffold? A: The indanone scaffold is generally stable. However, under strongly acidic or basic conditions at high temperatures, it can be prone to decomposition or polymerization. The benzylic protons at the C2 position are susceptible to deprotonation, which can lead to racemization if a chiral center is present at C2.
Q: What are the recommended purification techniques for these derivatives? A: Column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. For crystalline solids, recrystallization can be an excellent final purification step.
Q: Are there any known safety concerns when working with this class of compounds? A: As with any chemical research, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Specific reactions, such as those involving sodium azide or strong reducing agents like LiAlH₄, require special handling procedures and should only be performed by trained personnel in a proper laboratory setting.
References
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. communities.springernature.com [communities.springernature.com]
Technical Support Center: Synthesis of 4-Cyano-1-Indanone
Introduction
4-Cyano-1-indanone is a valuable building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of various pharmacologically active agents.[1] Its synthesis is most commonly achieved via an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor. While conceptually straightforward, the presence of the electron-withdrawing cyano group on the aromatic ring introduces significant challenges, often leading to side reactions and diminished yields.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting manual in a direct question-and-answer format. It is designed to address specific experimental issues, explain the underlying chemical principles, and offer field-proven solutions to optimize the synthesis of 4-cyano-1-indanone.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The primary route to 4-cyano-1-indanone involves the acid-catalyzed cyclization of 3-(2-cyanophenyl)propanoic acid. The strong acid catalyst, typically Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), facilitates the formation of an acylium ion intermediate. This potent electrophile is then attacked by the electron cloud of the aromatic ring in an intramolecular electrophilic aromatic substitution (EAS) reaction to form the five-membered ketone ring.[2][3]
The electron-withdrawing nature of the nitrile (-CN) group deactivates the aromatic ring, making the final ring-closing step more challenging than in syntheses of other indanone analogues.[4] This inherent difficulty is the root cause of many of the side reactions and incomplete conversions discussed below.
Caption: Figure 1: Reaction Mechanism for 4-Cyano-1-indanone Synthesis
Troubleshooting Guide
Q1: My reaction is incomplete, with a significant amount of unreacted 3-(2-cyanophenyl)propanoic acid remaining. What is the likely cause and solution?
Probable Cause: This is the most common issue and typically stems from insufficient activation energy to overcome the deactivating effect of the cyano group. Potential causes include:
-
Deactivated Catalyst: Moisture in the reaction can hydrolyze and deactivate both PPA and Eaton's reagent.
-
Insufficient Temperature: The reaction may not have reached the required temperature for the cyclization to proceed at a reasonable rate.
-
Low Catalyst Concentration/Activity: The ratio of catalyst to substrate may be too low, or the PPA used may be of an older, less active grade.
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use fresh, high-quality PPA or freshly prepared Eaton's Reagent. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Optimize Reaction Temperature & Time: Gradually increase the reaction temperature in increments of 10°C (typical range: 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary, but be cautious of potential decomposition (see Q2).
-
Use a More Potent Catalyst: Eaton's Reagent is often more effective than PPA as it is less viscous and can be used at slightly lower temperatures.[5][6] Using a freshly prepared batch of Eaton's reagent (7.5-10% w/w P₂O₅ in methanesulfonic acid) can significantly improve yields.[7]
| Catalyst Comparison | PPA (Polyphosphoric Acid) | Eaton's Reagent (P₂O₅/MeSO₃H) | AlCl₃ / Acyl Chloride |
| Typical Temperature | 100 - 140 °C[2] | 80 - 100 °C[7] | 0 °C to RT |
| Viscosity | Very High (difficult to stir)[8] | Low (easy to handle) | Low |
| Pros | Inexpensive, acts as solvent and catalyst. | Higher yields, lower temperatures, easier workup. | Well-understood, high reactivity. |
| Cons | High temperatures can cause charring, difficult workup. | Corrosive, requires careful preparation. | Requires extra step to make acyl chloride, stoichiometric amounts needed, product inhibition.[9] |
Q2: The reaction mixture has turned into a dark, viscous tar, making product isolation nearly impossible. How can I prevent this and salvage the product?
Probable Cause: Polymerization and decomposition (charring) of the starting material or product are classic side reactions in strong acid at high temperatures. This is exacerbated by prolonged heating.
Solutions:
-
Prevention:
-
Strict Temperature Control: Use an oil bath and a contact thermometer for precise temperature regulation. Avoid localized overheating from a heating mantle.
-
Use Eaton's Reagent: Its ability to promote cyclization at lower temperatures reduces the risk of charring.[7]
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.
-
-
Salvage and Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it over a large amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
If a tarry solid persists, dilute the entire mixture with the extraction solvent and filter it through a pad of Celite® or silica gel to remove the insoluble polymeric material before proceeding with the extraction.
-
The resulting crude product will likely require extensive purification by column chromatography.
-
Q3: My analytical data (IR, NMR, Mass Spec) suggests the presence of an amide or carboxylic acid. How did this happen?
Probable Cause: The nitrile group is susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water. This can occur during the reaction if conditions are not anhydrous, or more commonly, during the aqueous workup if it is prolonged or performed at elevated temperatures. The hydrolysis proceeds first to the primary amide (4-amido-1-indanone) and then potentially to the carboxylic acid (1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid).
Solutions:
-
Strictly Anhydrous Reaction: As detailed in Q1, preventing water from entering the reaction is critical. Adding a small amount of fresh P₂O₅ to the PPA can act as an internal desiccant.
-
Controlled Workup: Perform the aqueous quench and extraction efficiently and at low temperatures (i.e., using an ice bath). Do not let the acidic aqueous layer sit for extended periods before extraction.
-
Purification: These more polar byproducts can typically be separated from the desired 4-cyano-1-indanone using silica gel column chromatography. The cyano-indanone is less polar than its amide and acid counterparts.
Q4: I am using the alternative route with 3-(2-cyanophenyl)propionyl chloride and AlCl₃, but my yield is very low.
Probable Cause: Friedel-Crafts acylations have several limitations that are relevant here:
-
Catalyst Stoichiometry: The product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation removes the catalyst from the reaction cycle. Therefore, at least one full equivalent of AlCl₃ is required.[9][10]
-
Substrate-Catalyst Interaction: The nitrogen of the cyano group can also act as a Lewis base, coordinating to the AlCl₃ and further deactivating the catalyst.
-
Ring Deactivation: The aromatic ring is strongly deactivated by both the acylium ion intermediate and the cyano group, making the final cyclization step inherently difficult.[4]
Solutions:
-
Increase Catalyst Loading: Use at least 1.1 to 1.5 equivalents of high-purity, anhydrous AlCl₃.
-
Control Addition: Consider "inverse addition," where the acyl chloride is added slowly to a suspension of the AlCl₃ in the solvent. This maintains a high effective concentration of the active catalyst.
-
Solvent Choice: Use an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). Avoid solvents that can act as Lewis bases (e.g., ethers).
Troubleshooting Workflow
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for synthesizing derivatives of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold, a key intermediate in the synthesis of pharmacologically active agents such as AMPA antagonists and S1P receptor modulators.[1][2]
The core of this synthesis typically relies on an intramolecular Friedel-Crafts acylation, a powerful but often challenging transformation.[3][4] The presence of the electron-withdrawing nitrile group on the aromatic ring introduces specific difficulties that require careful consideration of reaction parameters. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for creating the this compound core?
A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of a 3-(2-cyanophenyl)propanoic acid precursor or its corresponding acyl chloride.[3][5] This reaction involves the cyclization of the aliphatic acid/acyl chloride chain onto the aromatic ring, promoted by a strong Lewis acid or a Brønsted superacid catalyst. The acid facilitates the formation of a highly electrophilic acylium ion (or a polarized complex), which is then attacked by the electron-rich aromatic ring to form the five-membered ketone.
Q2: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?
A2: This is the most common issue and typically points to one of four areas: catalyst choice/activity, reaction conditions, or substrate deactivation.
-
Catalyst Inactivity: Many Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any trace of water will deactivate the catalyst.
-
Insufficient Catalytic Power: The cyano group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. A standard Lewis acid like AlCl₃ may not be potent enough to drive the reaction to completion.[6]
-
Suboptimal Temperature: Friedel-Crafts acylations have a specific activation temperature. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to decomposition and side product formation.
-
Poor Precursor Quality: Incomplete conversion of the carboxylic acid to the more reactive acyl chloride can stall the reaction.
Q3: I'm observing the formation of significant side products. How can I improve the selectivity?
A3: Side product formation often arises from intermolecular reactions, polymerization, or incorrect regiochemistry (if other substituents are present).
-
Intermolecular Reaction: If the concentration of the substrate is too high, the acylium ion intermediate can be attacked by a second molecule of the starting material rather than cyclizing, leading to dimers or polymers.
-
Solvent Effects: The choice of solvent can influence both the reaction rate and selectivity. For instance, nitromethane has been shown to improve regioselectivity in similar systems compared to other solvents like toluene or acetonitrile.[4]
-
Thermal Decomposition: As mentioned, excessive heat can cause decomposition of the starting material or product, leading to a complex mixture.
Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving common experimental failures.
Problem 1: Low or No Product Yield
Low yield is a multi-faceted problem. Use the following decision tree to diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Formation of Impurities and Side Products
If your reaction is proceeding but yielding a complex mixture, focus on refining the reaction parameters to favor the desired intramolecular pathway.
-
Actionable Step 1: Lower the Concentration. Diluting the reaction mixture (e.g., from 0.5 M to 0.1 M) can significantly disfavor intermolecular side reactions. This is a crucial first step in promoting cyclization.
-
Actionable Step 2: Screen Solvents. The polarity and coordinating ability of the solvent can dramatically affect the catalyst's activity and the stability of the intermediates. Halogenated solvents like dichloromethane (DCM) or o-dichlorobenzene are common and effective.[3] For substrates prone to side reactions, explore less conventional solvents like nitromethane.[4]
-
Actionable Step 3: Re-evaluate the Catalyst. Some catalysts are inherently "cleaner" than others. While AlCl₃ is powerful, it can sometimes promote charring or polymerization. Niobium pentachloride (NbCl₅) has been shown to be a highly effective catalyst that works under milder conditions (room temperature), which can minimize side product formation.[7][8] Polyphosphoric acid (PPA) can also be a good choice, acting as both catalyst and solvent, though product isolation can be more challenging.[3]
Catalyst and Condition Selection
The choice of catalyst is the most critical parameter. The table below summarizes common catalytic systems used for intramolecular Friedel-Crafts acylation to form 1-indanones, providing a starting point for your optimization.
| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages & Considerations | References |
| Lewis Acids | ||||
| AlCl₃ | Dichloromethane (DCM) | 0 to Reflux | Potent, inexpensive. Highly moisture-sensitive, can cause charring. | [3] |
| FeCl₃ | DCM, o-dichlorobenzene | RT to 100 | Milder than AlCl₃, less moisture-sensitive. | [3] |
| NbCl₅ | Dichloromethane (DCM) | Room Temp (RT) | Excellent for mild conditions; acts as both reagent and catalyst.[7] | [7],[8] |
| Sc(OTf)₃, Tb(OTf)₃ | o-dichlorobenzene | 250 | Tolerant of some functional groups, but requires very high temperatures. | [3],[9] |
| Brønsted Acids | ||||
| Polyphosphoric Acid (PPA) | Neat (acts as solvent) | 80 - 120 | Strong, effective for deactivated rings. Viscous, making workup difficult. | [3] |
| Triflic Acid (TfOH) | DCM, Neat | RT to 80 | Extremely powerful superacid. Can be corrosive and expensive. | [3] |
| Nafion-H | Benzene | Reflux | Solid, recyclable acid catalyst. "Greener" alternative. | [3] |
Optimized Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis of this compound.
General Synthetic Workflow
Caption: General workflow for indanone synthesis.
Protocol 1: Niobium Pentachloride (NbCl₅) Mediated Cyclization (Mild Conditions)
This protocol leverages the dual ability of NbCl₅ to activate the carboxylic acid and catalyze the cyclization at room temperature, minimizing thermal side products.[7]
Materials & Equipment:
-
3-(2-cyanophenyl)propanoic acid
-
Niobium pentachloride (NbCl₅)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and extraction
Procedure:
-
Setup: To a flame-dried round-bottom flask under a positive pressure of nitrogen, add 3-(2-cyanophenyl)propanoic acid (1.0 eq).
-
Dissolution: Add anhydrous DCM to create a 0.1 M solution. Stir until all starting material is dissolved.
-
Catalyst Addition: In a single portion, add NbCl₅ (1.1 - 1.5 eq) to the stirred solution at room temperature. The mixture may change color. Note: NbCl₅ is moisture-sensitive; handle it quickly.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound.
Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization (Strong Brønsted Acid)
This protocol is effective for less reactive substrates and uses PPA as both the catalyst and solvent.
Materials & Equipment:
-
3-(2-cyanophenyl)propanoic acid
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask
-
Mechanical stirrer (for viscous PPA) or a robust magnetic stir bar
-
Heating mantle with temperature controller
-
Crushed ice
Procedure:
-
Setup: In a round-bottom flask, add Polyphosphoric Acid (approx. 10-20 times the weight of the starting material).
-
Heating: Begin stirring and heat the PPA to 80-90°C to reduce its viscosity.
-
Substrate Addition: Slowly add the 3-(2-cyanophenyl)propanoic acid (1.0 eq) in portions to the hot, stirring PPA.
-
Reaction: Maintain the temperature between 90-110°C. The reaction is typically complete in 1-3 hours. Monitor by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool slightly (to ~60-70°C) and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Workup: The product may precipitate as a solid upon quenching. Stir the ice-slurry until all the PPA is dissolved and the ice has melted. Collect the solid product by vacuum filtration. If the product is oily, extract the aqueous slurry multiple times with ethyl acetate.
-
Washing: Wash the collected solid (or the combined organic extracts) thoroughly with water, followed by saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic extracts over Na₂SO₄, filter, and concentrate in vacuo. If you collected a solid, air-dry it or dry it in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
By systematically addressing potential failure points and selecting a protocol appropriate for your substrate and laboratory capabilities, you can successfully optimize the synthesis of these important indanone derivatives.
References
- 1. chembk.com [chembk.com]
- 2. ajpamc.com [ajpamc.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Novel 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives
Welcome to the technical support center for our novel series of compounds derived from 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. We understand that achieving optimal solubility is a critical first step in unlocking the full potential of these promising molecules in your research and development endeavors. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome solubility challenges, ensuring reliable and reproducible experimental outcomes. Our approach is rooted in established physicochemical principles and tailored to the specific structural characteristics of this compound class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivative is showing poor solubility in my aqueous buffer system. Where do I start?
A1: Poor aqueous solubility is a common challenge with novel organic compounds. The this compound scaffold, while a versatile starting point for medicinal chemistry, often leads to derivatives with limited water solubility due to their rigid, polycyclic nature and the presence of a non-polar carbon framework. Your initial troubleshooting should focus on two key areas: pH modification and the use of co-solvents .
The "Why": Many drug candidates are either weakly acidic or weakly basic.[1] Their solubility is therefore highly dependent on the pH of the solution.[2][3] By adjusting the pH, you can ionize the molecule, which generally increases its interaction with water and, consequently, its solubility.[4] The nitrile group in your core structure, and other potential functional groups in your specific derivative, will have a pKa that dictates the optimal pH for solubilization.
Experimental Workflow: pH Screening
Caption: Initial pH screening workflow.
Step-by-Step Protocol for pH Adjustment:
-
Estimate the pKa: Use cheminformatics software (e.g., ChemDraw, MarvinSketch) to predict the pKa of your specific derivative. The nitrile group itself is very weakly acidic, but other functional groups on your molecule will dominate the pH-solubility profile.
-
Prepare a pH Range: Prepare a series of buffers (e.g., phosphate, acetate, Tris) with pH values spanning a range around the predicted pKa. For weakly acidic compounds, test pH values above the pKa. For weakly basic compounds, test pH values below the pKa.[5][6]
-
Solubility Test: Add a small, known amount of your compound to a fixed volume of each buffer.
-
Equilibrate and Observe: Agitate the samples (e.g., on a shaker at a controlled temperature) for a set period (e.g., 24 hours) to reach equilibrium.
-
Quantify Solubility: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Q2: pH adjustment alone was not sufficient. What is my next step?
A2: If pH modification does not provide the desired solubility, the next logical step is to introduce a co-solvent . Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8][9]
The "Why": The addition of a co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent.[9] This "less polar" environment is more accommodating to your non-polar compound, thereby increasing its solubility. The extent of solubility enhancement is often exponential with an increasing fraction of the co-solvent.[9]
Commonly Used Co-solvents in Preclinical Research:
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-5% | Highly effective solubilizing agent. Can be cytotoxic at higher concentrations. Ensure final DMSO concentration in cell-based assays is low and consistent across all samples. |
| Ethanol | 5-20% | Biocompatible and widely used. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 10-30% | A common vehicle for in vivo studies. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity and frequently used in formulations. |
Step-by-Step Protocol for Co-solvent Screening:
-
Select Co-solvents: Choose a few biocompatible co-solvents from the table above.
-
Prepare Stock Solution: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous buffer. Start with a high concentration of the co-solvent and dilute down.
-
Observe for Precipitation: Note the concentration at which your compound begins to precipitate. This will give you an idea of the maximum achievable concentration in a given co-solvent/buffer system.
-
Final Formulation: For your experiments, prepare your final working solutions by adding the required volume of the stock solution to your buffer, ensuring the final co-solvent concentration is below any cytotoxic or assay-interfering levels.
Workflow for Co-solvent and pH Combination:
Caption: Co-solvent screening workflow.
Q3: My compound is intended for in vivo studies, and I need to avoid high concentrations of organic co-solvents. Are there other options?
A3: Absolutely. For applications requiring minimal organic solvents, such as in vivo studies, you should explore more advanced formulation strategies. Two powerful methods are salt formation and the use of cyclodextrins .
1. Salt Formation:
The "Why": If your derivative has an ionizable group (acidic or basic), converting it to a salt can dramatically increase its solubility and dissolution rate.[10][11][12][13] The salt form often has a more favorable crystal lattice energy, allowing water molecules to interact more readily with the ionized compound.[14][15] The selection of the counter-ion is a critical step and can significantly impact the final properties of the drug substance.[16]
Considerations for Salt Formation:
-
pKa is Key: A general rule of thumb is that the pKa of your compound and the pKa of the counter-ion should have a difference of at least 2-3 pH units to form a stable salt.[16]
-
Common Counter-ions:
-
For basic compounds: Hydrochloride, sulfate, mesylate, tosylate, maleate, tartrate.
-
For acidic compounds: Sodium, potassium, calcium, tromethamine (Tris).
-
2. Inclusion Complexation with Cyclodextrins:
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like your derivative, within their central cavity.[19] This complex effectively shields the hydrophobic part of your compound from the aqueous environment, presenting a new, larger molecule with a hydrophilic exterior, thus increasing its apparent water solubility.[20][21][22]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity. Widely used in parenteral formulations.[19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a favorable safety profile. |
| Methyl-β-cyclodextrin (M-β-CD) | High solubilizing capacity, but can have membrane-disrupting effects.[19] |
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 2, 5, 10, 20% w/v).
-
Add Compound: Add an excess amount of your compound to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter and Quantify: Filter the solutions through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate by HPLC to determine the concentration of the dissolved compound.
-
Phase Solubility Diagram: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. A linear relationship (Type A) indicates the formation of a soluble 1:1 complex.
Q4: I am still facing solubility and bioavailability issues. What are the next-generation strategies I can consider?
A4: If standard methods are insufficient, you may need to alter the solid-state properties of your compound. Two advanced strategies are particle size reduction and the creation of amorphous solid dispersions .
1. Particle Size Reduction (Micronization/Nanonization):
The "Why": The dissolution rate of a solid is directly proportional to its surface area, as described by the Noyes-Whitney equation.[10][14] By reducing the particle size of your compound (e.g., from microns to nanometers), you dramatically increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate and improved solubility.[23][24][25]
Techniques for Particle Size Reduction:
-
Micronization: Jet milling, ball milling.
-
Nanonization: Wet bead milling, high-pressure homogenization. These methods often result in a nanosuspension, which is a colloidal dispersion of the drug particles stabilized by surfactants or polymers.[25]
2. Amorphous Solid Dispersions (ASDs):
The "Why": Crystalline solids have a highly ordered, stable structure with strong intermolecular interactions that must be overcome for dissolution to occur. An amorphous solid, by contrast, lacks this long-range order and exists at a higher thermodynamic energy state.[10][26] This higher energy state makes it easier for solvent molecules to break apart the solid, leading to a significant increase in apparent solubility, often resulting in a supersaturated solution.[27] To prevent the unstable amorphous form from recrystallizing, the compound is typically dispersed within a polymer matrix.[26][27]
Methods for Preparing ASDs:
-
Spray Drying: A solution of the drug and a polymer carrier is rapidly dried by spraying it into a hot gas stream.
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated until they form a molten solution, which is then cooled rapidly to form the solid dispersion.[27]
-
Co-amorphous Systems: Instead of a polymer, a low-molecular-weight excipient (a "co-former") is used to stabilize the amorphous drug.[28][29]
Decision Tree for Advanced Strategies:
Caption: Decision-making for advanced solubility enhancement.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. quora.com [quora.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chadsprep.com [chadsprep.com]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. droracle.ai [droracle.ai]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. rjpdft.com [rjpdft.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 21. mdpi.com [mdpi.com]
- 22. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. seppic.com [seppic.com]
- 28. rjwave.org [rjwave.org]
- 29. ijcrt.org [ijcrt.org]
Technical Support Center: Stability of 4-Cyano-1-Indanone Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-cyano-1-indanone derivatives. This guide is designed to provide in-depth technical assistance for troubleshooting common stability issues encountered when working with these compounds in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction: The Chemical Nuances of 4-Cyano-1-Indanone Derivatives
The 4-cyano-1-indanone scaffold is a valuable structural motif in medicinal chemistry and drug discovery.[1][2][3][4] However, the combination of a nitrile group and a ketone within a strained five-membered ring presents unique stability challenges in solution. This guide will address the most frequently observed stability issues, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My 4-cyano-1-indanone derivative appears to be degrading in my aqueous buffer. What is the likely cause?
A1: The most probable cause of degradation in aqueous buffers is the hydrolysis of the nitrile group.[5][6] This reaction can be catalyzed by either acidic or basic conditions, proceeding through an amide intermediate to ultimately form a carboxylic acid.[5][6] The ketone functionality of the indanone ring can also be susceptible to degradation, although nitrile hydrolysis is often the primary concern in aqueous media.
Q2: I've noticed a change in the color of my compound solution over time, especially in polar aprotic solvents. What could be happening?
A2: A color change in solution, particularly in polar aprotic solvents like DMSO or DMF, can be an indicator of compound degradation. While the nitrile group is generally stable in these solvents at room temperature, prolonged storage or exposure to elevated temperatures can lead to decomposition.[7][8] Some ketone-containing compounds are also known to be sensitive to light, which can induce photodegradation pathways.[9][10][11]
Q3: How can I monitor the stability of my 4-cyano-1-indanone derivative in solution?
A3: The most effective way to monitor the stability of your compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[12][13][14][15] These methods allow you to quantify the parent compound and detect the appearance of any degradation products over time. Fourier-Transform Infrared (FTIR) spectroscopy can also be a useful tool to track changes in the nitrile functional group, which has a characteristic sharp absorption peak around 2220-2260 cm⁻¹.[5]
Q4: Are there any general guidelines for preparing and storing stock solutions of 4-cyano-1-indanone derivatives?
A4: Yes. To maximize the stability of your stock solutions, it is recommended to:
-
Use a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile.
-
Prepare concentrated stock solutions to minimize the amount of solvent.
-
Store stock solutions at -20°C or -80°C.[7]
-
Protect solutions from light by using amber vials or wrapping them in foil.
-
Avoid repeated freeze-thaw cycles.[7]
-
For aqueous assays, prepare fresh dilutions from the stock solution immediately before use.
Troubleshooting Guides
Issue 1: Rapid Degradation in Aqueous Buffers
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis.
-
Inconsistent results in biological assays.
-
Precipitation in the well-plate during an assay.
Root Cause Analysis:
The primary suspect is pH-dependent hydrolysis of the nitrile group. The rate of hydrolysis is significantly influenced by the pH of the buffer.
dot
Caption: Nitrile hydrolysis pathway.
Troubleshooting Protocol:
-
pH Profiling:
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 7, 9).
-
Incubate your compound in each buffer at a constant temperature.
-
Monitor the degradation over time using HPLC or LC-MS.
-
-
Solvent Selection for Assays:
-
If possible, minimize the exposure time of the compound to aqueous buffers.
-
Consider using a co-solvent system (e.g., with a small percentage of DMSO or ethanol) if your assay allows, to reduce the activity of water.
-
Preventative Measures:
-
Based on the pH profile, select a buffer system where the compound exhibits maximum stability.
-
For long-term storage, always use aprotic solvents.
Issue 2: Instability of DMSO Stock Solutions
Symptoms:
-
Gradual decrease in the purity of the stock solution over time, even when stored at low temperatures.
-
Appearance of unexpected peaks in the LC-MS of the stock solution.
Root Cause Analysis:
While DMSO is a common solvent, some compounds can be unstable in it, especially over long periods.[7][8] The degradation can be accelerated by temperature fluctuations and the presence of water or other impurities in the DMSO.
dot
Caption: Workflow for managing DMSO stock solution stability.
Troubleshooting Protocol:
-
Solvent Comparison Study:
-
Prepare stock solutions of your compound in different anhydrous, aprotic solvents (e.g., DMSO, acetonitrile, DMF).
-
Store them under identical conditions (temperature, light exposure).
-
Monitor their stability over time using LC-MS.
-
-
Temperature Effect:
-
If degradation is still observed at -20°C, consider storing your stock solutions at -80°C.
-
Preventative Measures:
-
Use fresh, high-purity, anhydrous DMSO.
-
Purchase smaller volumes of solvent to avoid repeated opening of the bottle, which can introduce moisture.
-
Always aliquot stock solutions to avoid contaminating the main stock and to minimize freeze-thaw cycles.[7]
Issue 3: Suspected Photodegradation
Symptoms:
-
Increased degradation when experiments are conducted under bright laboratory light.
-
Discoloration of the solution upon exposure to light.
Root Cause Analysis:
The indanone core contains a ketone, a chromophore that can absorb UV-Vis light. This absorption of light energy can lead to photochemical reactions and degradation of the molecule.[9][10][11]
Troubleshooting Protocol:
-
Light Exposure Experiment:
-
Prepare two sets of solutions of your compound.
-
Wrap one set in aluminum foil to protect it from light.
-
Expose both sets to ambient laboratory light for a defined period.
-
Compare the purity of the samples using HPLC or LC-MS.
-
Preventative Measures:
-
Routinely work with 4-cyano-1-indanone derivatives under subdued lighting.
-
Use amber glass vials or tubes for sample preparation and storage.
-
Protect solutions from direct sunlight and strong artificial light sources.
Data Summary Table
| Issue | Potential Cause | Recommended Solvent | Storage Conditions | Analytical Method |
| Degradation in Aqueous Media | Nitrile Hydrolysis | Aprotic (e.g., DMSO, MeCN) for stock | Prepare fresh dilutions | HPLC, LC-MS |
| DMSO Stock Instability | Solvent-mediated degradation | Test alternative aprotic solvents | -80°C, anhydrous, aliquoted | LC-MS |
| Light Sensitivity | Photodegradation | Any (protect from light) | Dark, amber vials | HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 10-15 minutes to elute the parent compound and any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of the 4-cyano-1-indanone derivative (typically determined by a UV scan).
-
Injection Volume: 10 µL.
-
Analysis: Integrate the peak area of the parent compound and any new peaks that appear over time.
Protocol 2: Sample Preparation for pH Stability Study
-
Prepare 10 mM stock solution of the 4-cyano-1-indanone derivative in DMSO.
-
Prepare a series of 100 mM buffers (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9).
-
In separate amber vials, add the appropriate amount of buffer to achieve a final compound concentration of 100 µM.
-
Add the compound stock solution to each buffer and mix well.
-
Take a time zero (T=0) sample from each vial for immediate HPLC analysis.
-
Incubate the vials at a controlled temperature (e.g., 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze by HPLC.
-
Plot the percentage of the remaining parent compound against time for each pH.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Study of cyanotoxin degradation and evaluation of their transformation products in surface waters by LC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up the Production of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (also known as 4-Cyano-1-indanone). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during production. This molecule is a critical intermediate in the synthesis of pharmacologically significant compounds, including Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod.[1][2] Therefore, a robust and scalable synthetic process is of paramount importance.
This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure your success from bench-scale experiments to pilot-plant production.
Synthetic Pathway Overview: Intramolecular Friedel-Crafts Acylation
The most prevalent and industrially viable method for synthesizing the 1-indanone core structure is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[3][4] This reaction involves the cyclization of the precursor in the presence of a strong Lewis acid or Brønsted acid catalyst to form the desired five-membered ketone ring.
The general transformation is illustrated below:
Caption: General workflow for Friedel-Crafts acylation to synthesize the target indanone.
Troubleshooting Guide for Scale-Up Production
Scaling up a chemical synthesis invariably introduces challenges not observed at the laboratory scale. This section addresses common issues in a structured format.
| Problem Encountered | Potential Root Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive or Inappropriate Catalyst: The Lewis or Brønsted acid is either degraded or not potent enough for the substrate.[3] 2. Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes hydrolysis and deactivation.[3][5] 3. Suboptimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition or side reactions.[5] 4. Deactivated Aromatic Ring: If the aryl precursor has strongly electron-withdrawing substituents, the ring may be too deactivated for the electrophilic aromatic substitution to occur efficiently.[3] | 1. Catalyst Selection & Handling: Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). For some substrates, stronger catalysts like superacids or alternative Lewis acids such as Niobium Pentachloride (NbCl₅) may be required for milder conditions.[4][6] 2. Anhydrous Conditions: Use anhydrous grade solvents, thoroughly dry all glassware in an oven, and maintain a positive pressure of an inert gas throughout the reaction. 3. Temperature Optimization: Monitor reaction progress using TLC or HPLC. Perform small-scale experiments to determine the optimal temperature profile. For scale-up, ensure efficient heat transfer and precise temperature control. 4. Alternative Synthetic Routes: If the substrate is highly deactivated, consider alternative synthetic strategies that do not rely on Friedel-Crafts acylation.[3] |
| Formation of Impurities / Regioisomers | 1. Multiple Possible Cyclization Sites: If the aromatic ring has multiple positions that can be acylated, a mixture of regioisomers may form.[3] 2. Side Reactions: High temperatures can promote polymerization, charring, or other side reactions, especially with sensitive substrates. 3. Incomplete Reaction: The presence of unreacted starting material complicates purification. | 1. Control of Regioselectivity: Leverage steric hindrance by using bulkier protecting groups or substituents to block undesired positions. Solvent choice is also critical; for instance, nitromethane has been shown to provide excellent selectivity in some indanone syntheses.[3][7] Adjusting the P₂O₅ content in Polyphosphoric Acid (PPA) can also influence the cyclization position.[3] 2. Process Control: Maintain the lowest effective reaction temperature. Ensure uniform mixing to avoid localized "hot spots" during the addition of reagents, which is a common issue during scale-up. 3. Drive Reaction to Completion: Increase reaction time, slightly increase catalyst loading, or moderately raise the temperature after an initial period, while monitoring impurity formation. |
| Exothermic Reaction & Poor Heat Management (Scale-Up Specific) | 1. Heat of Reaction: Friedel-Crafts acylations are often highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. 2. Rate of Addition: Adding the catalyst or reagent too quickly can lead to a rapid temperature spike (thermal runaway), causing side reactions and safety hazards. | 1. Engineering Controls: Use a reactor with appropriate cooling capacity (e.g., jacketed reactor with a thermal control unit). 2. Controlled Addition: Add the catalyst or limiting reagent slowly and sub-surface if possible to ensure immediate mixing and heat distribution. Monitor the internal temperature closely throughout the addition. For large-scale production, consider a continuous flow reactor setup, which offers superior heat management.[8] |
| Difficult Product Isolation & Purification | 1. Oily or Tarry Crude Product: This can result from impurities, regioisomers, or residual catalyst.[5] 2. Emulsion Formation During Workup: The presence of acidic residues and fine solids can lead to stable emulsions during aqueous extraction, complicating phase separation. 3. Poor Crystallization: The product may fail to crystallize from the chosen solvent system due to impurities acting as crystallization inhibitors. | 1. Thorough Quenching & Washing: Ensure the reaction is properly quenched (e.g., by pouring onto ice). During workup, wash the organic layer thoroughly with a base (e.g., saturated NaHCO₃ solution) to remove all acidic residues.[5] 2. Breaking Emulsions: Add a saturated brine solution or a small amount of a different organic solvent to help break emulsions. If persistent, filtration through a pad of celite may be necessary. 3. Purification Strategy: If direct crystallization fails, purify a small batch via column chromatography to obtain a seed crystal.[5] Screen a variety of recrystallization solvents. An oily regioisomer can sometimes be separated from the desired crystalline product through careful choice of solvent.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the intramolecular Friedel-Crafts acylation to form 1-indanones? A1: The choice of catalyst is highly substrate-dependent. Polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are the most commonly used and cost-effective catalysts for this transformation.[5] However, for substrates that are sensitive or prone to side reactions, other Lewis acids like scandium triflate (Sc(OTf)₃) or niobium pentachloride (NbCl₅) can offer milder reaction conditions and improved yields.[3][6] Superacids have also been employed for particularly challenging cyclizations.[4]
Q2: How critical is moisture control, and what are the best practices? A2: Moisture control is absolutely critical, especially when using water-sensitive Lewis acids like AlCl₃. Water will hydrolyze the catalyst, rendering it inactive and halting the reaction.[3] Best practices include:
-
Drying all glassware in an oven (e.g., at 120°C) for several hours and cooling under a stream of inert gas.
-
Using anhydrous grade solvents, which can be further dried over molecular sieves if necessary.
-
Performing the entire reaction, including reagent transfers, under an inert atmosphere (nitrogen or argon).
Q3: My reaction is producing a mixture of the desired 4-cyano-1-indanone and another isomer. How can I improve regioselectivity? A3: Controlling regioselectivity is a common challenge.[3] Key strategies include:
-
Solvent Effects: The choice of solvent can significantly influence the product distribution. Nitromethane, for example, has been shown to provide superior selectivity in related syntheses.[3][7]
-
Temperature Control: Lower temperatures often favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.[3] Experimentation is key.
-
Catalyst Choice: Different Lewis acids can exhibit different selectivities. It may be beneficial to screen a panel of catalysts (e.g., AlCl₃, FeCl₃, SnCl₄, NbCl₅).
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity? A4: A combination of techniques is ideal:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, product purity, and the formation of byproducts. This is the preferred method for in-process control during scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities after isolation.[5]
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative example based on common Friedel-Crafts procedures and should be adapted and optimized for your specific starting materials and equipment.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Aluminum chloride is corrosive and reacts violently with water.
Materials:
-
3-(2-cyanophenyl)propanoyl chloride (1 equivalent)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Hydrochloric Acid (2M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for recrystallization or chromatography)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-(2-cyanophenyl)propanoyl chloride (1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and 2M HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. ajpamc.com [ajpamc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
Introduction
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-cyano-1-indanone, is a pivotal intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Its rigid, bicyclic scaffold appended with a reactive nitrile group makes it a versatile building block for medicinal chemistry and drug development. This guide provides an in-depth comparison of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols and a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached from two distinct strategic standpoints:
-
Route 1: Convergent Synthesis via Intramolecular Friedel-Crafts Acylation. This approach involves the initial construction of a cyanophenyl-containing precursor followed by a cyclization reaction to form the indanone ring system.
-
Route 2: Linear Synthesis via Late-Stage Functionalization. This strategy entails the initial synthesis of a substituted indanone core, followed by the introduction of the cyano group in a subsequent step.
This guide will provide a detailed examination of both routes, complete with experimental procedures and a comparative analysis.
Route 1: Intramolecular Friedel-Crafts Acylation of a Cyanophenyl Precursor
This synthetic strategy is characterized by the formation of the indanone ring as the final key step, cyclizing a precursor that already contains the required cyano functionality.
Strategic Rationale
The logic behind this approach is to build the carbon skeleton of the target molecule first and then perform the ring-closing reaction. This can be advantageous if the starting materials are readily available and the cyclization proceeds in high yield. The intramolecular nature of the Friedel-Crafts acylation is often favored for the formation of 5- and 6-membered rings.[2]
Detailed Synthetic Pathway
This route is a two-step process starting from 2-cyanobenzaldehyde.
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 3-(2-cyanophenyl)propanoic acid [3]
-
Materials: 2-cyanobenzaldehyde, Meldrum's acid, formic acid, an alkali (e.g., sodium hydroxide), and a suitable solvent (e.g., water).
-
Procedure:
-
In a reaction vessel, mix 2-cyanobenzaldehyde, Meldrum's acid, formic acid, and the alkali in the chosen solvent.
-
Heat the mixture to a temperature between 0 and 150 °C to facilitate the condensation reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 3-(2-cyanophenyl)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation [3]
-
Materials: 3-(2-cyanophenyl)propanoic acid, a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), a Lewis acid catalyst (e.g., aluminum trichloride), and an anhydrous non-polar solvent (e.g., dichloromethane).
-
Procedure:
-
Suspend or dissolve 3-(2-cyanophenyl)propanoic acid in the anhydrous solvent.
-
Add the chlorinating agent dropwise at room temperature and then heat to reflux to form the acyl chloride.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of the Lewis acid catalyst in the same anhydrous solvent.
-
Slowly add the solution of the acyl chloride to the Lewis acid suspension at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Discussion
This route is conceptually straightforward and utilizes a powerful ring-forming reaction. The starting material, 2-cyanobenzaldehyde, is commercially available. The use of Meldrum's acid in the first step is a classic method for the synthesis of β-keto esters and their derivatives. The intramolecular Friedel-Crafts acylation is a robust method for the synthesis of indanones.[4] However, the use of stoichiometric amounts of a strong Lewis acid like aluminum trichloride can generate significant acidic waste, and careful control of the reaction conditions is necessary to avoid side reactions.
Route 2: Late-Stage Functionalization via Cyanation of a Halo-Indanone
This approach involves the initial construction of the indanone ring system with a handle for subsequent functionalization, in this case, a bromine atom, which is then converted to the desired nitrile.
Strategic Rationale
A linear synthesis approach, where the core scaffold is built first and then functionalized, can be advantageous when the functionalization reaction is high-yielding and tolerant of various functional groups. This strategy allows for the synthesis of a common intermediate (4-bromo-1-indanone) which could potentially be used to synthesize a library of 4-substituted indanones.
Detailed Synthetic Pathway
This route is a two-step process starting from 3-(2-bromophenyl)propanoic acid.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 4-bromo-1-indanone [5]
-
Materials: 3-(2-bromophenyl)propanoic acid, thionyl chloride, aluminum trichloride, and anhydrous dichloromethane.
-
Procedure:
-
Dissolve 3-(2-bromophenyl)propanoic acid in an excess of thionyl chloride and reflux until the acid is consumed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
-
In a separate flask, suspend aluminum trichloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add the acyl chloride solution to the aluminum trichloride suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench, work up, and purify as described in Route 1, Step 2 to obtain 4-bromo-1-indanone.
-
Step 2: Palladium-Catalyzed Cyanation of 4-bromo-1-indanone (General Procedure)[6][7]
-
Materials: 4-bromo-1-indanone, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a base (if required), and a polar aprotic solvent (e.g., DMF or DMA).
-
Procedure:
-
To a reaction vessel, add 4-bromo-1-indanone, the palladium catalyst, the ligand, and the cyanide source.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and base (if applicable).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Discussion
This route benefits from the well-established Friedel-Crafts acylation to form the indanone ring. The starting material, 3-(2-bromophenyl)propanoic acid, can be prepared from commercially available precursors. The subsequent cyanation step leverages modern cross-coupling chemistry. Palladium-catalyzed cyanations are generally high-yielding and tolerate a wide range of functional groups.[6] However, palladium catalysts can be expensive, and cyanide reagents are highly toxic and require careful handling. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classical alternative but often requires harsher conditions.[1]
Comparative Analysis
| Feature | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Late-Stage Cyanation |
| Starting Material | 2-Cyanobenzaldehyde | 3-(2-bromophenyl)propanoic acid |
| Number of Steps | 2 | 2 |
| Key Reactions | Knoevenagel condensation, Friedel-Crafts acylation | Friedel-Crafts acylation, Palladium-catalyzed cyanation |
| Reagent Toxicity | Moderate (Meldrum's acid, SOCl₂) | High (Cyanide source) |
| Catalyst | Stoichiometric Lewis acid (AlCl₃) | Catalytic Palladium complex |
| Potential Yield | Generally good to high | Can be high, but sensitive to catalyst and conditions |
| Scalability | Potentially challenging due to large amounts of AlCl₃ | Can be scalable with careful process optimization |
| Versatility | Specific to the target molecule | Intermediate (4-bromo-1-indanone) can be used for other derivatives |
In-depth Discussion
Route 1 offers a more direct approach to the target molecule. By incorporating the cyano group from the beginning, it avoids the handling of highly toxic cyanide salts in the final steps. The main drawback is the use of a stoichiometric amount of aluminum trichloride, which can complicate work-up and waste disposal, especially on a larger scale.
Route 2 provides greater flexibility. The intermediate, 4-bromo-1-indanone, is a versatile precursor for a range of 4-substituted indanones through various cross-coupling reactions. This makes Route 2 more appealing for the generation of a chemical library. The primary concern with this route is the use of toxic cyanide reagents and the cost of palladium catalysts. However, modern advancements in cross-coupling have led to more efficient and less hazardous cyanide sources, such as potassium ferrocyanide.[7]
Conclusion
Both synthetic routes presented in this guide are viable for the preparation of this compound.
-
Route 1 is recommended for a direct, targeted synthesis where the handling of late-stage, highly toxic cyanides is to be avoided and the scale of the reaction is moderate.
-
Route 2 is the preferred strategy when versatility is desired, as the 4-bromo-1-indanone intermediate can be used to synthesize a variety of analogs. This route is well-suited for medicinal chemistry programs and library synthesis, provided that appropriate safety measures are in place for handling cyanide reagents.
The ultimate choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis.
References
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
A Comparative Guide to Ozanimod Synthesis: The Central Role of 4-Cyano-1-indanone and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and ulcerative colitis.[1][2][3] Its complex structure necessitates a multi-step synthesis, where the choice of intermediates and overall strategy significantly impacts efficiency, scalability, and cost. This guide provides an in-depth comparison of synthetic routes to Ozanimod, focusing on the established pathway utilizing 4-cyano-1-indanone and contrasting it with notable alternative strategies.
The Molecular Architecture of Ozanimod and Retrosynthetic Considerations
The Ozanimod molecule consists of three primary fragments: a chiral (S)-1-aminoindane core, a central 1,2,4-oxadiazole ring, and a substituted isopropoxybenzonitrile tail. Most synthetic approaches converge on creating the key chiral intermediate, (S)-4-cyano-1-aminoindane, which is then elaborated to form the final active pharmaceutical ingredient (API).[4] The efficiency of producing this specific chiral amine is a critical determinant of the overall process viability.
The 4-Cyano-1-indanone Route: An Established Pathway
The most widely documented and patented routes to Ozanimod begin with 4-cyano-1-indanone.[1][4] This intermediate serves as a robust scaffold for introducing the crucial chiral amine functionality at the 1-position.
Synthetic Workflow Overview
The synthesis from 4-cyano-1-indanone generally proceeds through the formation of the chiral amine, followed by construction of the oxadiazole ring and final side-chain installation. A significant innovation in this pathway involves introducing the stereocenter in the final step via an asymmetric transfer hydrogenation (ATH), which enhances efficiency and reduces the need for early-stage chiral purity controls.[1]
Key Advantages of the 4-Cyano-1-indanone Route:
-
High Efficiency: Recent refinements of this route report an impressive overall yield of 55% in just five steps, a significant improvement over earlier patented processes that yielded 23% over eight steps.[1]
-
Late-Stage Stereocenter Introduction: Introducing the chiral center in the final step via asymmetric transfer hydrogenation (ATH) using Wills' catalysts is highly advantageous.[1] This strategy minimizes the propagation of chiral impurities and simplifies quality control throughout the synthesis.
-
Commercially Available Starting Material: 4-Cyano-1-indanone is a readily available starting material, which is a crucial factor for large-scale manufacturing.[4][5]
Challenges and Considerations:
-
Chiral Control: While ATH is effective, achieving high enantiomeric excess (>99% ee) requires careful optimization of catalysts (e.g., tethered Ru catalysts) and reaction conditions.[1][4]
-
Multi-step Process: Although streamlined, the process still involves several distinct chemical transformations, including protection, condensation, deprotection, and reductive amination, each requiring rigorous control.
Alternative Synthetic Strategies and Intermediates
While the 4-cyano-1-indanone pathway is well-established, research into alternative routes aims to improve scalability, reduce costs, and explore different chemical space. A notable alternative involves starting from a more fundamental and economically attractive petrochemical feedstock: naphthalene.[6]
The Naphthalene-Based Chemoenzymatic Route
This innovative approach builds the indanone ring system from the ground up, leveraging a chemoenzymatic strategy to install chirality.[6]
Synthetic Workflow Overview
The synthesis begins with naphthalene and proceeds through a series of chemical transformations to form 4-carboxy-indanone. The key innovation lies in the subsequent conversion to the chiral amine intermediate, (S)-4-cyano-1-aminoindane, using biocatalysis.
Key Advantages of the Naphthalene Route:
-
Cost-Effective Starting Material: Naphthalene is a cheap and abundant petrochemical feedstock, offering a potential cost advantage for large-scale production.[6]
-
Novel Chemoenzymatic Approach: The use of a lipase-catalyzed resolution for the chiral amine intermediate provides an alternative to transition-metal catalysis, which can be attractive from a green chemistry and metal impurity perspective.[6] This method has been shown to produce the desired intermediate with an excellent enantiomeric excess of 99%.[6]
Challenges and Considerations:
-
Longer Initial Sequence: This route requires a four-step process just to construct the 4-carboxy-indanone intermediate from naphthalene.[6]
-
Process Development for Biocatalysis: While effective, scaling up biocatalytic steps like lipase resolution or transaminase-based aminations can present unique challenges compared to traditional chemical reactions, including enzyme stability, activity, and downstream processing.[7][8]
Comparative Performance Analysis
The choice of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision. Below is a table summarizing the key attributes of the discussed pathways.
| Feature | 4-Cyano-1-indanone Route (ATH) | Naphthalene Route (Chemoenzymatic) |
| Starting Material | 4-Cyano-1-indanone | Naphthalene |
| Key Intermediate | 4-Cyano-1-indanone | 4-Carboxy-indanone |
| Chirality Method | Asymmetric Transfer Hydrogenation (ATH) | Lipase-catalyzed kinetic resolution |
| Reported Overall Yield | 55%[1] | Not reported for full sequence |
| Reported Steps | 5[1] | 4 (to indanone) + subsequent steps |
| Key Strengths | High efficiency, late-stage chirality | Low-cost starting material, biocatalytic |
| Potential Weaknesses | Reliance on precious metal catalysts | Longer initial synthetic sequence |
Detailed Experimental Protocol
Example Protocol: Asymmetric Transfer Hydrogenation (ATH) for Ozanimod Synthesis
This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.[1][4]
Objective: To perform the enantioselective reductive amination of the oxadiazole-indanone intermediate with ethanolamine to produce Ozanimod.
Materials:
-
5-(1-Oxo-2,3-dihydro-1H-inden-4-yl)-3-(2-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazole (1.0 eq)
-
Ethanolamine (1.5 eq)
-
Wills' Catalyst (e.g., tethered Ru(II) catalyst) (0.5 - 1.0 mol%)
-
Formic acid/triethylamine (5:2 azeotrope) as hydrogen source
-
Dichloromethane (DCM) or other suitable solvent
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Imine Formation: To a solution of the oxadiazole-indanone intermediate in DCM, add ethanolamine. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. Monitor the reaction by TLC or LC-MS.
-
Catalyst Preparation: In a separate flask, prepare a solution of the Wills' catalyst in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Asymmetric Reduction: Add the catalyst solution and the formic acid/triethylamine mixture to the reaction vessel containing the imine.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Monitor the progress of the reaction for the disappearance of the imine and the formation of the Ozanimod product.
-
Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure Ozanimod.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.[4]
Conclusion and Future Directions
The synthesis of Ozanimod showcases the evolution of process chemistry, balancing efficiency, cost, and stereochemical control. The 4-cyano-1-indanone route , particularly with a late-stage asymmetric transfer hydrogenation, stands out as a highly refined and efficient method, achieving high yields in a short sequence.[1] It represents a robust platform for manufacturing.
However, innovative approaches like the chemoenzymatic synthesis from naphthalene highlight the ongoing search for more cost-effective and sustainable manufacturing processes.[6] By utilizing inexpensive feedstocks and biocatalysis, such routes could offer long-term economic and environmental advantages, provided the process development challenges can be overcome at scale.
For researchers and drug development professionals, the choice between these routes depends on the scale of production, cost targets, and available expertise. The 4-cyano-1-indanone pathway offers a proven and high-yielding method, while alternative intermediates like those derived from naphthalene present exciting opportunities for next-generation process development.
References
- 1. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]
- 2. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. xh.sxrebecca.com [xh.sxrebecca.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
Biological activity of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile derivatives compared to known drugs
An In-Depth Comparative Guide to the Biological Activity of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives
This guide provides a comprehensive analysis of the biological activities of derivatives based on the this compound scaffold, comparing their performance with established therapeutic agents. We will delve into the synthesis, mechanisms of action, and comparative efficacy in key therapeutic areas, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Rising Prominence of the Indanone Scaffold in Medicinal Chemistry
The indanone scaffold, a bicyclic molecule consisting of a benzene ring fused to a cyclopentanone ring, has garnered significant attention in medicinal chemistry. Its rigid structure provides a valuable framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. One particularly noteworthy starting material is this compound, a key intermediate in the synthesis of several pharmaceuticals.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[3][4][5] This guide will explore these activities, drawing comparisons with well-known drugs to benchmark the potential of this promising chemical class.
Synthesis of Bioactive Derivatives
The versatility of the this compound core allows for a variety of chemical modifications to generate a library of derivatives. Common synthetic strategies involve reactions at the active methylene group (position 2) or the carbonyl group. For instance, Knoevenagel condensation with various aromatic aldehydes can yield chalcone derivatives, which are known to possess a wide range of biological activities.[4] Further reactions, such as the formation of hydrazones, can also lead to potent bioactive molecules.[6]
Below is a generalized synthetic scheme illustrating the generation of indanone derivatives.
References
- 1. 1-Oxo-2 Manufacturer,1-Oxo-2 Supplier and Exporter from Mumbai India [tylonpharma.in]
- 2. ajpamc.com [ajpamc.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Indanone Compounds in Oncology Research
This guide provides a comparative analysis of the preclinical efficacy of novel indanone-based compounds, a promising class of molecules in oncology. We will dissect the journey from initial laboratory findings (in vitro) to their validation in living organisms (in vivo), offering researchers, scientists, and drug development professionals a comprehensive view of their therapeutic potential. By examining specific case studies, we will illuminate the critical relationship between cell-based assays and whole-animal models, providing both the data and the rationale behind the experimental methodologies.
Introduction: The Indanone Scaffold - A Privileged Structure in Cancer Therapy
The 1-indanone core is a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile foundation for developing drugs that interact with multiple biological targets.[1][2] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[3][4] However, the successful translation of a promising compound from the bench to the clinic hinges on a rigorous, multi-stage evaluation process. The initial step, in vitro testing, provides crucial data on a compound's direct effect on cancer cells. But to understand its true therapeutic potential, we must bridge the gap to in vivo models, which assess efficacy, toxicity, and pharmacokinetics in a complex biological system. This guide explores that critical transition.
Section 1: The In Vitro Landscape - Cytotoxicity and Mechanistic Insights
In vitro studies represent the foundational phase of drug discovery. They are designed to rapidly screen compounds for biological activity and to elucidate their mechanism of action at a cellular level. The primary goal is to quantify a compound's ability to kill cancer cells, typically expressed as the half-maximal inhibitory concentration (IC₅₀) – the concentration of a drug that inhibits a biological process by 50%. A lower IC₅₀ value signifies higher potency.
Case Study: ITH-6, an Indanone-Thiazolyl Hydrazone Derivative
A series of indanone-based thiazolyl hydrazone (ITH) derivatives have been evaluated for their anticancer properties, with one compound, ITH-6, emerging as a particularly potent agent against colorectal cancer (CRC) cell lines.[5][6]
Table 1: In Vitro Cytotoxicity (IC₅₀) of ITH-6 in Human Colorectal Cancer Cell Lines
| Cell Line | p53 Status | IC₅₀ of ITH-6 (µM) |
| HT-29 | Mutant | 0.44 |
| COLO 205 | Mutant | 0.98 |
| KM 12 | Mutant | 0.41 |
| HCT 116 | Wild-Type | > 10 |
Data sourced from studies on indanone-based thiazolyl hydrazone derivatives.[5][7][8]
The data reveals that ITH-6 is highly effective against p53 mutant colorectal cancer cells, with IC₅₀ values in the sub-micromolar range.[5][7] This selectivity is a crucial finding, as p53 mutations are common in many human cancers.[7]
Mechanism of Action: Beyond simple cytotoxicity, in vitro assays revealed that ITH-6 exerts its effects through multiple mechanisms:
-
Cell Cycle Arrest: It arrests cancer cells in the G2/M phase of the cell cycle, preventing them from dividing.[5][6][8]
-
Apoptosis Induction: It triggers programmed cell death.[5][6][8]
-
Oxidative Stress: It increases the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage.[5][6][8]
-
Pathway Inhibition: Mechanistic studies have shown that ITH-6 inhibits the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2.[5][7][8] The NF-κB signaling pathway is a key regulator of inflammation and cell survival and is often constitutively active in cancer cells.[7]
Caption: Proposed mechanism of ITH-6 action.
Detailed Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a reliable, colorimetric method for measuring cell viability and is a cornerstone for screening potential anticancer agents.[9][10] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][11]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Using cells in their exponential growth phase ensures metabolic activity is high and consistent across wells.[9] Seeding too few or too many cells can lead to inaccurate results.
-
Controls: Including "vehicle control" (solvent only) and "untreated control" wells is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent (e.g., DMSO). "Cell-free" blanks correct for background absorbance.[9]
-
MTT Incubation: A 2-4 hour incubation is typically sufficient for viable cells to produce a measurable amount of formazan.[9][12]
-
Solubilization: The formazan crystals are insoluble. A solubilizing agent, such as DMSO, is required to dissolve them into a colored solution that can be quantified using a spectrophotometer.[9]
Step-by-Step Methodology:
-
Cell Seeding: Harvest adherent cancer cells (e.g., HT-29) during their exponential growth phase. Seed approximately 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[13]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[9]
-
Compound Treatment: Prepare serial dilutions of the 4-cyano-1-indanone compound in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Exposure: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple crystals.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[13]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow of the MTT cell viability assay.
Section 2: The In Vivo Reality - Efficacy in a Living System
While in vitro data is invaluable, it cannot predict a compound's behavior in a complex organism. In vivo studies, typically using animal models, are essential to evaluate how a drug is absorbed, distributed, metabolized, and excreted (ADME), and to assess its efficacy and potential toxicity on a systemic level. The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold standard for preclinical cancer research.[14]
Case Study: ITH-6 in a Xenograft Model
To validate its potent in vitro activity, ITH-6 was tested in mice bearing tumor xenografts from human colorectal cancer cells (HT-29 and KM 12). The results demonstrated a significant reduction in tumor growth.[5][6][8]
Table 2: In Vivo Efficacy of ITH-6 in Colorectal Cancer Xenograft Models
| Cell Line Xenograft | Treatment Group | Dosage | Tumor Growth Inhibition |
| HT-29 | ITH-6 | 6 mg/kg, p.o. | Significant decrease in tumor size and growth rate.[7] |
| KM 12 | ITH-6 | 6 mg/kg, p.o. | Significant decrease in tumor volume.[7] |
Data summarized from preclinical studies of ITH-6.[6][7][8]
These findings confirm that the high in vitro potency of ITH-6 translates into tangible antitumor activity in vivo.[7] Importantly, the compound did not produce observable toxic effects at the therapeutic dose, highlighting a favorable safety profile.[7]
Detailed Protocol: Human Tumor Xenograft Mouse Model
Establishing a robust xenograft model is critical for obtaining reliable in vivo data.
Causality Behind Experimental Choices:
-
Mouse Strain: Immunodeficient mice (e.g., Nude, SCID, or NSG) are used because their compromised immune systems cannot reject the implanted human tumor cells.[14][15]
-
Cell Preparation: Co-injecting tumor cells with a basement membrane extract like Cultrex BME can significantly improve the tumor take rate and growth by mimicking the natural tumor microenvironment.
-
Implantation Site: Subcutaneous implantation (on the flank) is common as it allows for easy, non-invasive monitoring and measurement of tumor growth.
-
Monitoring: Regular measurement of tumor volume (typically using calipers) and mouse body weight is essential to track efficacy and monitor for signs of toxicity.
Step-by-Step Methodology:
-
Animal Acclimation: House immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) in a sterile environment for at least one week to acclimate.
-
Cell Preparation: Harvest human cancer cells (e.g., HT-29) and resuspend them in a sterile, serum-free medium or PBS. For a typical subcutaneous injection, a concentration of 5-10 x 10⁶ cells per 100-200 µL is used.
-
Co-injection (Optional but Recommended): On ice, mix the cell suspension 1:1 with a basement membrane extract (e.g., Cultrex BME) to improve tumor establishment.
-
Implantation: Anesthetize the mouse and inject the cell suspension subcutaneously into the right flank.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the mice 2-3 times per week.
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer the indanone compound or vehicle control via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.) injection).
-
Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times weekly and calculate tumor volume (Volume = (Length x Width²)/2). Monitor mouse body weight as an indicator of systemic toxicity.
-
Endpoint: Continue treatment for the specified duration (e.g., 4 weeks[15]) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
Caption: Workflow of a typical tumor xenograft study.
Section 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical testing is to identify compounds where potent in vitro activity translates into significant and safe in vivo efficacy. The journey from a promising IC₅₀ value to successful tumor regression in an animal model is a critical validation step.
For the indanone derivatives discussed, a strong positive correlation is observed. The sub-micromolar cytotoxicity of ITH-6 against CRC cells in vitro was a strong predictor of its ability to significantly inhibit tumor growth in vivo at a non-toxic dose. This correlation provides confidence that the compound's mechanism of action, identified in cell culture, is relevant in a more complex biological context.
However, a perfect correlation is not always guaranteed. A compound may be highly potent in vitro but fail in vivo due to:
-
Poor Pharmacokinetics (PK): The drug may be poorly absorbed, rapidly metabolized, or quickly cleared from the body, preventing it from reaching the tumor at a therapeutic concentration.
-
Low Bioavailability: The fraction of the administered dose that reaches systemic circulation may be too low.
-
Unforeseen Toxicity: The compound may cause toxicity in vital organs that was not apparent in cell culture models.
This highlights the indispensable nature of both testing modalities. In vitro assays provide the high-throughput screening and mechanistic detail needed to select promising candidates, while in vivo models provide the crucial test of real-world therapeutic potential.
Caption: The drug discovery pipeline from in vitro to in vivo.
Conclusion
Novel indanone derivatives, exemplified by compounds like ITH-6, represent a highly promising avenue for the development of new anticancer agents. This guide demonstrates the essential synergy between in vitro and in vivo experimental models. In vitro assays provide a rapid and cost-effective means to identify potent compounds and understand their cellular mechanisms, while in vivo studies are the definitive test of therapeutic efficacy and safety in a physiological context. The strong correlation between the potent in vitro cytotoxicity and the significant in vivo tumor regression for these indanone compounds validates their potential and underscores the power of this integrated, dual-pronged approach in preclinical drug development.
References
- 1. Indanone derivatives: Emerging frontiers in cancer therapy | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives in Drug Discovery
The 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its rigid framework and modifiable substitution points make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing insights from studies on closely related 1-indanone analogs to elucidate the key structural features governing their biological activity. The primary focus will be on their potential as enzyme inhibitors in the context of neurodegenerative diseases, a field where indanone derivatives have shown significant promise.
The this compound Core: A Versatile Scaffold
The this compound moiety is a key building block in the synthesis of several approved drugs, most notably Sphingosine-1-Phosphate (S1P) receptor modulators like Ozanimod and Ponesimod, which are used in the treatment of multiple sclerosis.[1] The stereochemistry at the 1-position and substitutions on the aromatic ring and the five-membered ring are critical for their biological activity. This guide will explore how modifications at these positions influence the inhibitory potential of these derivatives against various enzymatic targets.
Comparative Analysis of Enzyme Inhibition
While comprehensive SAR studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from research on analogous 1-indanone scaffolds. The following sections compare the SAR of these derivatives as inhibitors of key enzymes implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The inhibition of AChE is a primary therapeutic strategy for the symptomatic treatment of Alzheimer's disease. The 1-indanone core is a central feature of the well-established AChE inhibitor, Donepezil. SAR studies on related indanone derivatives reveal several key principles that can be applied to the this compound scaffold.
dot
Caption: Key modification sites on the 1-indanone scaffold influencing AChE inhibition.
Table 1: Structure-Activity Relationship of Indanone Derivatives as AChE Inhibitors
| Compound ID | Core Structure | R1 (at Indanone C5/C6) | R2 (Substituent at C2) | AChE IC50 | Reference |
| Donepezil | 1-Indanone | 5,6-dimethoxy | N-benzylpiperidine | ~81 nM | [2] |
| Compound 1 | 1-Indanone | H | 2-benzylidene | - | [2] |
| Compound D29 | 1-Indanone | H | N-(3-fluorobenzyl)piperazin-1-yl)methyl | 0.0185 µM | [2] |
| Compound D39 | 1-Indanone | H | N-(4-fluorobenzyl)piperazin-1-yl)methyl | 0.0617 µM (BChE) | [2] |
Data extracted from studies on related indanone derivatives.
From the table and related studies, we can infer the following SAR for AChE inhibition:
-
Substitution at the 2-position: Introduction of a benzylidene moiety at the C2 position is a common strategy. The nature and substitution pattern of this aromatic ring significantly impact potency.[2]
-
Aromatic Ring Substitutions: Methoxy groups on the indanone's benzene ring, as seen in Donepezil, are crucial for high affinity. The nitrile group at the 4-position in our core scaffold will likely influence the electronic properties and binding interactions.
-
Linker and Terminal Group: The nature of the linker between the indanone core and a terminal aromatic or heterocyclic ring is critical. A piperidine or piperazine linker, as seen in many potent inhibitors, appears to be optimal for spanning the active site of AChE.[2]
Monoamine Oxidase B (MAO-B) Inhibitors for Parkinson's Disease
The 1-indanone scaffold has also been explored for the development of MAO-B inhibitors, which are used in the treatment of Parkinson's disease. Studies on C5 and C6-substituted indanones have provided valuable SAR insights.
dot
Caption: Structural features of indanone derivatives influencing MAO-B inhibition.
Table 2: Structure-Activity Relationship of Indanone Derivatives as MAO-B Inhibitors
| Compound ID | Core Structure | Substitutions | MAO-B IC50 | Reference |
| Rasagiline | 1-Aminoindan | N-propargyl | 4.3 nM | [3] |
| Compound D37 | 1-Indanone | 2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl) | 0.089 µM | [2] |
Data extracted from studies on related indanone and aminoindan derivatives.
The following SAR can be deduced for MAO-B inhibition:
-
Amino Group at C1: The presence of an amino group at the 1-position, as in Rasagiline, is a key feature for potent MAO-B inhibition. The (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a readily accessible intermediate, suggesting that derivatives with this feature could be potent MAO-B inhibitors.[1]
-
Substitutions on the Aromatic Ring: The position and nature of substituents on the benzene ring of the indanone core are critical for both potency and selectivity. While a comprehensive SAR for the 4-cyano substitution is not available, its electron-withdrawing nature is expected to significantly influence the molecule's interaction with the enzyme's active site.
Experimental Protocols
To facilitate further research and comparison, detailed experimental methodologies for key assays are provided below.
Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile[1]
dot
Caption: Workflow for the stereoselective synthesis of the key amine intermediate.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1 equivalent).
-
Add a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add the transaminase enzyme (e.g., ATA-255) and the amine donor (e.g., isopropylamine, 1.5 equivalents).
-
Add the cofactor pyridoxal-5'-phosphate (PLP).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to yield the desired (S)-enantiomer.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[3]
dot
Caption: Experimental workflow for the AChE inhibition assay.
Step-by-Step Methodology:
-
Prepare solutions of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the buffer, test compound solution at various concentrations, and AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors, particularly in the realm of neurodegenerative diseases. While direct SAR data for this specific scaffold is emerging, a comparative analysis of related 1-indanone derivatives provides a strong foundation for rational drug design. The key takeaways from this guide are:
-
Versatility of the Scaffold: The indanone core is a proven pharmacophore for multiple biological targets.
-
Importance of Substitutions: Modifications at the C1, C2, and aromatic ring positions are critical for modulating potency and selectivity.
-
Stereochemistry is Key: For targets like S1P receptors and MAO-B, the stereochemistry at the C1 position is crucial for activity.
Future research should focus on the systematic exploration of substitutions on the this compound core to build a comprehensive SAR database for various therapeutic targets. This will undoubtedly unlock the full potential of this versatile and promising chemical scaffold.
References
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Cyano-1-Indanone-Based Anticonvulsants
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals tasked with elucidating the mechanism of action (MoA) for the novel 4-cyano-1-indanone class of anticonvulsants. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade. Our approach is grounded in established principles of epilepsy pharmacology, comparing this novel class against well-characterized alternatives to build a comprehensive and defensible mechanistic profile.
Part 1: Foundational Hypothesis and Strategic Overview
The therapeutic strategy for countering epilepsy largely involves reducing neuronal excitability.[1] Most established antiepileptic drugs (AEDs) achieve this by modulating voltage-gated ion channels (like sodium or calcium channels) or by enhancing GABA-mediated inhibitory neurotransmission.[2][3]
Based on preliminary structural analyses and initial screening data, we hypothesize that 4-cyano-1-indanone derivatives possess a dual mechanism of action :
-
Inhibition of voltage-gated sodium channels (VGSCs) , which are critical for the propagation of action potentials. This is a common mechanism for major AEDs like carbamazepine and phenytoin.[3]
-
Positive allosteric modulation of GABA-A receptors , enhancing the inhibitory effect of GABA, similar to benzodiazepines.[2][4]
Our validation strategy is therefore designed to systematically test these two hypotheses, comparing the compound's profile to drugs known to act selectively through each of these pathways.
Experimental Validation Workflow
The logical flow of our investigation is crucial. We will begin with direct, in vitro target engagement and functional assays before moving to more complex in vivo models that assess overall anticonvulsant effect. This tiered approach ensures that data from each stage informs the next.
Caption: Tiered workflow for validating the dual mechanism of action hypothesis.
Part 2: In-Depth Experimental Protocols & Comparative Analysis
Here, we detail the core experimental protocols. For each, we provide the scientific rationale, step-by-step methodology, and a comparison to established alternatives.
Experiment 1: Whole-Cell Patch-Clamp Electrophysiology
Expertise & Rationale: This is the gold-standard technique for directly measuring a drug's effect on ion channel function. It provides high-resolution data on the specific properties of channel gating that are being modulated, moving beyond a simple "blocker" or "enhancer" label. We use cultured primary neurons (e.g., hippocampal neurons) as they endogenously express the relevant channel subtypes in a native environment.
A. Protocol for Voltage-Gated Sodium Channel (VGSC) Activity
-
Cell Preparation: Plate primary rodent hippocampal neurons on coverslips and culture for 10-14 days to allow for mature expression of ion channels.
-
Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope. Perfuse with an external solution containing blockers for potassium and calcium channels (e.g., TEA, 4-AP, CdCl₂) to isolate sodium currents. The internal pipette solution should have a sodium-based salt (e.g., NaF or NaCl).
-
Obtain Whole-Cell Configuration: Achieve a gigaseal and rupture the membrane to establish whole-cell voltage-clamp mode.
-
Voltage Protocol:
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all VGSCs are in a resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
Establish a stable baseline recording.
-
-
Compound Application: Perfuse the bath with increasing concentrations of the 4-cyano-1-indanone compound (e.g., 1 µM, 10 µM, 100 µM). Repeat the voltage protocol at each concentration.
-
Data Analysis: Measure the peak inward current at each voltage step. Calculate the IC₅₀ (half-maximal inhibitory concentration) for the compound. Assess for any shifts in the voltage-dependence of activation or inactivation, which provides deeper mechanistic insight.
B. Protocol for GABA-A Receptor Modulation
-
Cell Preparation & Setup: Use the same neuronal cultures. The external solution should be standard artificial cerebrospinal fluid. The internal solution should have a high chloride concentration to allow for robust inward chloride currents when GABA-A receptors are activated.
-
Obtain Whole-Cell Configuration: Establish whole-cell voltage-clamp and hold the neuron at -70 mV.
-
GABA Application: Using a puffer pipette, apply a short pulse of GABA (e.g., 10 µM for 100 ms) to elicit a baseline GABA-A mediated current. Repeat several times to ensure a stable response.
-
Compound Co-application: Perfuse the bath with the 4-cyano-1-indanone compound. During perfusion, repeat the GABA puff application.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the presence and absence of the test compound. Calculate the percentage potentiation at each concentration to determine the EC₅₀ (half-maximal effective concentration).
Experiment 2: In Vivo Rodent Seizure Models
Expertise & Rationale: While in vitro assays confirm target engagement, in vivo models are essential to confirm that this engagement translates into a functional anticonvulsant effect in a complex biological system.[5] We use two clinically validated models, the MES and PTZ tests, because they are differentially sensitive to specific mechanisms of action.[6]
A. Maximal Electroshock (MES) Test
-
Mechanistic Relevance: This model induces a generalized tonic-clonic seizure. Its primary utility is in identifying compounds that prevent seizure spread, a hallmark of drugs that block voltage-gated sodium channels.[7][8]
-
Protocol:
-
Animal Dosing: Administer the 4-cyano-1-indanone compound via intraperitoneal (IP) injection to groups of mice (n=8-10 per dose group) at various doses (e.g., 5, 10, 20, 40 mg/kg). Include a vehicle control group.
-
Pre-treatment Time: Wait for the time of peak effect, determined from prior pharmacokinetic studies (typically 30-60 minutes).
-
Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the absence of this sign.
-
Data Analysis: Calculate the ED₅₀ (median effective dose) for protection against the seizure endpoint.
-
B. Subcutaneous Pentylenetetrazol (PTZ) Test
-
Mechanistic Relevance: PTZ is a non-competitive GABA-A receptor antagonist. This test is therefore highly sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[4][6]
-
Protocol:
-
Animal Dosing: As described for the MES test.
-
Pre-treatment Time: Wait for the appropriate duration.
-
PTZ Administration: Administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) that induces clonic seizures in >95% of control animals.
-
Observation: Observe the animals for 30 minutes.
-
Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the absence of this seizure.
-
Data Analysis: Calculate the ED₅₀ for protection.
-
Part 3: Data Presentation and Mechanistic Interpretation
Quantitative data should be summarized for clear comparison. The table below presents a hypothetical dataset for our lead 4-cyano-1-indanone candidate, "IND-CYN1," compared with carbamazepine (a classic VGSC blocker) and diazepam (a classic GABA-A modulator).
| Assay | Parameter | IND-CYN1 | Carbamazepine | Diazepam | Mechanistic Implication |
| VGSC Patch-Clamp | IC₅₀ (Peak Current) | 12 µM | 20 µM | > 200 µM | Potent inhibition of sodium channels. |
| GABA-A Patch-Clamp | EC₅₀ (Potentiation) | 8 µM | No effect | 0.2 µM | Moderate positive modulation of GABA-A receptors. |
| MES Test (mice) | ED₅₀ | 15 mg/kg | 9 mg/kg | 4 mg/kg | Strong efficacy in preventing seizure spread. |
| PTZ Test (mice) | ED₅₀ | 18 mg/kg | > 80 mg/kg | 0.7 mg/kg | Efficacy in raising seizure threshold. |
Interpretation: The data strongly supports our dual mechanism hypothesis. IND-CYN1 demonstrates potent inhibition of sodium channels (comparable to carbamazepine) and is highly effective in the MES test.[7] Concurrently, it enhances GABA-A receptor function and shows efficacy in the PTZ model, a domain where pure sodium channel blockers like carbamazepine fail.[6] This profile suggests a broad-spectrum anticonvulsant potential.
Visualizing the Proposed Mechanism
Caption: Dual mechanism of IND-CYN1 targeting both Na+ channels and GABA-A receptors.
Part 4: Trustworthiness and Concluding Remarks
This guide outlines a self-validating system. The concordance between the in vitro functional data (patch-clamp) and the in vivo efficacy profiles (MES vs. PTZ) provides a high degree of confidence in the proposed mechanism of action. A compound that only blocked sodium channels would be expected to fail the PTZ test, while a compound that only modulated GABA-A receptors would likely be less potent in the MES test. The success of IND-CYN1 in both models, backed by direct evidence of target engagement, forms a cohesive and trustworthy scientific narrative.
By following this structured, hypothesis-driven approach, drug development teams can rigorously validate the mechanism of action of novel anticonvulsants like the 4-cyano-1-indanone series, providing a solid foundation for further preclinical and clinical development.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models of epilepsy: A comprehensive review of mechanisms, translational relevance, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Non-Competitive AMPA Receptor Antagonists: Benchmarking Key Chemical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective AMPA Receptor Modulation
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a principal mediator of fast excitatory neurotransmission in the central nervous system (CNS), represents a critical therapeutic target for a spectrum of neurological disorders.[1][2] Overactivation of AMPA receptors is implicated in the pathophysiology of epilepsy, amyotrophic lateral sclerosis (ALS), and ischemic neuronal injury, making the development of selective antagonists a significant focus of contemporary neuroscience research.[3][4]
While the initial focus of this guide was to be a comparative analysis of AMPA antagonists derived from the 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile scaffold, a comprehensive literature survey did not yield specific compounds of this class with characterized AMPA receptor activity. This indanone core, however, remains a versatile starting point in medicinal chemistry. This guide has therefore been pivoted to provide a comparative analysis of well-established classes of non-competitive AMPA receptor antagonists.
Non-competitive antagonists, which bind to an allosteric site distinct from the glutamate binding pocket, offer a unique modality for receptor modulation.[5] This mechanism allows for inhibition of receptor function that is not surmounted by high concentrations of the endogenous agonist, glutamate, a potentially significant advantage in pathological states characterized by excessive glutamate release.[6] This guide will provide a detailed comparison of key non-competitive AMPA antagonists from different chemical classes, including the 2,3-benzodiazepines (e.g., GYKI 52466 and talampanel) and the bipyridine derivative perampanel, the first approved drug in this class for the treatment of epilepsy.[1][7][8] We will delve into their mechanisms of action, pharmacological profiles, and the experimental methodologies used for their characterization, providing a framework for the evaluation of future antagonist candidates.
Mechanism of Action: Allosteric Inhibition of AMPA Receptor Function
Non-competitive AMPA receptor antagonists do not compete with glutamate for binding. Instead, they bind to a distinct allosteric site on the receptor complex.[5][9] This binding event induces a conformational change that prevents the ion channel from opening, even when glutamate is bound to the agonist site.[10] This allosteric inhibition effectively uncouples agonist binding from channel gating, thereby reducing the flow of cations into the postsynaptic neuron and dampening excitatory signaling.[10]
The binding site for the 2,3-benzodiazepine class of non-competitive antagonists is often referred to as the "GYKI site".[11] Studies with radiolabeled perampanel suggest that it also binds to a site that overlaps with that of GYKI 52466.[9] This site is thought to be located at the interface between the glutamate-binding domains and the transmembrane domains of the AMPA receptor subunits, a critical region for transducing the conformational change of agonist binding into channel opening.[10]
Comparative Analysis of Key Non-Competitive AMPA Antagonists
The following table summarizes the key pharmacological parameters of three well-characterized non-competitive AMPA receptor antagonists: GYKI 52466, talampanel, and perampanel. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific AMPA receptor subunit composition, the agonist used, and the recording technique.
| Compound | Chemical Class | Mechanism of Action | Potency (IC50) | Selectivity | Key Pharmacokinetic Properties |
| GYKI 52466 | 2,3-Benzodiazepine | Non-competitive antagonist at the "GYKI site".[11] | 7.5-11 µM (AMPA-induced currents)[6][12] | Selective for AMPA/kainate receptors over NMDA receptors.[7] | Orally active, good blood-brain barrier permeability.[12] |
| Talampanel | 2,3-Benzodiazepine | Non-competitive antagonist at the "GYKI site".[13][14] | Subunit-dependent; effective on GluA1 and GluA2.[14][15] | Selective for AMPA receptors.[13] | Short terminal half-life (~3 hours), necessitating multiple daily doses.[16] |
| Perampanel | Bipyridine | Selective, non-competitive negative allosteric modulator.[9][17] | 93 nM (AMPA-induced Ca2+ influx)[18]; 0.56 µM (AMPA receptor currents)[8] | Highly selective for AMPA receptors over NMDA and kainate receptors.[18][19] | High oral bioavailability, long terminal half-life (~105 hours).[8][9] |
In-Depth Look at Antagonist Classes
2,3-Benzodiazepines: The Pioneers (GYKI 52466 and Talampanel)
The discovery of GYKI 52466 as a selective, non-competitive AMPA antagonist was a landmark in the field.[4][11] Unlike the classical 1,4-benzodiazepines that modulate GABA-A receptors, the 2,3-benzodiazepine scaffold targets the glutamatergic system.[20] Structure-activity relationship (SAR) studies on this class have revealed key structural features necessary for activity.[4][20]
Talampanel, another 2,3-benzodiazepine, showed promise in clinical trials for epilepsy and other neurological disorders.[15][16] However, its development was hampered by a challenging pharmacokinetic profile, specifically a short half-life that required frequent dosing.[16] Mechanistic studies have shown that talampanel exhibits selectivity for certain AMPA receptor subunits, primarily GluA1 and GluA2, while being less effective on GluA3 and GluA4.[14][15] This subunit selectivity highlights the potential for developing more targeted AMPA modulators.
Bipyridines: A New Generation (Perampanel)
Perampanel is the first and currently only approved non-competitive AMPA antagonist for the treatment of epilepsy.[8][19] Its distinct 2,3'-bipyridin-6'-one core structure sets it apart from the 2,3-benzodiazepines.[9] Perampanel exhibits high potency and selectivity for AMPA receptors.[18][19] Its non-competitive mechanism has been confirmed in various preclinical models, where its inhibitory effect is not overcome by increasing concentrations of AMPA.[18]
A significant advantage of perampanel is its favorable pharmacokinetic profile, characterized by a long terminal half-life that allows for once-daily dosing.[8][9] This represents a substantial improvement over earlier non-competitive antagonists like talampanel and underscores the importance of optimizing pharmacokinetic properties in drug development.
Experimental Protocols for Characterization
The characterization of novel non-competitive AMPA antagonists relies on a combination of in vitro and electrophysiological assays to determine their potency, mechanism of action, and selectivity.
Workflow for Characterizing Non-Competitive AMPA Antagonists
Radioligand Binding Assay for Receptor Affinity
This protocol determines the binding affinity of a non-competitive antagonist to AMPA receptors, often using synaptic membrane preparations.
-
Synaptic Membrane Preparation:
-
Homogenize rodent brain tissue (e.g., cortex or hippocampus) in an ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the crude membrane fraction by high-speed centrifugation of the supernatant.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled ligand specific for the allosteric site (e.g., [³H]perampanel) in the presence of varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This technique directly measures the effect of the antagonist on AMPA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific AMPA receptor subunits).
-
Cell Preparation:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or transfect HEK293 cells with the desired AMPA receptor subunit cDNAs.
-
Transfer the cells to a recording chamber on the stage of an inverted microscope.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.
-
Co-apply the agonist with varying concentrations of the non-competitive antagonist and record the resulting inhibition of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced currents in the absence and presence of the antagonist.
-
Construct a concentration-response curve to determine the IC50 value for the functional inhibition of the AMPA receptor.
-
To confirm a non-competitive mechanism, perform the experiment with different concentrations of the agonist. A non-competitive antagonist will reduce the maximal response without shifting the agonist's EC50.[18]
-
Conclusion and Future Perspectives
The development of non-competitive AMPA receptor antagonists has provided valuable tools for dissecting the role of glutamatergic signaling in health and disease, culminating in the approval of perampanel for epilepsy. The comparative analysis of different chemical scaffolds, such as the 2,3-benzodiazepines and bipyridines, reveals a clear progression in terms of optimizing both potency and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Subunit Selectivity: Designing antagonists that selectively target specific AMPA receptor subunit compositions could lead to more refined therapeutic effects with fewer side effects. The differential effects of talampanel on various subunits provide a proof of concept for this approach.[14][15]
-
Novel Scaffolds: Exploration of new chemical scaffolds beyond the established classes is crucial for discovering antagonists with improved drug-like properties. While the this compound core did not yield direct hits in this context, its utility as a synthetic intermediate may yet contribute to the development of novel CNS-active compounds.
-
Understanding Allosteric Modulation: Further elucidation of the molecular interactions at the allosteric binding site will enable more rational, structure-based drug design.
By building on the knowledge gained from existing non-competitive AMPA antagonists, the field is well-positioned to develop the next generation of therapies for a range of debilitating neurological disorders.
References
- 1. drugs.com [drugs.com]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncomp" by Mohammad Shaban Qneibi [scholarsarchive.library.albany.edu]
- 4. Synthesis and structure-activity relationships of 2,3-benzodiazepines as AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 8. Perampanel - Wikipedia [en.wikipedia.org]
- 9. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-competitive AMPA antagonists of 2,3-benzodiazepine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Talampanel suppresses the acute and chronic effects of seizures in a rodent neonatal seizure model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of the GluA2 AMPA receptor channel opening by talampanel and its enantiomer: the stereochemistry of the 4-methyl group on the diazepine ring of 2,3-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of Inhibition of the GluA2 AMPA Receptor Channel Opening by Talampanel and Its Enantiomer: The Stereochemistry of the 4-Methyl Group on the Diazepine Ring of 2,3-Benzodiazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Talampanel - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Perampanel? [synapse.patsnap.com]
- 18. Preclinical pharmacology of perampanel, a selective non-competitive AMPA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. synthesis and Structure-Activity Relationships of 2,3-Benzodiazep...: Ingenta Connect [ingentaconnect.com]
Benchmarking the neuroprotective effects of S1PR modulators from 4-cyano-1-indanone
A Note to Our Readers: Initial research into Sphingosine-1-phosphate receptor (S1PR) modulators derived from a "4-cyano-1-indanone" scaffold did not yield sufficient public data to conduct a comprehensive comparative analysis. This may indicate that this specific chemical class is in early, unpublished stages of development or has not been extensively pursued as a source of S1PR modulators.
To provide a valuable and data-rich resource for researchers, this guide has been pivoted to focus on a well-established and clinically relevant class of S1PR modulators: Fingolimod and its second-generation analogues (Siponimod and Ozanimod) . This comparison will provide the in-depth technical analysis, experimental data, and methodological insights originally intended, focusing on compounds with a wealth of available research for benchmarking their neuroprotective effects.
Introduction: The Promise of S1PR Modulation in Neuroprotection
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with five G protein-coupled receptors (S1PRs), S1PR1-5.[1][2] In the central nervous system (CNS), S1PRs are expressed on various cell types, including neurons, astrocytes, oligodendrocytes, and microglia, playing a crucial role in neurodevelopment, neuroinflammation, and cell survival.[1][3] Modulation of S1PR signaling has emerged as a promising therapeutic strategy for several neurological disorders, including multiple sclerosis (MS), by not only exerting immunomodulatory effects but also by potentially offering direct neuroprotection.[1][4][5]
The first-generation S1PR modulator, Fingolimod (FTY720), is a non-selective agonist for S1PR1, S1PR3, S1PR4, and S1PR5.[6][7] While effective, its broad activity profile is associated with certain side effects. This has driven the development of second-generation, more selective S1PR modulators like Siponimod (BAF312) and Ozanimod, which primarily target S1PR1 and S1PR5.[1][5] This guide provides a comparative analysis of the neuroprotective effects of these key S1PR modulators, supported by experimental data and detailed protocols.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of S1PR modulators are multifaceted, involving mechanisms such as reducing neuroinflammation, promoting neuronal survival, and supporting myelination.[4][8] The following table summarizes key comparative data on the neuroprotective efficacy of Fingolimod, Siponimod, and Ozanimod from preclinical studies.
| Parameter | Fingolimod | Siponimod | Ozanimod | References |
| S1PR Selectivity | S1PR1, S1PR3, S1PR4, S1PR5 | S1PR1, S1PR5 | S1PR1, S1PR5 | [1][5][6] |
| Neuroprotective Mechanism | Reduces neuroinflammation, promotes BDNF secretion, protects against excitotoxicity | Reduces neuroinflammation, promotes myelin repair, enhances cellular resilience via PI3K-AKT pathway | Reduces neuroinflammation | [1][5][8] |
| Effect on Neuronal Survival | Protects against dopaminergic neuron loss in PD models.[1][5] | May directly promote neuronal survival.[6] | Data less established in direct comparison. | |
| Effect on Myelination | Reduces demyelination and axonal loss.[6] | Promotes myelin repair.[8] | Reduces the number of new gadolinium-enhanced lesions.[9] | |
| In Vitro Efficacy (Neuroinflammation) | Reduces pro-inflammatory cytokine production.[6] | Significant reduction in pro-inflammatory cytokines and ROS in microglia.[4] | Effective in reducing MS recurrence rate.[4] | |
| In Vivo Efficacy (Animal Models) | Improves motor deficits in PD models.[1][5] | Improves cognitive function and reduces myelin damage in AD models.[4] | Shows efficacy in reducing MS progression.[9] |
Signaling Pathways in S1PR-Mediated Neuroprotection
The neuroprotective effects of S1PR modulators are initiated by their binding to S1PRs on various CNS cells, triggering downstream signaling cascades.
Caption: S1PR signaling pathway activated by a selective modulator.
Experimental Protocols for Assessing Neuroprotection
Objective evaluation of the neuroprotective effects of S1PR modulators relies on robust in vitro and in vivo experimental models.
In Vitro Model: Microglia-Mediated Neuroinflammation Assay
This protocol assesses the anti-inflammatory effects of S1PR modulators on microglia, a key cell type involved in neuroinflammation.
Objective: To quantify the reduction of pro-inflammatory cytokines and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial cells following treatment with S1PR modulators.
Methodology:
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat with varying concentrations of the S1PR modulator (e.g., Siponimod) for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. After treatment, incubate cells with DCFH-DA and measure fluorescence intensity using a plate reader.
-
Data Analysis: Normalize cytokine and ROS levels to the vehicle-treated control. Perform statistical analysis using ANOVA.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used in vivo model for multiple sclerosis to assess neuroinflammation and demyelination.
Objective: To evaluate the efficacy of S1PR modulators in reducing clinical signs of EAE, CNS inflammation, and demyelination.
Methodology:
-
Induction of EAE: Induce EAE in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Begin daily oral administration of the S1PR modulator (e.g., Fingolimod, Siponimod) or vehicle at the onset of clinical signs.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Histology: At the end of the experiment, perfuse the mice and collect brain and spinal cord tissues. Perform histological analysis using Luxol Fast Blue staining for demyelination and H&E staining for inflammatory infiltrates.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of microglia (Iba1) and astrocytes (GFAP) to assess glial activation.
-
Data Analysis: Compare clinical scores, demyelination scores, and inflammatory cell counts between treatment and vehicle groups using appropriate statistical tests.
Caption: Experimental workflow for the EAE in vivo model.
Conclusion and Future Perspectives
Fingolimod and its second-generation analogs, Siponimod and Ozanimod, have demonstrated significant neuroprotective effects in various preclinical models of neurological diseases. While Fingolimod's broad receptor profile offers potent effects, the increased selectivity of Siponimod and Ozanimod for S1PR1 and S1PR5 may provide a more favorable safety profile while retaining robust neuroprotective and anti-inflammatory activities. Future research should focus on head-to-head clinical comparisons to fully elucidate the comparative neuroprotective benefits of these modulators in different patient populations. The development of novel S1PR modulators with even greater selectivity and improved pharmacokinetic properties continues to be a promising avenue for the treatment of neurodegenerative and neuroinflammatory disorders.
References
- 1. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 6. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile Derivatives
Introduction: The Imperative of Selectivity in Modern Drug Discovery
The 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent enzyme inhibitors, particularly targeting protein kinases. Kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes.[1] This structural conservation, especially within the ATP-binding pocket, presents a formidable challenge: achieving target selectivity.[2][3] A lack of selectivity, where a drug candidate binds to unintended "off-target" proteins, can lead to unforeseen side effects and toxicity, which are major causes of clinical trial failures.[4][5][6]
Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of the drug development process.[7][8] It is essential for building a comprehensive safety profile, understanding the complete mechanism of action, and ultimately, developing safer, more effective therapeutics.[8][9]
This guide provides an in-depth comparison of key experimental strategies for profiling the cross-reactivity of three hypothetical, yet representative, derivatives:
-
IND-001: The initial lead compound.
-
IND-002: An analog designed for improved potency.
-
IND-003: An analog designed for enhanced selectivity.
We will explore a tiered approach, beginning with broad biochemical screening and progressing to more physiologically relevant cellular and proteome-wide methods. The causality behind each experimental choice will be explained, reflecting a field-proven strategy for de-risking kinase inhibitor candidates.
The Strategic Workflow for Cross-Reactivity Profiling
A robust profiling strategy does not rely on a single method but integrates orthogonal approaches to build a comprehensive and reliable dataset. Our approach moves from a high-throughput, broad-view assessment to a deep, mechanistic validation in a cellular context.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Vitro Kinase Panel Screening
Rationale
The logical first step is to assess the inhibitory activity of our derivatives against a large, representative panel of the human kinome. This provides a broad, unbiased view of selectivity at the biochemical level.[10] Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from assay artifacts.[11][12]
Experimental Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™)
-
Compound Preparation: Prepare 10 mM stock solutions of IND-001, IND-002, and IND-003 in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM).
-
Assay Reaction: In a 96-well plate, incubate the test compound with the recombinant kinase, a specific substrate (protein or peptide), cofactors (e.g., MgCl₂, MnCl₂), and ³³P-γ-ATP at a defined concentration (e.g., 10 µM, near the apparent Kₘ for most kinases) for a specified time (e.g., 60-120 minutes) at 30°C.
-
Reaction Termination & Capture: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Washing: Wash the filters extensively to remove unincorporated ³³P-γ-ATP.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).
Data Presentation & Interpretation
The data should be summarized in a table showing the percent inhibition at a fixed concentration (e.g., 1 µM) for any kinase showing significant inhibition (e.g., >50%).
Table 1: Kinase Inhibition Profile of Indene Derivatives (1 µM Screen)
| Kinase Target | IND-001 (% Inhibition) | IND-002 (% Inhibition) | IND-003 (% Inhibition) |
|---|---|---|---|
| BTK (On-Target) | 95 | 99 | 92 |
| EGFR | 25 | 65 | 15 |
| TEC | 45 | 75 | 30 |
| SRC | 30 | 55 | 20 |
| LCK | 28 | 60 | 18 |
| ... (other kinases) | ... | ... | ... |
Interpretation:
-
IND-001: Shows good on-target activity with moderate off-target inhibition of TEC kinase.
-
IND-002: While highly potent against the primary target (BTK), it demonstrates significant cross-reactivity with multiple other kinases (EGFR, TEC, SRC, LCK), indicating a promiscuous profile. This is a common outcome when optimizing for potency alone.[13]
-
IND-003: Maintains strong on-target activity while displaying a markedly cleaner profile, with minimal inhibition of the tested off-targets.
Tier 2: Cellular Thermal Shift Assay (CETSA)
Rationale
A compound's activity in a biochemical assay does not guarantee it will engage its target in the complex environment of a living cell.[14] CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[15][16] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[17] This allows us to confirm that the compound reaches its intended target and provides a more physiologically relevant measure of selectivity.[18]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., Ramos cells for BTK) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM IND-002) or DMSO vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured protein (pellet).
-
Protein Analysis: Collect the supernatant and determine protein concentration. Analyze the abundance of the target protein (e.g., BTK) and a key off-target (e.g., EGFR) in the soluble fraction using Western blotting with specific antibodies.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein versus temperature. Determine the melting temperature (Tₘ) for each condition. The change in melting temperature (ΔTₘ) indicates target engagement.
Data Presentation & Interpretation
The results are presented as thermal shift values (ΔTₘ) for the on-target and key off-targets identified in Tier 1.
Table 2: CETSA Thermal Shift (ΔTₘ) for IND-002 and IND-003 (10 µM)
| Protein Target | IND-002 (ΔTₘ in °C) | IND-003 (ΔTₘ in °C) |
|---|---|---|
| BTK (On-Target) | +8.5 | +7.9 |
| EGFR | +4.2 | +0.5 |
| TEC | +5.1 | +1.2 |
Interpretation:
-
Both compounds clearly engage the primary target, BTK, in a cellular context, as shown by the significant positive thermal shifts.
-
IND-002 induces a substantial thermal shift for both EGFR and TEC, confirming that the cross-reactivity observed biochemically translates to target engagement in cells. This is a significant finding, as off-target engagement is a prerequisite for off-target effects.
-
IND-003 shows a negligible shift for EGFR and a very minor shift for TEC, validating its superior selectivity profile in a physiological setting.
Tier 3: Unbiased Proteome-Wide Profiling
Rationale
While panel screening is broad, it is still limited to the kinases on the panel. To discover completely unanticipated off-targets, an unbiased, proteome-wide approach is necessary.[19] Compound-centric chemical proteomics, often using affinity matrices like "kinobeads" (immobilized kinase inhibitors), allows for the capture of binding partners from a cell lysate.[3] By competing the binding with a free test compound and quantifying the captured proteins using mass spectrometry, we can identify dose-dependent targets across the proteome.[6][20]
Experimental Protocol: Competitive Chemical Proteomics (Kinobeads)
-
Lysate Preparation: Prepare native cell lysates from a relevant cell line under conditions that preserve protein complexes.
-
Competitive Binding: Incubate the lysate with increasing concentrations of the test compound (e.g., IND-002, from 0.1 to 100 µM) or DMSO vehicle.
-
Affinity Enrichment: Add kinobeads to the lysates and incubate to allow inhibitor-binding proteins to bind to the matrix.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Sample Preparation for MS: Digest the eluted proteins into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each identified protein, plot its abundance versus the concentration of the free inhibitor. Proteins that are true targets will show a dose-dependent decrease in abundance as the free compound competes for binding to the beads. Calculate the apparent dissociation constant (Kₑ) from the competition curve.
Data Presentation & Interpretation
The data are presented as a list of proteins that show dose-dependent competition, confirming them as direct binding partners.
Table 3: Proteome-Wide Off-Targets for IND-002 Identified by Chemical Proteomics
| Protein Target | UniProt ID | Protein Family | Apparent Kₑ (µM) |
|---|---|---|---|
| BTK | Q06187 | Tyrosine Kinase | 0.05 |
| TEC | P42680 | Tyrosine Kinase | 0.25 |
| EGFR | P00533 | Tyrosine Kinase | 0.80 |
| NQO2 | P16083 | Oxidoreductase | 2.5 |
| DDR1 | Q08345 | Tyrosine Kinase | 4.1 |
Interpretation:
-
The analysis confirms the expected on-target (BTK) and known off-targets (TEC, EGFR) with high affinity.
-
Crucially, this unbiased approach identified NQO2 and DDR1 as novel, unanticipated off-targets for IND-002.[3] NQO2 is an oxidoreductase, demonstrating that cross-reactivity can extend beyond the intended protein family. Identifying such off-targets is critical for explaining potential idiosyncratic toxicity or polypharmacology.
Conclusion: A Synthesized View for Lead Candidate Selection
This multi-tiered comparative analysis provides a clear and actionable dataset for decision-making.
-
IND-001 served as a good starting point but had limited selectivity.
-
IND-002 , while potent, is highly promiscuous. The cross-reactivity observed in the initial kinase screen was confirmed as direct target engagement in cells (CETSA) and further expanded by the discovery of novel, non-kinase off-targets (Chemical Proteomics). This compound carries a high risk of off-target toxicity.
-
IND-003 emerges as the superior candidate. It retains high on-target potency while demonstrating a vastly improved selectivity profile across all three orthogonal assays. It shows minimal off-target binding both biochemically and, more importantly, within the complex milieu of the cell.
This systematic and evidence-based approach, moving from broad screening to deep, physiological validation, is indispensable for selecting drug candidates with the highest probability of success in clinical development. It embodies the principles of building a self-validating system, ensuring that key decisions are supported by a robust and multi-dimensional understanding of the compound's biological interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. aganitha.ai [aganitha.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Therapeutic selectivity: Significance and symbolism [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. CETSA [cetsa.org]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS RN: 60899-34-5). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
This compound is a solid organic compound.[1][2] A thorough understanding of its hazard profile is the foundation of safe handling and disposal.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed. [1]
Pictogram:
-
GHS07: Exclamation Mark
These classifications indicate that the compound must be handled with care to avoid direct contact and inhalation. The nitrile functional group (-C≡N) also warrants caution, as some nitriles can release hydrogen cyanide gas under certain conditions, although this is not explicitly indicated for this specific compound in the available literature.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of suitable hand protection when employees' hands are exposed to hazards.[2]
Recommended PPE:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including many organic compounds.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation. |
All handling of this compound should be performed in a designated area, away from ignition sources and incompatible materials.
Waste Segregation and Collection: The First Step to Proper Disposal
Proper segregation of chemical waste at the point of generation is a cornerstone of safe and compliant laboratory practice. This prevents accidental chemical reactions and ensures that the waste is directed to the appropriate disposal stream.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The relevant hazard pictograms (e.g., GHS07)
-
The date of accumulation.
-
-
Collection:
-
Carefully transfer any waste solid into the designated container using a chemically resistant spatula or scoop.
-
Avoid creating dust.
-
If any of the compound is spilled, clean it up immediately with an appropriate absorbent material and dispose of the contaminated material in the same hazardous waste container.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Recommended Disposal Method: Incineration
For organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method.[5][6] This process destroys the chemical structure, converting it into less harmful substances such as carbon dioxide and water.
Why Incineration is the Best Practice:
-
Complete Destruction: Incineration at a licensed hazardous waste facility ensures the complete destruction of the organic molecule, eliminating its hazardous properties.[5][6]
-
Volume Reduction: This method significantly reduces the volume of the waste material.[6]
-
Regulatory Compliance: It is a widely accepted and regulated method for the disposal of a broad range of hazardous organic wastes.
Operational Plan for Disposal via Incineration:
-
Engage a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. This is a critical step, as these companies are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal. Your EHS department will assist in completing this paperwork.
-
Packaging for Transport: The licensed waste disposal vendor will provide specific instructions on how to package the waste for safe transportation. This typically involves placing the primary waste container into a larger, approved shipping container.
-
Scheduled Pickup: The vendor will schedule a pickup of the hazardous waste from your facility.
Alternative Disposal Considerations (For Informational Purposes Only)
While incineration is the recommended method, other technologies exist for chemical waste treatment. These are presented for a comprehensive understanding but are not recommended for this compound without specific, validated protocols.
-
Chemical Treatment: In theory, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine.[7] However, developing a safe and effective chemical neutralization protocol for this specific compound would require significant research and development to ensure complete reaction and to manage any hazardous byproducts. Attempting such procedures without a validated protocol is strongly discouraged.
-
Landfill: Direct landfilling of untreated organic hazardous waste is highly restricted in the United States by the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound CAS 60899-34-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. pureway.com [pureway.com]
- 6. eponline.com [eponline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
